2-(2-Chlorobenzamido)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHWTQYNZUNGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167982 | |
| Record name | Acetic acid, 2-((2-chlorobenzoyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16555-60-5 | |
| Record name | Acetic acid, 2-((2-chlorobenzoyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016555605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-((2-chlorobenzoyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROHIPPURIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Technical-Guide-to-2-(2-Chlorobenzamido)acetic-Acid
Abstract
This technical guide provides a comprehensive overview of 2-(2-Chlorobenzamido)acetic acid, a key chemical intermediate. It details the compound's chemical identity, including its definitive CAS Number, physicochemical properties, and a validated synthesis protocol. The guide further explores its analytical characterization, applications in research and drug development, and critical safety information. This document is intended to serve as an essential resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both foundational knowledge and practical, field-proven insights.
Chemical Identity and Structure
This compound, also known as 2-Chloro Hippuric Acid, is a derivative of glycine where the amino group is acylated with 2-chlorobenzoyl chloride. Its unique structure, featuring a chlorinated aromatic ring coupled to an amino acid moiety, makes it a valuable building block in organic synthesis.
-
Chemical Name: this compound
-
Synonym(s): [(2-chlorobenzoyl)amino]acetic acid, 2-Chloro Hippuric Acid
-
Molecular Formula: C₉H₈ClNO₃
-
Molecular Weight: 213.62 g/mol
-
InChI Key: GVHWTQYNZUNGIA-UHFFFAOYSA-N
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application, dictating solubility, stability, and reactivity. The properties of this compound are summarized below. This data is critical for designing experimental conditions, from reaction solvent selection to purification and storage.
| Property | Value | Source(s) |
| Purity | Typically ≥98% | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, acetone, ether); limited solubility in water. | [3] |
| Storage Temperature | Ambient Storage |
Synthesis Protocol: Schotten-Baumann Reaction
The synthesis of this compound is reliably achieved via the Schotten-Baumann reaction. This classic method involves the acylation of an amine with an acyl chloride under aqueous alkaline conditions. The causality behind this choice is its high efficiency, operational simplicity, and use of readily available, inexpensive starting materials.[4] The alkaline medium is crucial as it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the glycine nucleophile.
Materials and Reagents
-
Glycine
-
2-Chlorobenzoyl chloride
-
Sodium Carbonate (10% aqueous solution)
-
Hydrochloric Acid (3 N)
-
Distilled Water
-
Magnetic Stirrer and Stir Bar
-
Round-Bottom Flask (RBF)
-
pH meter or pH paper
Step-by-Step Experimental Protocol
-
Dissolution of Glycine: In a 100 mL RBF, dissolve 1.0 equivalent of glycine in 25 mL of distilled water.
-
pH Adjustment: While stirring, add 10% sodium carbonate solution dropwise until the glycine is fully dissolved and the pH of the solution is maintained at 8.0. This step is self-validating; complete dissolution indicates the formation of the more nucleophilic sodium glycinate salt.
-
Acylation: Slowly add 1.0 equivalent of 2-chlorobenzoyl chloride to the reaction mixture. Maintain the temperature below 30°C and continue to add 10% sodium carbonate solution concurrently to keep the pH at 8.0.
-
Reaction Monitoring: Allow the reaction to stir for approximately 3-4 hours at room temperature. Monitor the reaction's completion by Thin-Layer Chromatography (TLC), observing the disappearance of the starting materials.
-
Product Precipitation: Once the reaction is complete, carefully acidify the mixture with 3 N HCl to a pH of 3. The product, being an insoluble carboxylic acid at this pH, will precipitate out of the solution.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a high-purity final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, creating a self-validating system of characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum would show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons of the glycine backbone, and the amide (N-H) proton.
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. Expected characteristic absorptions include a strong carbonyl (C=O) stretch from the amide and carboxylic acid, an N-H stretch from the amide, and C-H stretches from the aromatic ring.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The analysis should show a molecular ion peak corresponding to the calculated weight of 213.62 g/mol .
-
Certificate of Analysis (CoA): Reputable suppliers provide a CoA with every batch, detailing the results of these analytical tests and confirming the product's purity and identity.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate in medicinal chemistry and drug discovery.[5][6] The presence of the chloro-substituent and the overall benzamide structure are common motifs in pharmacologically active molecules.
-
Scaffold for Novel Compounds: The chloroacetyl group in related structures serves as a reactive site for nucleophilic substitution, allowing for the creation of diverse compound libraries for biological screening.[7] This facilitates the exploration of structure-activity relationships (SAR).
-
Precursor for Active Pharmaceutical Ingredients (APIs): Chloro-containing organic acids are crucial precursors in the synthesis of various APIs, including nonsteroidal anti-inflammatory drugs (NSAIDs).[8] The chlorine atom can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.
-
Role in Bioactive Molecules: Benzamide derivatives have demonstrated a wide range of biological activities, including potential anti-inflammatory and antimicrobial properties.[7] The specific 2-chloro substitution pattern can be critical for binding to biological targets. Over 250 FDA-approved drugs contain chlorine, highlighting its importance in pharmaceutical design.[5][6]
Safety and Handling
Adherence to safety protocols is paramount when handling any chemical intermediate. Based on available safety data for related compounds, appropriate precautions should be taken.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Codes: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a cool, dry place in a tightly sealed container.[10]
References
- 2a biotech. (n.d.). This compound.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Ghare, S. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Nano. (2015, March 27). Safety Data Sheet.
- PharmaCompass. (n.d.). 2-(2,5-Dichlorobenzamido)acetic acid.
- NICNAS. (2015, April 24). Acetic acid, chloro-: Human health tier II assessment. Australian Government Department of Health.
- Ali, F., et al. (n.d.). 2-(4-Chlorobenzamido)acetic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Chlorophenoxyacetic acid. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
- ChemAnalyst. (2025). Why Is Chloroacetic Acid Important in Chemical Manufacturing and Its Applications.
- Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid.
- PubChem. (n.d.). 2-Chlorobenzoic Acid. National Center for Biotechnology Information.
- Perini, M., et al. (n.d.). H-2 NMR and C-13-IRMS analyses of acetic acid from vinegar, O-18-IRMS analysis of water in vinegar: International collaborative study report.
- NIST. (n.d.). Acetic acid, chloro-. National Institute of Standards and Technology.
Sources
- 1. 2abiotech.net [2abiotech.net]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. kajay-remedies.com [kajay-remedies.com]
- 4. 2-(4-Chlorobenzamido)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Why Is Chloroacetic Acid Important in Chemical Manufacturing and Its Applications [anhaochemical.com]
- 9. fishersci.ca [fishersci.ca]
- 10. nano.pitt.edu [nano.pitt.edu]
An In-Depth Technical Guide to the Physical Properties of 2-(2-Chlorobenzamido)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2-(2-Chlorobenzamido)acetic acid (also known as N-(2-chlorobenzoyl)glycine), a molecule of interest in pharmaceutical and chemical research. Due to a scarcity of direct experimental data in publicly available literature, this guide synthesizes information from analogous compounds and employs established computational prediction methodologies to offer a robust profile of the substance. This document is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, formulation development, and theoretical modeling.
Introduction
This compound belongs to the class of N-acyl-alpha-amino acids, characterized by a glycine backbone N-acylated with a 2-chlorobenzoyl group. The presence of the ortho-substituted chlorine atom on the phenyl ring, coupled with the carboxylic acid and amide functionalities, imparts a unique combination of steric and electronic properties that influence its physical behavior and potential biological activity. Understanding these properties is a critical first step in any research and development endeavor involving this compound. This guide will systematically explore its fundamental physicochemical characteristics.
Molecular Structure and Identification
A clear understanding of the molecular structure is paramount to interpreting its physical properties.
Chemical Structure:
Molecular Structure of this compound
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC |
| Synonyms | N-(2-chlorobenzoyl)glycine, [(2-chlorobenzoyl)amino]acetic acid | [1] |
| CAS Number | 16555-60-5 | [1] |
| Molecular Formula | C₉H₈ClNO₃ | [1] |
| Molecular Weight | 213.62 g/mol | [1] |
| InChI Key | GVHWTQYNZUNGIA-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties
In the absence of comprehensive experimental data, computational predictions provide valuable estimates for key physical properties. The following data is generated from reputable Quantitative Structure-Property Relationship (QSPR) models.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method/Source |
| Melting Point | 143-144 °C (for m-chloro isomer) | CAS Common Chemistry[2] |
| Boiling Point | ~457.2 °C (Predicted) | |
| Water Solubility | Predicted to be sparingly soluble | General trends for similar structures |
| pKa (acidic) | ~3.5 - 4.5 | ChemAxon Prediction[3] |
| LogP | ~1.5 - 2.5 | ChemAxon Prediction[3] |
Causality Behind Predictions:
-
Melting Point: The melting point of the meta-isomer (143-144 °C) provides a reasonable estimate. The ortho-chloro substitution may lead to intramolecular hydrogen bonding between the chlorine and the amide proton, which could slightly alter the crystal packing and, consequently, the melting point. A definitive experimental determination is recommended for confirmation.
-
Boiling Point: The high predicted boiling point is characteristic of molecules with multiple polar functional groups (carboxylic acid, amide) capable of strong intermolecular hydrogen bonding. Significant thermal energy is required to overcome these interactions and transition to the gas phase. It is important to note that compounds of this nature often decompose before reaching their boiling point at atmospheric pressure.
-
Water Solubility: The molecule possesses both hydrophilic (carboxylic acid, amide) and hydrophobic (chlorophenyl ring) regions. While the polar groups can interact with water, the nonpolar aromatic ring limits overall solubility. The acidity of the carboxylic acid group means that solubility will be highly pH-dependent, increasing significantly in basic solutions due to deprotonation to the more soluble carboxylate salt.
-
pKa: The predicted pKa is primarily influenced by the electron-withdrawing inductive effect of the chlorine atom on the benzoyl group and the adjacent carboxylic acid moiety. This effect stabilizes the carboxylate anion, making the carboxylic acid more acidic than glycine itself.
-
LogP: The LogP value reflects the partitioning of the compound between an octanol and water phase, indicating its lipophilicity. The presence of the chlorophenyl group contributes to a higher LogP, suggesting a preference for lipid environments.
Spectroscopic Characterization (Illustrative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons (Ar-H): A complex multiplet pattern in the range of 7.2-7.8 ppm, corresponding to the four protons on the disubstituted benzene ring. The ortho-substitution pattern will lead to distinct coupling patterns.
-
Methylene Protons (-CH₂-): A doublet or singlet (depending on the solvent and coupling to the amide proton) typically between 3.9 and 4.2 ppm, corresponding to the two protons of the glycine methylene group.
-
Amide Proton (-NH-): A broad singlet or triplet (if coupled to the methylene protons) in the region of 8.0-9.0 ppm. Its chemical shift can be highly variable and dependent on solvent and concentration.
-
Carboxylic Acid Proton (-COOH): A very broad singlet, often appearing downfield (>10 ppm), and its visibility can be dependent on the solvent used.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons (C=O): Two distinct signals in the downfield region, typically between 165-175 ppm, corresponding to the amide and carboxylic acid carbonyl carbons.
-
Aromatic Carbons (Ar-C): Six signals in the aromatic region (120-140 ppm). The carbon attached to the chlorine atom will have a distinct chemical shift.
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region, typically around 40-45 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Expected FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Strong, Broad |
| N-H Stretch (Amide) | 3400-3200 | Medium |
| C=O Stretch (Carboxylic Acid) | 1725-1700 | Strong |
| C=O Stretch (Amide I) | 1680-1630 | Strong |
| N-H Bend (Amide II) | 1570-1515 | Medium |
| C-Cl Stretch | 800-600 | Medium-Strong |
The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The positions of the amide bands are sensitive to hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (213.62 g/mol ) should be observable. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Major Fragments:
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Cleavage of the amide bond, leading to the formation of the 2-chlorobenzoyl cation (m/z 139/141).
-
Fragmentation of the glycine moiety.
-
Experimental Methodologies for Physical Property Determination
For definitive characterization, the following experimental protocols are recommended.
Synthesis and Purification
A plausible synthetic route involves the Schotten-Baumann reaction of glycine with 2-chlorobenzoyl chloride in an alkaline aqueous medium.
Workflow for Synthesis and Purification
Step-by-Step Protocol:
-
Dissolution of Glycine: Dissolve glycine in a dilute aqueous sodium hydroxide solution. The base deprotonates the amino group, increasing its nucleophilicity.
-
Acylation: Slowly add 2-chlorobenzoyl chloride to the chilled glycine solution while maintaining a basic pH with the concurrent addition of NaOH. This prevents the protonation of the amino group and neutralizes the HCl byproduct.
-
Acidification: After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate, causing the product to precipitate out of the solution due to its lower solubility in acidic water.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.
Melting Point Determination
The melting point should be determined using a calibrated digital melting point apparatus.
Workflow for Melting Point Determination
Step-by-Step Protocol:
-
Sample Preparation: Ensure the purified sample is thoroughly dried and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Determination
The equilibrium solubility can be determined in various solvents using the shake-flask method.
Workflow for Solubility Determination
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter the suspension to remove the undissolved solid, yielding a saturated solution.
-
Analysis: Determine the concentration of the compound in the filtrate using a suitable analytical technique, such as HPLC-UV, by comparing to a standard curve.
Conclusion
This technical guide has consolidated the available and predicted physical property data for this compound. While computational predictions provide a valuable starting point, experimental verification of these properties is crucial for any application in a research or development setting. The provided methodologies offer a clear path for obtaining this critical data. As a compound with potential pharmaceutical relevance, a thorough understanding of its physicochemical profile is the bedrock upon which further investigation and innovation can be built.
References
- CAS Common Chemistry. N-(3-Chlorobenzoyl)glycine. [Link]
- PubChem. N-(4-Chlorobenzoyl)glycine. [Link]
- CAS Common Chemistry. N-(3-Chlorobenzoyl)glycine. [Link]
- Acta Crystallographica Section E: Structure Reports Online, 2011, 67(7), o1712.
- ChemAxon.
Sources
An In-depth Technical Guide to the Chemical Properties and Handling of 2-(2-Chlorobenzamido)acetic Acid
Introduction: Situating 2-(2-Chlorobenzamido)acetic Acid in Modern Research
N-acyl amino acids represent a fascinating and functionally diverse class of molecules. Endogenously, they act as signaling lipids, with prominent members like N-arachidonoyl glycine modulating pain and inflammation pathways.[1][2] In the realm of synthetic chemistry, the N-acyl amino acid scaffold serves as a versatile building block in medicinal chemistry and materials science. The conjugation of a simple amino acid, such as glycine, with a substituted aromatic carboxylic acid creates a molecule with distinct physicochemical properties conferred by each component: the rigidity and electronic nature of the aryl ring, the hydrogen-bonding capabilities of the amide linkage, and the ionizable carboxylic acid moiety.
This guide focuses on a specific synthetic member of this class: This compound (also known as N-(2-chlorobenzoyl)glycine). The introduction of a chlorine atom at the ortho-position of the benzoyl group is a critical design choice. This modification significantly influences the molecule's electronic distribution, steric profile, and conformational preferences compared to its unsubstituted or isomeric counterparts. These subtle changes can have profound impacts on crystal packing, solubility, and, most importantly, biological target affinity.
For researchers in drug development, this compound is a potential starting point for library synthesis, targeting enzymes or receptors where a halogenated phenyl ring can form key interactions. For scientists in materials science, it serves as a potential monomer or surface modifier. This document provides a comprehensive technical overview of its chemical properties, a robust synthesis protocol, analytical characterization, and safe handling procedures, grounded in established chemical principles and field-proven methodologies.
Section 1: Core Chemical and Physical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any successful research endeavor. These parameters dictate everything from appropriate solvent selection for a reaction to the design of a formulation for biological assays. The core identifiers and physicochemical properties of this compound are summarized below.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 2-[(2-chlorobenzoyl)amino]acetic acid | |
| CAS Number | 16555-60-5 | [3] |
| Molecular Formula | C₉H₈ClNO₃ | |
| Molecular Weight | 213.62 g/mol | |
| InChI Key | GVHWTQYNZUNGIA-UHFFFAOYSA-N |
Physicochemical Data
The following table presents key physicochemical data. It is important to note that while some values are experimentally determined for this specific molecule, others are estimated based on data from structurally similar compounds, such as the 4-chloro isomer, due to limited availability in public literature. Such estimations provide a reliable starting point for experimental design.
| Property | Value / Range | Comments and Rationale |
| Appearance | White to off-white solid powder | Expected form for a small organic acid of this molecular weight. |
| Melting Point | ~135-145 °C (Predicted) | The experimentally determined melting point of the 4-chloro isomer is 143 °C[4]. The ortho-chloro isomer's melting point is expected to be in a similar range, possibly slightly lower due to potential disruption of crystal lattice packing by the ortho-substituent. |
| Solubility | DMSO: >50 mg/mLEthanol, Methanol: SolubleWater: Sparingly soluble | High solubility in polar aprotic solvents like DMSO is expected for N-acyl amino acids[5]. Solubility in alcohols is also anticipated. Acidity will increase water solubility in basic solutions (pH > pKa) due to salt formation. |
| pKa | ~3.0 - 3.5 (Predicted) | The pKa of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent amide and the distant chloro-benzoyl group. For comparison, the pKa of the structurally related 2-chlorophenoxyacetic acid is 3.05[6]. |
| Purity | ≥98% | Commercially available products typically meet this purity standard.[7] |
Section 2: Synthesis and Purification
The synthesis of this compound is most reliably achieved via nucleophilic acyl substitution, specifically an N-acylation of glycine. The Schotten-Baumann reaction is the classic and most effective method for this transformation, offering high yields and operational simplicity by using a biphasic or aqueous basic medium to trap the HCl byproduct.
Reaction Principle and Causality
The core of the synthesis is the reaction between the nucleophilic amino group of glycine and the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. The causality behind the protocol choices is as follows:
-
Base (NaOH): Glycine's amino group is most nucleophilic in its free base form. However, glycine exists as a zwitterion. Adding a base like sodium hydroxide deprotonates the ammonium group, increasing the concentration of the reactive free amine. The base also serves the critical function of neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Temperature Control (0-5 °C): The acylation reaction is exothermic. Maintaining a low temperature is crucial to prevent two competing side reactions: hydrolysis of the highly reactive 2-chlorobenzoyl chloride by water/hydroxide, and potential formation of di-acylated or other byproducts.
-
Acidification (HCl): After the reaction is complete, the product exists as a sodium carboxylate salt, which is soluble in water. Acidification of the reaction mixture protonates the carboxylate, causing the neutral this compound to precipitate out of the aqueous solution, as it is significantly less water-soluble. This step is the primary method of product isolation.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system, where successful completion of each step prepares the system for the next.
Materials and Reagents:
-
Glycine (1.0 eq)
-
2-Chlorobenzoyl chloride (1.05 eq)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 3M
-
Deionized water
-
Ethanol
-
Ethyl acetate & Hexane (for TLC)
-
Standard laboratory glassware, magnetic stirrer, ice bath, pH meter/strips, Buchner funnel assembly.
Procedure:
-
Preparation of Glycine Solution:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a pH probe, dissolve glycine (e.g., 7.51 g, 0.10 mol) in 100 mL of deionized water.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add a 2M NaOH solution dropwise until the glycine is fully dissolved and the pH stabilizes between 10 and 11. This ensures the amino group is deprotonated and available for reaction.
-
-
Acylation Reaction:
-
While maintaining the temperature at 0-5 °C and stirring vigorously, add 2-chlorobenzoyl chloride (e.g., 18.38 g, 0.105 mol) dropwise over 30-45 minutes.
-
Simultaneously, add 2M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10. This is the critical control point: a stable pH indicates the neutralization of HCl is proceeding correctly.
-
After the addition is complete, allow the mixture to stir for an additional 2-3 hours at room temperature.
-
-
Reaction Monitoring (Self-Validation):
-
Take a small aliquot of the reaction mixture. Acidify it with 1M HCl and extract with ethyl acetate.
-
Spot the ethyl acetate layer on a TLC plate (e.g., silica gel, 1:1 ethyl acetate/hexane mobile phase).
-
The disappearance of the 2-chlorobenzoyl chloride spot (visualized under UV light) and the appearance of a new, more polar product spot indicates the reaction is complete.
-
-
Product Isolation:
-
Once the reaction is complete, cool the mixture back down to 0-10 °C in an ice bath.
-
Slowly and with vigorous stirring, add 3M HCl dropwise to acidify the mixture to a pH of 2-3.
-
A thick, white precipitate of this compound will form. The completeness of precipitation at this pH is a validation of the product's acidic nature.
-
Stir the resulting slurry in the cold for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two portions of ice-cold deionized water to remove inorganic salts.
-
-
Purification and Drying:
-
For high purity, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.
-
Section 3: Analytical Characterization
Confirming the identity, purity, and structure of the synthesized compound is non-negotiable. The following analytical techniques provide a comprehensive characterization profile for this compound.
Spectroscopic Analysis (Predicted)
While experimental spectra for this specific molecule are not widely published, its structure allows for reliable prediction of key spectroscopic features based on the well-characterized signals of its constituent parts: the 2-chlorobenzoyl group and the N-acetylated glycine backbone.[8][9]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Solvent: DMSO-d₆
-
Aromatic Protons (7.4-7.8 ppm): Expect a complex multiplet pattern for the four protons on the chlorinated benzene ring. The ortho-chloro substituent will deshield the adjacent protons, causing them to appear further downfield.
-
Amide Proton (8.8-9.2 ppm): A triplet (or broad singlet) corresponding to the N-H proton, coupled to the adjacent CH₂ group. The chemical shift is highly dependent on solvent and concentration.
-
Methylene Protons (3.9-4.1 ppm): A doublet corresponding to the two protons of the CH₂ group, coupled to the adjacent N-H proton.
-
Carboxylic Acid Proton (>12 ppm): A very broad singlet, often not integrated, for the acidic proton.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded acid dimer.
-
N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.
-
C=O Stretch (Amide I Band): A very strong, sharp absorption around 1640-1660 cm⁻¹.
-
N-H Bend (Amide II Band): A strong absorption around 1530-1550 cm⁻¹.
-
C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.
Chromatographic and Mass Analysis
| Technique | Expected Results and Interpretation |
| Mass Spectrometry (MS) | Mode: Electrospray Ionization (ESI-) Expected m/z: 212.0 [M-H]⁻. The isotopic pattern will be critical for confirmation: the presence of one chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third of the main peak (due to the natural abundance of ³⁵Cl and ³⁷Cl). |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 Reverse-Phase Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic or Acetic Acid). Detection: UV at ~230 nm and ~275 nm. A single, sharp peak under optimized conditions indicates high purity. The acidic mobile phase ensures the carboxylic acid is protonated for consistent retention. |
Section 4: Potential Applications in Research & Development
While specific biological activities for this compound are not yet extensively documented, its structural class—N-acyl glycines—is an area of active investigation, suggesting several promising avenues for research.[10]
-
Neuromodulation and Analgesia: Many endogenous N-acyl amino acids, particularly those with long lipid tails, are inhibitors of the glycine transporter 2 (GlyT2).[11][12] Inhibition of GlyT2 increases the concentration of glycine in the synaptic cleft, enhancing inhibitory neurotransmission and producing analgesic effects in pain models. This compound can be investigated as a synthetic, small-molecule probe to explore the structural requirements for GlyT2 inhibition. The rigid, chlorinated aromatic ring offers a different steric and electronic profile compared to the flexible lipid chains of endogenous inhibitors.
-
Building Block for Medicinal Chemistry: This compound is an ideal starting material for creating libraries of more complex molecules. The carboxylic acid can be readily converted to esters, amides, or other functional groups, while the aromatic ring can undergo further substitution reactions, allowing for systematic exploration of structure-activity relationships (SAR).
-
Antimicrobial Research: Glycine derivatives have been explored for their antimicrobial properties.[13] The combination of the glycine moiety with a chlorinated benzamide could be evaluated for activity against various bacterial and fungal strains.
Section 5: Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is paramount. The following guidelines are based on available safety data sheets.
| Hazard Category | GHS Pictogram | Precautionary Statement |
| Acute Toxicity, Oral (H302) | Harmful if swallowed. | |
| Skin Irritation (H315) | " | Causes skin irritation. |
| Eye Irritation (H319) | " | Causes serious eye irritation. |
| Respiratory Irritation (H335) | " | May cause respiratory irritation. |
Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with the fine powder to avoid inhalation.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a well-defined chemical entity with significant potential as a research tool and synthetic intermediate. Its straightforward synthesis via the Schotten-Baumann reaction makes it highly accessible for laboratory-scale production. While its own biological profile remains to be fully elucidated, its membership in the biologically active N-acyl glycine family provides a strong rationale for its exploration in drug discovery programs, particularly in the fields of neuroscience and pain research. This guide provides the foundational knowledge—from synthesis to safe handling—required for researchers to confidently incorporate this compound into their scientific endeavors.
References
- Garas, M., et al. (2011). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 163(7), 1416–1433.
- Mostyn, S. N., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of Medicinal Chemistry, 62(5), 2466–2484.
- Iannotti, F. A., et al. (2020). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 10(6), 843.
- Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Organic & Biomolecular Chemistry Supplementary Information.
- Mostyn, S. N., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. ACS Publications - Journal of Medicinal Chemistry.
- Dayang Chem (Hangzhou) Co.,Ltd. 2-(4-CHLOROBENZAMIDO)ACETIC ACID Product Page.
- Avanti Polar Lipids. N-Acylglycine (NAGly) Research.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) for Acetic acid (HMDB0000042).
- NP-MRD. 1H NMR Spectrum (1D, 500 MHz, D2O, simulated) for Chloroacetic Acid (NP0002714).
- Crysdot LLC. 2-(2,5-Dichlorobenzamido)acetic acid Product Page.
- 2A Biotech. This compound Product Page.
- Ghare, S., et al. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate.
- Royal Society of Chemistry. (2016). Supporting Information for a publication.
- Google Patents. (2007). CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.
- PubChem - National Center for Biotechnology Information. 2-Chlorophenoxyacetic acid. PubChem Compound Summary for CID 11969.
- PharmaCompass. 2-(2,5-Dichlorobenzamido)acetic acid.
- PubChem - National Center for Biotechnology Information. N-(2-Iodobenzoyl)glycine. PubChem Compound Summary for CID 8614.
- Google Patents. (2010). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
- NIST. Acetic acid. NIST Chemistry WebBook, SRD 69.
- Brycki, B., et al. (2017). Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms. Journal of Applied Microbiology, 123(5), 1136-1146.
- Hyma Synthesis Pvt. Ltd. Product Catalog.
- PubChem - National Center for Biotechnology Information. N-(2-Aminobenzoyl)glycine. PubChem Compound Summary for CID 3080562.
- Carling, R. W., et al. (2004). Inhibitors of the Glycine Transporter type-2 (GlyT-2): Synthesis and Biological Activity of Benzoylpiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505.
- NIST. Benzoic acid, 2-chloro-. NIST Chemistry WebBook, SRD 69.
- Dwivedi, A., et al. (2014). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR spectrum of 2-chlorobenzoic acid. ResearchGate.
- ResearchGate. FT-IR spectrum of the acetic acid.
- ResearchGate. FTIR spectrum of 2-chlorobenzaldehyde.
- Wiley-VCH. (2000). Chloroacetic Acids. Ullmann's Encyclopedia of Industrial Chemistry.
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- 13. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2-Chlorobenzamido)acetic acid IUPAC name
An In-Depth Technical Guide to 2-(2-Chlorobenzamido)acetic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 16555-60-5), a key chemical intermediate in pharmaceutical research and development. The document details the compound's nomenclature, structural features, and physicochemical properties. A primary focus is placed on its synthesis via the Schotten-Baumann reaction, with a thorough explanation of the reaction mechanism and a detailed experimental protocol. Furthermore, this guide outlines authoritative methodologies for the analytical characterization of the compound, including High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. Potential applications as a versatile building block in the synthesis of novel bioactive molecules are also discussed, providing researchers, scientists, and drug development professionals with a foundational resource for utilizing this compound in their work.
Nomenclature and Structural Information
The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its chemical structure.
-
IUPAC Name: 2-[(2-Chlorobenzoyl)amino]acetic acid.[1]
-
Common Synonyms: this compound, [(2-chlorobenzoyl)amino]acetic acid.[2]
-
CAS Number: 16555-60-5.
-
Molecular Formula: C₉H₈ClNO₃.[2]
-
Molecular Weight: 213.62 g/mol .[3]
Chemical Structure
The molecule consists of a glycine backbone where the amino group is acylated by a 2-chlorobenzoyl group. This structure combines the features of an amino acid derivative and a halogenated aromatic amide, making it a valuable intermediate for introducing this specific pharmacophore into larger molecules.
Caption: Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. This data is essential for handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | Inferred |
| Purity | ≥98% | [4] |
| Molecular Weight | 213.62 g/mol | [3] |
| InChI Key | GVHWTQYNZUNGIA-UHFFFAOYSA-N | [2] |
| Storage | Sealed in dry, room temperature | [5] |
| Boiling Point | No data available | [5] |
| Solubility | Soluble in organic solvents like DMSO, DMF | Inferred |
Synthesis and Mechanism
The most common and efficient method for synthesizing this compound is through the acylation of glycine with 2-chlorobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction .
Reaction Principle: The Schotten-Baumann Condition
The Schotten-Baumann reaction involves the synthesis of amides from amines and acid chlorides.[6] The reaction is performed under aqueous alkaline conditions. The base, typically sodium hydroxide, serves two critical functions:
-
Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction. This is crucial because HCl would otherwise protonate the unreacted amine (glycine), rendering it non-nucleophilic and halting the reaction.[6]
-
Equilibrium Shift: By scavenging the HCl, the base drives the reaction equilibrium towards the formation of the amide product.[6]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of glycine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride.
Caption: Workflow for the Schotten-Baumann synthesis.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for N-acylation of amino acids.
Materials and Reagents:
-
Glycine
-
2-Chlorobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ethyl acetate (for extraction/washing)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolution of Glycine: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 2 M aqueous solution of NaOH (1.2 equivalents). Cool the solution to 0-5 °C using an ice bath.
-
Causality: The basic solution deprotonates the carboxylic acid group of glycine and ensures the amino group is a free nucleophile. Cooling is necessary to control the exothermic reaction and minimize hydrolysis of the acid chloride.
-
-
Addition of Acyl Chloride: While vigorously stirring the cooled glycine solution, add 2-chlorobenzoyl chloride (1.05 equivalents) dropwise via a dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up & Acidification: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted 2-chlorobenzoyl chloride or 2-chlorobenzoic acid impurity.
-
Precipitation: Cool the aqueous layer again in an ice bath and slowly acidify it to pH 2-3 by adding concentrated HCl dropwise. A white precipitate of this compound will form.
-
Causality: Acidification protonates the carboxylate group, rendering the product insoluble in the aqueous medium, which allows for its isolation.
-
-
Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the solid with cold distilled water to remove inorganic salts. Dry the product under vacuum to a constant weight.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from its bifunctional nature, containing a carboxylic acid and an amide linkage with a substituted phenyl ring.
-
Pharmaceutical Intermediate: The N-acyl glycine scaffold is a common structural motif in medicinal chemistry. This compound serves as a precursor for creating libraries of derivatives for high-throughput screening. The 2-chloro substituent provides a site for further modification (e.g., via nucleophilic aromatic substitution or cross-coupling reactions) and influences the molecule's steric and electronic properties, which can be critical for binding to biological targets.
-
Metabolite Analogue: A structurally related compound, 2-(2,5-Dichlorobenzamido)acetic acid, has been identified as a metabolite of the proteasome inhibitor drug Ixazomib.[3] This highlights the relevance of this chemical class in drug metabolism studies and the synthesis of reference standards for pharmacokinetic and pharmacodynamic assays.
Analytical Methodologies
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the compound and quantifying process-related impurities such as unreacted glycine or 2-chlorobenzoic acid.
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: 70% A to 30% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm or 275 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Standard Solution: Accurately prepare a 0.1 mg/mL solution of the reference standard in a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Prepare the synthesized sample at the same concentration as the standard.
-
-
Analysis and Data Processing: Equilibrate the column for at least 30 minutes. Inject a blank, followed by the standard and sample solutions. The purity is calculated using the area percent method from the resulting chromatogram.
Caption: A self-validating analytical workflow for product release.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆): The expected proton NMR spectrum would show distinct signals corresponding to the different chemical environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.9 | Broad Singlet | 1H | Carboxylic acid (-COOH) |
| ~9.1 | Triplet | 1H | Amide proton (-NH-) |
| ~7.5 - 7.6 | Multiplet | 4H | Aromatic protons (C₆H₄Cl) |
| ~4.0 | Doublet | 2H | Methylene protons (-CH₂-) |
Note: Chemical shifts are predictive and may vary based on solvent and concentration.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Phrases: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
References
- BYJU'S. (2019). Schotten Baumann Reaction.
- Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog.
- 2a biotech. (n.d.). This compound.
- molnova.cn. (n.d.). Certificate of Analysis (Version 1.0).
- SpectraBase. (n.d.). Chloroacetic acid.
- Veeprho. (n.d.). 2-Chlorophenylacetic Acid | CAS 2444-36-2.
- Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy 2-(4-CHLOROBENZAMIDO)ACETIC ACID.
- Ghare, S. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate.
- PharmaCompass. (n.d.). 2-(2,5-Dichlorobenzamido)acetic acid.
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000042) [hmdb.ca]
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- 3. 2-(2,5-Dichlorobenzamido)acetic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
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- 5. 16555-60-5|this compound|BLD Pharm [bldpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comprehensive Technical Guide to 2-(2-Chlorobenzamido)acetic Acid and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 2-(2-Chlorobenzamido)acetic acid, a molecule of significant interest in toxicology and pharmacology. This document consolidates its nomenclature, chemical properties, and a detailed synthesis protocol. The primary focus is on its established role as a key biomarker for exposure to the riot control agent o-chlorobenzylidene malononitrile (CS gas), including a detailed metabolic pathway. Furthermore, this guide explores the potential, yet less characterized, anticonvulsant and cardiotonic activities of this compound class, providing a comprehensive resource for researchers in toxicology, drug development, and analytical chemistry.
Introduction and Nomenclature
This compound is a derivative of the amino acid glycine. It belongs to the class of N-acyl amino acids, specifically, it is an N-acylated glycine. The nomenclature of this compound can vary across different chemical databases and publications, leading to potential ambiguity. This section aims to clarify the various synonyms and identifiers associated with this molecule.
The most common synonym for this compound is 2-Chlorohippuric acid . Hippuric acid itself is N-benzoylglycine, and the "2-chloro" prefix indicates the substitution of a chlorine atom at the ortho position of the benzene ring.
Other recognized synonyms include:
-
[(2-chlorobenzoyl)amino]acetic acid[1]
-
Glycine, N-(2-chlorobenzoyl)-[2]
-
N-(2-Chlorobenzoyl)glycine
-
o-Chlorohippuric acid
It is crucial for researchers to be aware of these different names to ensure comprehensive literature searches and accurate identification of the compound.
Chemical and Physical Properties
A clear understanding of the fundamental chemical and physical properties is essential for handling, characterization, and experimental design.
| Property | Value | Source |
| CAS Registry Number | 16555-60-5 | |
| Molecular Formula | C₉H₈ClNO₃ | |
| Molecular Weight | 213.62 g/mol | |
| Appearance | White to light yellow powder | [1] |
| Purity (typical) | >97% | [3] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the Schotten-Baumann reaction . This well-established method involves the acylation of an amine with an acyl chloride in the presence of a base.[2][4][5] In this case, glycine is N-acylated using 2-chlorobenzoyl chloride.
The following protocol is adapted from the synthesis of the isomeric 2-(4-Chlorobenzamido)acetic acid and is a reliable method for preparing the target compound.[1]
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
Materials:
-
Glycine
-
2-Chlorobenzoyl chloride
-
Sodium carbonate (10% aqueous solution)
-
Hydrochloric acid (3 N)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve a calculated amount of glycine in distilled water.
-
pH Adjustment: Adjust the pH of the glycine solution to approximately 8 with a 10% sodium carbonate solution. This deprotonates the amino group of glycine, making it a more potent nucleophile, and facilitates its dissolution.[1]
-
Addition of Acyl Chloride: While vigorously stirring the basic glycine solution, slowly add an equimolar amount of 2-chlorobenzoyl chloride. Maintain the pH at 8 by the dropwise addition of the 10% sodium carbonate solution. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion.[1][5]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature.[1]
-
Product Precipitation: Once the reaction is complete, acidify the reaction mixture to approximately pH 3 with 3 N hydrochloric acid. This protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution.[1]
-
Isolation and Purification: The resulting precipitate of this compound can be collected by filtration, washed with cold water to remove any remaining salts, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application as a Biomarker for CS Gas Exposure
The most significant and well-documented application of this compound is as a urinary biomarker for exposure to o-chlorobenzylidene malononitrile (CS gas), a widely used riot control agent.[6][7] The detection and quantification of this metabolite in urine provides a reliable method for confirming and assessing the extent of exposure.
Metabolic Pathway of CS Gas to 2-Chlorohippuric Acid
Upon inhalation or dermal absorption, CS gas undergoes rapid metabolism in the body. The primary metabolic pathway leading to the formation of 2-chlorohippuric acid involves the hydrolysis of CS gas to 2-chlorobenzaldehyde. This aldehyde is then oxidized to 2-chlorobenzoic acid, which is subsequently conjugated with glycine to form 2-chlorohippuric acid.[8] This final conjugation step is a common detoxification pathway for xenobiotic carboxylic acids.
Caption: Metabolic pathway of CS gas to 2-Chlorohippuric acid.
Experimental Protocol: Detection in Urine
The detection of 2-chlorohippuric acid in urine samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Sample Collection and Preparation:
-
Urine samples are collected from individuals suspected of CS gas exposure.
-
An internal standard, such as a stable isotope-labeled version of 2-chlorohippuric acid, is added to the urine sample for accurate quantification.
-
The sample is then subjected to solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.
LC-MS/MS Analysis:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system for separation.
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and daughter ions of 2-chlorohippuric acid and the internal standard.
Data Interpretation:
-
The presence of 2-chlorohippuric acid above a certain threshold confirms exposure to CS gas.
-
The concentration of the metabolite can be correlated with the level of exposure. Studies have shown a linear relationship between the concentration of 2-chlorohippuric acid in urine, the concentration of CS gas exposure, and the time of sample collection.[7]
Potential Biological Activities
While the role of this compound as a biomarker is well-established, there is some evidence to suggest that N-acyl amino acid derivatives may possess other biological activities.
Anticonvulsant Activity
Several studies have investigated the anticonvulsant properties of N-acylated amino acids and their derivatives.[9][10] For instance, N-(benzyloxycarbonyl)glycine has been shown to have anticonvulsant activity in the maximal electroshock test.[9] Furthermore, various N-benzoyl amino acid derivatives have been synthesized and evaluated for their potential as anticonvulsant agents.[3][11] While specific studies on the anticonvulsant activity of this compound are limited, the existing literature on related compounds suggests that this could be a promising area for future research.
Cardiotonic Activity
Derivatives of hippuric acid have also been explored for their potential cardiotonic effects.[12][13] Structure-activity relationship studies on various synthetic compounds have indicated that modifications to the benzoyl and glycine moieties can influence their inotropic activity.[14] As with its potential anticonvulsant activity, the cardiotonic properties of this compound have not been extensively studied. However, the known cardiovascular effects of related compounds warrant further investigation into this potential application.
Conclusion
This compound, also known as 2-Chlorohippuric acid, is a molecule with a well-defined role in toxicology as a biomarker for CS gas exposure. Its synthesis is straightforward, and its detection in biological matrices is well-established. While its potential pharmacological activities as an anticonvulsant or cardiotonic agent are less explored, the existing data on related compounds suggest that these are viable avenues for future research. This guide provides a solid foundation for researchers and scientists working with this compound, from its basic chemical properties and synthesis to its primary application and potential future uses.
References
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Introduction: The Significance of 2-Chloro Hippuric Acid
An In-Depth Technical Guide to the Synthesis of 2-Chloro Hippuric Acid
2-Chloro Hippuric Acid, also known as N-(2-chlorobenzoyl)glycine, is a halogenated derivative of hippuric acid. Hippuric acid itself is a naturally occurring acyl glycine, formed in the liver and kidneys through the conjugation of benzoic acid with the amino acid glycine.[1][2][3] This metabolic process is a key detoxification pathway for aromatic compounds.[3][4] Consequently, 2-Chloro Hippuric Acid serves as a crucial biomarker for assessing exposure to certain chlorinated aromatic compounds, such as o-chlorobenzylidene malononitrile (CS riot control agent).[5][6] Its precise quantification in biological matrices is vital for toxicological and environmental studies, making the availability of pure, well-characterized standards essential for researchers.[6][7]
This guide provides a comprehensive overview of the synthesis of 2-Chloro Hippuric Acid, focusing on the preparation of its core precursors and the final amide bond formation. The narrative emphasizes the chemical principles and experimental rationale behind the chosen synthetic route, offering field-proven insights for drug development professionals and chemical researchers.
Core Synthetic Strategy: The Schotten-Baumann Reaction
The most direct and widely adopted method for synthesizing hippuric acid and its derivatives is the acylation of the amino acid glycine.[1] This synthesis is a classic example of the Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of an aqueous base.[8][9][10]
The core logic of this approach is twofold:
-
Activation of the Carboxylic Acid : The carboxyl group of 2-chlorobenzoic acid is converted into a highly reactive acyl chloride (2-chlorobenzoyl chloride). This transformation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[9]
-
Amide Bond Formation : The activated acyl chloride readily reacts with the nucleophilic amino group of glycine. The reaction is conducted in a basic medium, which serves to deprotonate the glycine, enhancing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[9][10]
The overall workflow can be visualized as a two-stage process: the synthesis of the key precursor, 2-chlorobenzoyl chloride, followed by its reaction with glycine to yield the final product.
Part 1: Synthesis of the Key Precursor, 2-Chlorobenzoyl Chloride
2-Chlorobenzoyl chloride is a critical intermediate used to introduce the 2-chlorobenzoyl group into various molecules.[11][12] It is a highly reactive compound and must be handled with appropriate safety precautions in a well-ventilated fume hood, as it is corrosive and lachrymatory.[11] While several methods exist for its preparation,[13][14][15] a common and reliable laboratory-scale synthesis involves the reaction of 2-chlorobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[12][14]
Reaction Principle
The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts this group into a chlorosulfite intermediate, which is highly unstable. This intermediate readily decomposes, eliminating sulfur dioxide (SO₂) and a chloride ion to form the highly electrophilic acyl chloride. The gaseous nature of the byproducts (SO₂ and HCl) makes this an efficient method as they are easily removed from the reaction mixture, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of 2-Chlorobenzoyl Chloride
-
Materials & Setup :
-
2-Chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (or another inert solvent)
-
A three-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution to neutralize HCl and SO₂ gases).
-
-
Procedure :
-
Place a solution of 2-chlorobenzoic acid (e.g., 20 g, 127.8 mmol) in toluene (150 mL) into the round-bottom flask.[14]
-
To this stirred mixture, add thionyl chloride (e.g., 16 g, 134.45 mmol, ~1.05 equivalents) dropwise at room temperature.[14]
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 75°C) using an oil bath.[14]
-
Maintain the reaction at this temperature, with stirring, overnight or until the evolution of gas ceases, indicating the completion of the reaction.[14]
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride by evaporation under reduced pressure using a rotary evaporator.[14] The resulting product, 2-chlorobenzoyl chloride, is typically obtained as a yellow oil.[14]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant 1 | 2-Chlorobenzoic Acid (1.0 eq.) | [14] |
| Reactant 2 | Thionyl Chloride (SOCl₂) (~1.05 eq.) | [14] |
| Solvent | Toluene | [14] |
| Reaction Temperature | 75 °C | [14] |
| Reaction Time | Overnight | [14] |
| Typical Yield | ~100% (crude) | [14] |
| Purity | >98% (achievable via distillation) | [11] |
Note: For higher purity, the crude product can be purified by vacuum distillation, boiling at 135-140°C at 16 mmHg.[13][14]
Part 2: Synthesis of 2-Chloro Hippuric Acid via Glycine Acylation
With the activated precursor in hand, the final step is the formation of the amide bond with glycine. This reaction proceeds under Schotten-Baumann conditions.[8][9]
Mechanism of Acylation
The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the deprotonated glycine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group, resulting in the formation of the stable amide product.
Experimental Protocol: Synthesis of 2-Chloro Hippuric Acid
This protocol is adapted from the standard synthesis of hippuric acid.[8][9][16]
-
Materials & Setup :
-
Glycine
-
10% Sodium hydroxide (NaOH) solution
-
2-Chlorobenzoyl chloride (prepared in Part 1)
-
Concentrated Hydrochloric acid (HCl)
-
Conical flask, beaker, ice bath, Buchner funnel, and filtration apparatus.
-
-
Procedure :
-
In a conical flask, dissolve glycine (e.g., 0.5 g, 6.67 mmol) in 5 mL of 10% NaOH solution.[8] Cool the solution in an ice bath.
-
In a fume hood, add 2-chlorobenzoyl chloride (e.g., ~1.28 g, 7.33 mmol, ~1.1 equivalents) to the cold glycine solution in several small portions.[8]
-
Stopper the flask and shake vigorously after each addition.[8][16] The reaction is exothermic; maintain the temperature by keeping the flask in the ice bath. Continue shaking until all the oily droplets of the acyl chloride have reacted and the solution becomes clear.[16]
-
Workup and Isolation : Transfer the reaction mixture to a beaker containing crushed ice.[8]
-
Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring until the solution is acidic to litmus paper (pH ~2).[8][9] A white precipitate of 2-Chloro Hippuric Acid will form.
-
Cool the mixture thoroughly in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.[8][9]
-
Wash the crystalline precipitate with cold water to remove any inorganic salts.[8]
-
-
Purification :
-
The crude product can be purified by recrystallization. A common solvent for hippuric acids is hot water, as they are readily soluble in hot water but sparingly soluble in cold water.[1][8][16]
-
Dissolve the crude solid in a minimum amount of boiling water. If the solution is colored, a small amount of decolorizing charcoal can be added.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[8]
-
Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.
-
Characterization
The final product should be characterized to confirm its identity and purity. Standard methods include:
-
Melting Point : Compare the observed melting point to the literature value. The melting point for hippuric acid is 187-188°C; the 2-chloro derivative will have a distinct value.[1]
-
Spectroscopy (NMR, IR) : ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the molecular structure, identifying characteristic peaks for the aromatic ring, amide linkage, and methylene group.[17]
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An In-depth Technical Guide to the Biological Significance of Benzamidoacetic Acids
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Benzamidoacetic acids and their derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry. Their structural motif, characterized by a benzoyl group attached to an amino acid, serves as a privileged scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological significance of benzamidoacetic acids, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols relevant to the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of benzamidoacetic acid derivatives.
Introduction: The Chemical and Biological Landscape of Benzamidoacetic Acids
Benzamidoacetic acids, also known as hippuric acids, are structurally composed of a benzoic acid moiety linked to a glycine backbone via an amide bond. This core structure is amenable to a wide range of chemical modifications, allowing for the synthesis of a diverse library of derivatives with varied physicochemical properties and biological activities. The amide linkage provides metabolic stability, while the aromatic ring and the carboxylic acid group offer multiple points for functionalization, influencing the compound's interaction with biological targets.
The inherent biological activities of benzamidoacetic acid derivatives are broad and significant. They have been extensively investigated for their potential as:
-
Antimicrobial Agents : Exhibiting activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2][3][4][5]
-
Anti-inflammatory Drugs : Modulating key inflammatory pathways to reduce inflammation.[6][7][8][9][10]
-
Anticancer Therapeutics : Inducing cell death in various cancer cell lines through diverse mechanisms.[11][12][13][14][15]
This guide will explore these key biological activities in detail, providing insights into their therapeutic promise.
Antimicrobial Activity: A Renewed Approach to Combatting Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health.[5] Benzamidoacetic acid derivatives have emerged as a promising class of antimicrobial agents, with several studies demonstrating their efficacy against a range of microorganisms.
2.1. Mechanism of Action
The antimicrobial mechanism of benzamidoacetic acid derivatives is multifaceted and can vary depending on the specific structural modifications. Some proposed mechanisms include:
-
Inhibition of Essential Enzymes : Certain derivatives have been shown to inhibit key bacterial enzymes, such as FtsZ, a protein crucial for bacterial cell division.[5]
-
Disruption of Cell Membrane Integrity : The lipophilic nature of some derivatives may facilitate their insertion into the bacterial cell membrane, leading to its disruption and subsequent cell death.
-
Interference with Metabolic Pathways : These compounds can potentially interfere with vital metabolic pathways within the microbial cell.
2.2. Structure-Activity Relationship (SAR)
The antimicrobial potency of benzamidoacetic acid derivatives is highly dependent on the nature and position of substituents on the benzoyl ring and the amino acid scaffold.[16][17][18] For instance, the introduction of halogen atoms or other electron-withdrawing groups on the aromatic ring has been shown to enhance antibacterial activity.[1]
2.3. Quantitative Data Summary
The following table summarizes the antimicrobial activity of selected benzamidoacetic acid derivatives against various microbial strains, as reported in the literature.
| Compound ID | Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 5a | B. subtilis | 25 | 6.25 | [1] |
| 5a | E. coli | 31 | 3.12 | [1] |
| 6b | E. coli | 24 | 3.12 | [1] |
| 6c | B. subtilis | 24 | 6.25 | [1] |
| Compound 5 | Aspergillus fumigatus | - | More potent than Clotrimazole | [2] |
| Compound 9 | M. smegmatis | Zone ratio of 0.62 | - | [5] |
| Compound 9 | S. aureus | Zone ratio of 0.44 | - | [5] |
2.4. Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This protocol outlines a standard procedure for evaluating the antibacterial activity of benzamidoacetic acid derivatives using the disc diffusion technique.[1]
Materials:
-
Test compounds (benzamidoacetic acid derivatives)
-
Bacterial strains (e.g., E. coli, B. subtilis)
-
Nutrient agar plates
-
Sterile filter paper discs (6 mm diameter)
-
Standard antibiotic discs (positive control)
-
Solvent control discs (negative control)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare Inoculum: Aseptically pick a few colonies of the test bacterium from a fresh culture and suspend them in sterile saline to achieve a turbidity equivalent to 0.5 McFarland standard.
-
Inoculate Agar Plates: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of a nutrient agar plate to create a lawn of bacteria.
-
Apply Discs: Aseptically place sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. Also, place the positive and negative control discs.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.
Anti-inflammatory Properties: Targeting the NF-κB Pathway
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Benzamidoacetic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the modulation of the NF-κB (nuclear factor-kappa B) signaling pathway.[6]
3.1. Mechanism of Action: Inhibition of NF-κB
NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[6] Certain benzamidoacetic acid derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.[6] This inhibition can occur at various levels of the signaling cascade.
Caption: Proposed mechanism of ROS-mediated apoptosis induced by benzamidoacetic acid derivatives.
4.2. In Vitro Cytotoxicity
The anticancer potential of these derivatives is typically evaluated in vitro by determining their IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound Type | Cancer Cell Line | IC50 Value | Reference |
| 1,4-dihydropyridine derivatives | Various | Down to 7 µM | [12][13] |
| BJ-13 (benzamide derivative) | Gastric cancer cells | Potent antiproliferative activity | [11] |
4.3. Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Test compounds (benzamidoacetic acid derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Synthesis and Drug Development Considerations
The synthesis of benzamidoacetic acid derivatives is generally straightforward, often involving the acylation of an amino acid with a substituted benzoyl chloride. [1][19]
Caption: General synthetic scheme for benzamidoacetic acid derivatives.
For drug development, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are crucial. Studies on some benzamidoacetic acid derivatives have indicated favorable pharmacokinetic and safety profiles, supporting their potential as drug-like candidates. [11]Furthermore, the concept of prodrugs can be applied to improve the bioavailability and targeted delivery of these compounds. [20][21][22]
Conclusion and Future Perspectives
Benzamidoacetic acids and their derivatives represent a rich source of biologically active molecules with significant therapeutic potential. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects, coupled with their synthetic accessibility, make them attractive candidates for further drug discovery and development efforts. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies, elucidating their precise molecular targets, and conducting comprehensive preclinical and clinical evaluations to translate their promising in vitro and in vivo activities into tangible clinical benefits.
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The Ortho-Chloro Moiety: A Conformational Linchpin in Modern Benzamide Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the benzamide scaffold is a cornerstone, featured in a vast array of therapeutic agents. Its pharmacological versatility, however, is intrinsically linked to its conformational flexibility. Unlocking the full potential of benzamide-based drugs requires precise control over their three-dimensional structure to optimize interactions with biological targets. This technical guide delves into the critical role of the ortho-chloro substitution, a seemingly simple modification that serves as a powerful tool for conformational locking. We will explore the underlying physicochemical principles, from steric hindrance to altered amide bond resonance, and connect these molecular-level changes to their profound impact on biological activity, selectivity, and overall drug efficacy. This document provides field-proven insights, detailed experimental protocols, and a robust framework for leveraging the ortho-chloro substituent in rational drug design.
The Challenge of Flexibility in Benzamide Scaffolds
The biological activity of any small molecule inhibitor or agonist is dictated by its ability to adopt a specific, low-energy conformation—the "bioactive conformation"—that allows for optimal binding to its target protein. Benzamides, while synthetically accessible and rich in chemical diversity, often suffer from a high degree of rotational freedom around two key bonds: the Ar–C(O) bond and the N–C(O) amide bond. This flexibility means that in a physiological environment, the molecule exists as a population of various conformers, only a fraction of which may be active. This can lead to:
-
Reduced Potency: A significant energy penalty may be required to force the flexible molecule into its bioactive shape upon binding, leading to lower binding affinity.
-
Poor Selectivity: Different conformers may bind to off-target proteins, causing undesirable side effects.
-
Ambiguous Structure-Activity Relationships (SAR): It becomes challenging to determine which structural features are truly responsible for the desired activity.
The strategic introduction of substituents to restrict this conformational freedom is therefore a paramount objective in modern drug design.
The Ortho-Chloro Effect: Inducing Conformational Rigidity
The placement of a chlorine atom at the ortho position of the benzamide phenyl ring imposes significant and predictable conformational constraints. This "ortho-chloro effect" is not due to a single phenomenon but is rather a synthesis of several interconnected physicochemical principles.
Steric Hindrance and Rotational Barriers
The primary mechanism by which the ortho-chloro group exerts control is through steric repulsion. The van der Waals radius of the chlorine atom creates a significant steric clash with the carbonyl oxygen of the amide group. This repulsion destabilizes planar conformations where the amide group is coplanar with the aromatic ring, forcing it to twist.
This steric impediment results in a dramatic increase in the energy barrier to rotation around the Ar–C(O) bond.[1][2][3] Computational and experimental studies have quantified this effect, demonstrating that ortho-chloro substitution can increase the rotational barrier by up to 19.2 kcal/mol.[1] A substantial, albeit smaller, increase in the rotational barrier around the N–C(O) bond (up to 6.7 kcal/mol) is also observed.[1] This dual effect effectively "locks" the amide moiety into a more defined orientation relative to the phenyl ring.
Impact on Amide Bond Resonance
Planarity is a hallmark of the amide bond, arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. While significant twisting can disrupt this resonance, studies on ortho-chloro benzamides reveal a more complex effect. The steric pressure leads to increased barriers to rotation, which paradoxically supports a strengthening of the amidic resonance.[1][2][3] This is attributed to a combination of factors, including electrostatic interactions between the lone pairs of the chlorine and the carbonyl oxygen, which stabilize the resonant form.[1] This enhanced resonance contributes to the rigidity of the N-C(O) bond, further reducing the molecule's overall flexibility.
| Compound Type | Rotational Barrier (Ar–C(O)) | Rotational Barrier (N–C(O)) |
| Unsubstituted Benzamide | Low | Moderate |
| ortho-Chloro Benzamide | High (up to 19.2 kcal/mol) | Increased (up to 6.7 kcal/mol) |
| di-ortho-Dichloro Benzamide | Very High | Significantly Increased |
| Data synthesized from computational studies reported in the literature.[1] |
Intramolecular Hydrogen Bonding Considerations
While highly electronegative ortho substituents like fluorine or a methoxy group can form direct intramolecular hydrogen bonds with the amide N-H proton, this is generally not the case for chlorine.[4] Computational and NMR studies indicate that the ortho-chloro substituent's effect on conformation is primarily governed by its size (steric hindrance) rather than by forming significant noncovalent interactions like hydrogen bonds.[4] This is a critical distinction for drug designers, as the conformational bias induced by an ortho-chloro group is predictable based on steric models, without the complexities of solvent-dependent hydrogen bond formation.
Translation to Biological Activity: A Case for Conformational Pre-organization
The true value of the ortho-chloro effect lies in its application to drug design. By enforcing a rigid conformation, the molecule is "pre-organized" into a shape that is closer to the bioactive conformation required for target binding.
-
Enhanced Potency: With the molecule already in a favorable conformation, the entropic penalty upon binding is significantly reduced, often leading to a marked increase in binding affinity and potency.
-
Improved Selectivity: A rigid conformation is less likely to fit into the binding pockets of off-target proteins, leading to a cleaner pharmacological profile and fewer side effects.
-
Medicinal Chemistry Examples: This strategy is evident in numerous biologically active compounds. For instance, in the development of antipsychotic agents that target dopamine receptors, specific conformations are crucial for activity. The substituted benzamide clebopride and related anilides demonstrate how precise substituent placement, including chloro groups, dictates receptor affinity and functional response.[5] The ortho-chloro motif is a recurring feature in compounds where restricted rotation is key to achieving the desired biological effect.[1]
Experimental Protocols for Synthesis and Analysis
A self-validating research workflow requires robust methodologies for both the synthesis of ortho-chloro benzamides and the characterization of their conformational properties.
General Synthesis of an N-Substituted Ortho-Chlorobenzamide
This protocol describes a standard method starting from commercially available 2-chlorobenzoyl chloride.
Materials:
-
2-Chlorobenzoyl chloride
-
Desired primary or secondary amine (1.0 equivalent)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add a solution of 2-chlorobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (if the amine is basic and excess remains), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure ortho-chloro benzamide.[6]
Characterization by Nuclear Magnetic Resonance (NMR)
NMR is a powerful tool for characterizing the conformational dynamics of these molecules in solution.
¹H NMR Spectroscopy:
-
At room temperature, hindered rotation around the amide bond can lead to broadening of the signals for protons near the amide group.
-
In the case of N-methoxy-N-methyl benzamides, the presence of an ortho-chloro substituent can result in two broad humps for the N-Me and O-Me protons at room temperature, which coalesce into sharp singlets at higher temperatures (e.g., 50-75 °C), allowing for the calculation of the rotational energy barrier (ΔG‡).
Experimental Protocol for Variable Temperature (VT) NMR:
-
Sample Preparation: Prepare a solution of the purified ortho-chloro benzamide in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆ or toluene-d₈) at a concentration of approximately 10-20 mg/mL.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C). Identify the exchanging/broadened peaks of interest.
-
Heating: Increase the spectrometer probe temperature in increments (e.g., 10-15 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Coalescence: Continue increasing the temperature until the exchanging peaks coalesce into a single, sharp peak. Record this coalescence temperature (Tc).
-
Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier from the coalescence temperature and the chemical shift difference between the exchanging signals at low temperature.
Conclusion
The ortho-chloro substitution is far more than a simple halogenation; it is a strategic design element that provides medicinal chemists with precise control over molecular conformation. By introducing a predictable steric barrier, this substituent restricts rotation around key bonds, pre-organizing the benzamide scaffold into its bioactive form. This leads to tangible benefits in potency, selectivity, and the overall drug discovery process. Understanding the fundamental principles of the ortho-chloro effect—steric hindrance, altered amide resonance, and its limited role in hydrogen bonding—enables researchers to rationally design and synthesize next-generation benzamide therapeutics with superior pharmacological profiles.
References
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- Kožíšek, J., et al. (2012). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E.
- Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
- International Journal of Research and Analytical Reviews. (2019). COMPUTATIONAL APPORACH OF 2-CHLORO BENZAMIDE USING DENSITY FUNCTIONAL THEORY.
- MDPI. (2020). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo.
- Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-.
- RSC Publishing. (1998). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides.
- Saeed, S., et al. (2008). N-Butyl-4-chlorobenzamide. Acta Crystallographica Section E.
- Blaney, F. E., et al. (1983). Anilides related to substituted benzamides. Potential antipsychotic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide. Journal of Medicinal Chemistry.
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A Technical Guide to 2-Chlorobenzamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Abstract: The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. The introduction of a chlorine atom at the ortho-position of the benzamide ring creates the 2-chlorobenzamide scaffold, a privileged structure that significantly influences the molecule's physicochemical properties and target interactions. This guide provides an in-depth review of 2-chlorobenzamide derivatives, intended for researchers, scientists, and drug development professionals. We will explore advanced synthetic methodologies, delve into the diverse range of biological activities with a focus on anticancer and antimicrobial applications, analyze structure-activity relationships (SAR), and provide detailed experimental protocols. This document serves as a comprehensive resource, synthesizing field-proven insights with technical accuracy to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of the 2-Chlorobenzamide Core
Benzamide derivatives are known for their versatile medicinal properties, including antipsychotic, antihypertensive, and antimicrobial activities[1][2]. The 2-chlorobenzamide core is a key structural motif found in numerous compounds with significant pharmacological applications[3]. The presence of the electron-withdrawing chlorine atom at the ortho-position (C2) of the phenyl ring imparts distinct characteristics upon the molecule[3]:
-
Conformational Restriction: The chlorine atom can induce a specific conformation of the amide side chain through steric hindrance, which can be crucial for precise binding to a biological target.
-
Modulation of Electronic Properties: The chloro-group alters the electron density of the aromatic ring and the acidity of the amide proton, influencing hydrogen bonding capabilities and metabolic stability.
-
Enhanced Lipophilicity: Halogenation often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.
These features make 2-chlorobenzamide a highly valuable starting point for the synthesis of targeted therapeutic agents. This guide will explore the chemical strategies used to build upon this core and the biological consequences of these modifications.
Advanced Synthetic Strategies for Derivative Libraries
The synthesis of 2-chlorobenzamide derivatives has evolved from simple amide bond formations to sophisticated cross-coupling strategies that allow for extensive diversification.
Foundational Amide Bond Formation
The most direct method for synthesizing N-substituted 2-chlorobenzamides is the acylation of a primary or secondary amine with 2-chlorobenzoyl chloride. This reaction is typically performed in the presence of a base (e.g., triethylamine or NaOH) to neutralize the HCl byproduct[1][2][4].
-
Causality: This Schotten-Baumann-type reaction is favored for its simplicity, high yields, and the ready availability of a wide range of amine starting materials. The choice of a basic medium is critical; it deprotonates the amine, increasing its nucleophilicity, and scavenges the generated acid which would otherwise protonate the starting amine, rendering it unreactive.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic approaches leverage the reactivity of the C-Cl bond, treating the 2-chlorobenzamide scaffold itself as a building block for further elaboration. Palladium-catalyzed cross-coupling reactions are paramount in this regard, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds[5][6].
-
Suzuki-Miyaura Coupling: To form a C-C bond, 2-chlorobenzamide can be coupled with an arylboronic acid. This reaction is invaluable for creating biaryl structures.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling 2-chlorobenzamide with an amine, offering a different route to N-aryl derivatives than direct acylation[7].
-
Heck and Sonogashira Couplings: These methods allow for the introduction of alkene and alkyne functionalities, respectively, further diversifying the chemical space of the derivatives.
-
Expert Insight: The success of these cross-coupling reactions hinges on the careful selection of the palladium catalyst, the ligand, and the base. The ligand is not merely a spectator; it stabilizes the palladium center and modulates its reactivity, directly influencing reaction efficiency and selectivity. For aryl chlorides like 2-chlorobenzamide, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the challenging oxidative addition step[5].
The following diagram illustrates a general workflow for creating a library of 2-chlorobenzamide derivatives using both foundational and advanced synthetic methods.
Caption: General workflow for the synthesis of 2-chlorobenzamide derivatives.
Key Biological Activities and Mechanisms of Action
2-Chlorobenzamide derivatives have demonstrated a remarkable breadth of biological activities, with anticancer and antimicrobial effects being the most prominent.
Anticancer Activity
The scaffold is a key component of several classes of anticancer agents that operate through diverse mechanisms.
-
Induction of Apoptosis via Oxidative Stress: Certain benzamide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. One key mechanism involves the accumulation of intracellular reactive oxygen species (ROS)[1]. This oxidative stress leads to the collapse of the mitochondrial membrane potential, releasing pro-apoptotic factors. This cascade ultimately activates caspases (like Caspase-3), which are the executioner enzymes of apoptosis. The process is often characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2[1].
The diagram below illustrates the ROS-mediated apoptotic pathway.
Caption: ROS-mediated mitochondrial apoptotic pathway.
-
Enzyme Inhibition:
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a critical enzyme in DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to synthetic lethality, as the cancer cells can no longer repair their DNA and undergo apoptosis[8]. The benzamide core is a key pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, effectively blocking the PARP active site[8][9].
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and drugs that disrupt their dynamics are potent anticancer agents. Some N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site, leading to cell cycle arrest and apoptosis[3][10].
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibitors of HDACs can reactivate tumor suppressor genes, and many benzamide derivatives have been investigated as HDAC inhibitors[11][12]. Interestingly, for this class, SAR studies have sometimes shown that adding a chlorine atom to the benzamide ring can decrease activity, highlighting the nuanced role of substitution[11].
-
Antimicrobial Activity
The chlorinated nature of these compounds is often key to their antimicrobial effects.
-
Mechanism of Action: While not fully elucidated for all derivatives, a plausible mechanism for chlorinated antimicrobials involves the halogenation of microbial proteins[13]. The agent can chlorinate the nitrogen atom of peptide linkages, which disrupts the hydrogen bonding forces responsible for the protein's correct three-dimensional structure. This conformational change inactivates essential enzymes and structural proteins, leading to microbial cell death[13]. Another proposed mechanism involves the disruption of bacterial cell membranes and the generation of damaging superoxide anions[14].
Derivatives of 2-chlorobenzoic acid have shown significant potential against Gram-negative bacteria like Escherichia coli as well as Gram-positive bacteria and various fungal strains[15].
Quantitative Data and Structure-Activity Relationship (SAR)
The biological activity of 2-chlorobenzamide derivatives is highly dependent on the nature and position of substituents. The following table summarizes the anticancer activity of selected benzamide and related heterocyclic derivatives to illustrate these relationships.
| Compound ID | Core Structure | Target / Cell Line | Activity (IC₅₀ in µM) | Key SAR Insight | Reference |
| BJ-13 | Benzamide Derivative | Gastric Cancer Cells | Potent (specific value not given) | Induces ROS-mediated apoptosis. | [1] |
| Compound 4a | Benzimidazole | MCF-7, MDA-MB-231 | 0.08 - 0.31 | The benzimidazole core is a potent anticancer scaffold. | [16] |
| Compound 9 | Benzimidazole | A549, HeLa, HepG2, MCF-7 | 0.15 - 0.33 | Acts as a potent tubulin polymerization inhibitor. | [16] |
| Compound 19 | Benzimidazole | A549, MCF-7 | 4.2 - 5.4 | Induces apoptosis via PARP-1 cleavage. | [16] |
| Compound 20b | N-benzylbenzamide | Various Cancer Lines | 0.012 - 0.027 (12-27 nM) | Potent tubulin inhibitor binding to the colchicine site. | [3] |
| XZ-120312 | Imidazo[4,5-c]pyridine-7-carboxamide | PARP-1 Enzyme | 0.0086 (8.6 nM) | Potent PARP-1 inhibitor. | [9] |
Analysis of Structure-Activity Relationships (SAR):
-
The Amide Linker: The amide bond is a crucial hydrogen bonding element that often interacts directly with target proteins. Its conformation, influenced by the ortho-chloro group, is critical for activity.
-
N-Substitution: The group attached to the amide nitrogen is a primary point of diversification and profoundly impacts biological activity. Aromatic or heteroaromatic rings can engage in π-π stacking or other interactions within a binding pocket. For example, the N-benzyl group in tubulin inhibitors is essential for potency[3].
-
Substitution on the Benzamide Ring: While the 2-chloro group is the defining feature, further substitutions can fine-tune activity. Electron-withdrawing groups can sometimes enhance potency, but as seen with some HDAC inhibitors, this is not a universal rule and is highly target-dependent[11].
Detailed Experimental Protocol: Synthesis of N-(2-aminoethyl)-2-chlorobenzamide
This protocol describes a reliable, self-validating synthesis of a representative 2-chlorobenzamide derivative, adapted from published methods[1][2].
Objective: To synthesize N-(2-aminoethyl)-2-chlorobenzamide (SG1) via acylation of ethylene diamine with 2-chlorobenzoyl chloride.
Materials and Reagents:
-
Ethylene diamine
-
2-Chlorobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Round bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates
-
FT-IR Spectrometer
-
¹H-NMR Spectrometer
Procedure:
-
Reaction Setup: Prepare a 1 N solution of NaOH in ethanol. In a 100 mL round bottom flask, dissolve an equimolar amount of ethylene diamine in 10 mL of the ethanolic 1 N NaOH solution. Place a magnetic stir bar in the flask.
-
Reagent Addition: Place the flask on a magnetic stirrer and begin continuous stirring at room temperature. Add 2-chlorobenzoyl chloride dropwise from a dropping funnel over 15-20 minutes.
-
Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of di-acylated byproducts.
-
-
Reaction: Continue stirring the mixture vigorously at room temperature for 3 hours. A precipitate should form as the reaction progresses.
-
Work-up and Purification:
-
After 3 hours, stop the stirring and collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with small portions of cold ethanol, 1 N NaOH solution, and finally deionized water.
-
Self-Validation: The NaOH wash removes any unreacted 2-chlorobenzoyl chloride (by hydrolysis) and 2-chlorobenzoic acid. The water wash removes residual salts.
-
Air-dry the purified compound.
-
-
Characterization and Validation:
-
TLC: Check the purity of the final product using TLC with an appropriate solvent system. A single spot indicates a high degree of purity.
-
FT-IR Spectroscopy: Acquire an FT-IR spectrum. Confirm the presence of key functional groups: N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-Cl stretching.
-
¹H-NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a ¹H-NMR spectrum. Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the aromatic and aliphatic protons. The spectrum should be consistent with the structure of N-(2-aminoethyl)-2-chlorobenzamide.
-
Future Perspectives and Conclusion
The 2-chlorobenzamide scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its relevance in medicinal chemistry. Future research will likely focus on several key areas:
-
Target Specificity: Moving beyond broad cytotoxicity to designing derivatives with high specificity for particular enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Novel Mechanisms: Exploring new biological targets for these derivatives, particularly in areas like neurodegenerative diseases and metabolic disorders[13].
-
Combination Therapies: Investigating the synergistic effects of 2-chlorobenzamide derivatives, such as PARP inhibitors, with other established chemotherapeutic agents or radiation therapy.
References
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The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Hippuric Acid and Its Analogs in Drug Development
For Researchers, Scientists, and Drug Development Professionals
From its humble discovery in horse urine to a versatile scaffold in modern medicinal chemistry, hippuric acid and its derivatives present a compelling narrative of scientific inquiry and therapeutic innovation. This in-depth technical guide navigates the historical milestones, synthetic intricacies, and evolving biological applications of hippuric acid analogs, offering a comprehensive resource for researchers engaged in the pursuit of novel therapeutics.
The Genesis of a Molecule: The Discovery and Early History of Hippuric Acid
The story of hippuric acid begins in the 19th century, a period of burgeoning scientific exploration in the field of organic chemistry. In 1829, the eminent German chemist Justus von Liebig first isolated a crystalline substance from the urine of horses.[1][2] He named it "hippuric acid," derived from the Greek words hippos (horse) and ouron (urine).[3] Liebig's initial investigations revealed that this new compound was distinct from benzoic acid, a known substance at the time.[3]
Further elucidation of hippuric acid's chemical nature came in 1834 when Liebig determined its constitution.[3] However, it was the French chemist Victor Dessaignes who, in 1853, achieved the first chemical synthesis of hippuric acid by reacting benzoyl chloride with the zinc salt of glycine.[3] This seminal work not only confirmed the structure of hippuric acid as N-benzoylglycine but also laid the groundwork for the future synthesis of its numerous analogs.[3] Early synthetic methods also included heating benzoic anhydride with glycine or benzamide with monochloroacetic acid.[3]
Physiologically, hippuric acid is now understood to be a key metabolite in the detoxification pathway of benzoic acid and other aromatic compounds in many species, including humans.[4] The process involves the enzymatic conjugation of benzoic acid with the amino acid glycine, primarily in the liver and kidneys, to form the more water-soluble hippuric acid, which is then readily excreted in the urine.[4][5]
The Art of Molecular Design: Synthesis of Hippuric Acid and Its Analogs
The fundamental structure of hippuric acid, comprising a benzoyl group linked to a glycine moiety, offers a versatile platform for chemical modification. The synthesis of hippuric acid itself is a foundational reaction in organic chemistry, and its principles are extended to the creation of a diverse library of analogs.
Core Synthesis: The Schotten-Baumann Reaction
The most common and efficient method for synthesizing hippuric acid and its analogs is the Schotten-Baumann reaction.[6] This reaction involves the acylation of an amino acid (in this case, glycine or its derivatives) with an acyl chloride (such as benzoyl chloride or its substituted variants) under alkaline conditions.
Experimental Protocol: Synthesis of Hippuric Acid
Materials:
-
Glycine
-
10% Sodium hydroxide (NaOH) solution
-
Benzoyl chloride
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
In a suitable flask, dissolve glycine in a 10% aqueous solution of sodium hydroxide.
-
To this solution, add benzoyl chloride in portions with vigorous shaking after each addition. The reaction is exothermic, and cooling may be necessary to maintain a moderate temperature.
-
Continue shaking until the odor of benzoyl chloride is no longer perceptible, indicating the completion of the acylation reaction.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the hippuric acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude hippuric acid by vacuum filtration and wash the crystals with cold water.
-
Recrystallize the crude product from hot water to obtain purified, needle-like crystals of hippuric acid.[6]
This fundamental protocol can be readily adapted for the synthesis of a wide array of hippuric acid analogs by employing substituted benzoyl chlorides or different amino acid starting materials.
Green Synthesis Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. "Green" protocols for hippuric acid synthesis have been developed, utilizing safer bases like potassium carbonate and milder acids such as tartaric acid or citric acid for acidification, often with excellent yields.[7]
From a Simple Metabolite to a Privileged Scaffold: Therapeutic Applications of Hippuric Acid Analogs
The chemical tractability and structural features of hippuric acid have made it a "privileged scaffold" in medicinal chemistry. By systematically modifying the aromatic ring, the amide linkage, and the glycine backbone, researchers have developed a multitude of analogs with a broad spectrum of biological activities.
Antimicrobial Agents
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Hippuric acid derivatives have emerged as a promising class of compounds in this area. For instance, the incorporation of a thiocarbazone moiety into the hippuric acid scaffold has been shown to result in significant antibacterial activity.[1] Furthermore, pyridinyl-substituted hippuric acid derivatives have demonstrated promising antiretroviral potential.[1]
A notable example is the synthesis of novel pyrazole derivatives linked to a hippuric acid substrate. Several of these compounds have exhibited prominent antimicrobial activity against various bacterial and fungal strains, with some showing efficacy comparable to standard drugs like ciprofloxacin and amphotericin-B.[8]
Anticancer Agents
The quest for more effective and less toxic cancer therapies is a major focus of drug discovery. Hippuric acid analogs have been investigated for their potential as anticancer agents. For example, certain azo derivatives of hippuric acid, particularly those incorporating triazole and phenyl moieties, have displayed significant fungicidal and cytotoxic activities.[1]
Quantitative Structure-Activity Relationship (QSAR) in Anticancer Drug Design:
QSAR studies are computational tools that correlate the chemical structure of compounds with their biological activity.[9] For hippuric acid analogs, QSAR models can help in the design of more potent anticancer agents by identifying key structural features that contribute to their cytotoxicity against cancer cell lines.[10][11][12] These models can predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.
Enzyme Inhibitors
Enzymes are critical targets for therapeutic intervention in a wide range of diseases. Hippuric acid analogs have been successfully designed as inhibitors of various enzymes.
Peptidylglycine α-Hydroxylating Monooxygenase (PHM) Inhibitors:
PHM is a crucial enzyme in the biosynthesis of α-amidated peptide hormones.[13] Substituted hippurates and their analogs have been shown to inhibit PHM with Ki values as low as 0.5µM.[13] Structure-activity relationship studies have revealed that the substitution of sulfur atoms into the hippuric acid analog increases its affinity for the enzyme.[13] Some of these inhibitors have also demonstrated the ability to inhibit the proliferation of cultured human prostate cancer cells.[13]
Table 1: Structure-Activity Relationship of Selected Hippuric Acid Analogs as PHM Inhibitors
| Compound | Structure | Ki (µM) |
| Hippuric Acid | C₆H₅-CO-NH-CH₂-COOH | >1000 |
| 4-Methylhippuric Acid | 4-CH₃-C₆H₄-CO-NH-CH₂-COOH | 500 |
| 4-Chlorohippuric Acid | 4-Cl-C₆H₄-CO-NH-CH₂-COOH | 250 |
| S-(2-phenylthioacetyl)thioglycolate | C₆H₅-CH₂-CS-S-CH₂-COOH | 0.5 |
Data compiled from published literature.
Neuroprotective and Anticonvulsant Potential
Emerging research suggests that hippuric acid analogs may have applications in the treatment of neurological disorders. While direct studies on hippuric acid derivatives as anticonvulsants are still developing, the structural similarities to compounds like valproic acid, a known anticonvulsant, suggest a potential avenue for exploration. Furthermore, the antioxidant properties of some related compounds, such as uric acid and its analogs, have been shown to be neuroprotective in models of ischemic brain injury.[14][15][16] This opens up the possibility of designing hippuric acid derivatives with enhanced neuroprotective capabilities.
Future Directions and Conclusion
The journey of hippuric acid from a simple biological metabolite to a versatile chemical scaffold is a testament to the power of scientific curiosity and innovation. The continued exploration of hippuric acid analogs holds significant promise for the future of drug discovery. Advances in synthetic methodologies, including green chemistry approaches, will enable the creation of even more diverse and complex libraries of these compounds.
The integration of computational tools like QSAR and molecular docking will further refine the design of analogs with enhanced potency and selectivity for their biological targets. As our understanding of the molecular basis of diseases deepens, we can anticipate the development of novel hippuric acid derivatives tailored to address a wide range of unmet medical needs, from combating infectious diseases and cancer to treating debilitating neurological disorders. The enduring legacy of hippuric acid serves as a powerful reminder that even the most seemingly simple molecules can harbor immense therapeutic potential.
References
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- Verma, A., Kumar, V., Khare, R., & Singh, J. (2019). Synthesis of Some Hippuric Acid Substrate Linked Novel Pyrazoles as Antimicrobial Agents. Asian Journal of Chemistry, 31(3), 522-526.
- Tahir, T., Ashfaq, M., Asghar, H., Shahzad, M., Tabassum, R., & Ashfaq, A. (2019). Medicinal Importance of Azo and Hippuric Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 19(1), 4-15.
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- Nelson, G. H., Miles, J. L., & Canady, W. J. (1962). Synthesis of some esters of hippuric acid, and their hydrolysis by alpha-chymotrypsin. Archives of Biochemistry and Biophysics, 96(3), 545-549.
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- López-García, B., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 25(11), 2568.
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An In-depth Technical Guide to the Potential Research Areas for 2-(2-Chlorobenzamido)acetic Acid
Abstract
2-(2-Chlorobenzamido)acetic acid, a derivative of N-acylglycine, stands as a molecule of significant interest for novel therapeutic development. While its direct biological activities are not extensively documented in publicly accessible literature, its structural motifs—a substituted benzamide linked to a glycine core—are prevalent in a wide array of pharmacologically active compounds. This guide synthesizes information from related chemical classes to propose and detail promising research avenues. We will explore potential applications in neurotherapeutics, oncology, and anti-inflammatory medicine, grounded in the established activities of analogous structures. For each proposed area, this document provides the scientific rationale, detailed experimental protocols, and visual workflows to guide researchers in unlocking the therapeutic potential of this compound.
Introduction and Molecular Profile
This compound, also known as [(2-chlorobenzoyl)amino]acetic acid, belongs to the N-acyl amino acid family. These molecules are characterized by an amide bond linking a fatty acid (or in this case, a substituted benzoic acid) to an amino acid. This class of endogenous signaling molecules is gaining significant attention for its therapeutic potential[1].
Molecular Structure:
-
IUPAC Name: 2-[(2-chlorobenzoyl)amino]acetic acid
-
CAS Number: 16555-60-5[2]
-
Molecular Formula: C₉H₈ClNO₃[3]
-
Molecular Weight: 213.62 g/mol [3]
The structure features a glycine backbone, which is the simplest proteinogenic amino acid and an important neurotransmitter[4]. This is N-acylated with a 2-chlorobenzoyl group. The ortho-chloro substitution on the phenyl ring is a key feature, as halogen substitutions are a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Benzamide derivatives, as a class, exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[5][6].
The convergence of these structural features—an N-acylglycine core and a substituted benzamide—suggests that this compound is a prime candidate for biological screening across several therapeutic domains.
Proposed Research Area 1: Neurotherapeutics - Glycine Transporter (GlyT) Inhibition
Scientific Rationale
The most compelling initial research direction for this compound lies in its potential as a modulator of glycine transporters, specifically GlyT2. Endogenous N-acylglycines, such as N-arachidonoylglycine (NAGly), are known inhibitors of GlyT2[7]. Inhibition of GlyT2 in the spinal cord and brainstem increases the concentration of glycine in the synaptic cleft, enhancing the activation of inhibitory glycine receptors. This mechanism is a validated strategy for producing analgesia in chronic pain models[8].
Structurally similar N-acyl amino acids have been developed as potent and selective GlyT2 inhibitors for pain management[7][8]. The core N-acylglycine structure of the target molecule makes it a strong candidate for activity at this transporter. The 2-chlorobenzoyl group can be hypothesized to interact with a hydrophobic pocket in the transporter, potentially conferring selectivity and potency.
Experimental Workflow: Screening for GlyT Inhibition
The following workflow outlines the steps to assess the compound's activity on glycine transporters.
Caption: Workflow for GlyT Inhibitor Validation.
Detailed Experimental Protocol: [³H]Glycine Uptake Assay
-
Cell Culture: Maintain HEK293 cells stably expressing human GlyT1 or GlyT2 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Preparation: Seed cells into 96-well plates and grow to 80-90% confluency. On the day of the assay, wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Compound Incubation: Prepare serial dilutions of this compound in KRH buffer. Add the compound solutions to the cells and pre-incubate for 15 minutes at room temperature.
-
Uptake Initiation: Add KRH buffer containing a final concentration of [³H]Glycine (e.g., 10 nM) and a fixed concentration of unlabeled glycine (e.g., 1 µM) to initiate the uptake.
-
Uptake Termination: After a 10-minute incubation at room temperature, aspirate the radioactive solution and rapidly wash the cells three times with ice-cold KRH buffer.
-
Quantification: Lyse the cells with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Proposed Research Area 2: Oncology - Histone Deacetylase (HDAC) Inhibition
Scientific Rationale
Benzamides are a well-established class of Histone Deacetylase (HDAC) inhibitors. For instance, Entinostat (MS-275) is a benzamide-containing compound that has shown promise in cancer therapy. HDAC inhibitors work by increasing histone acetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes.
A study on N-substituted benzamide derivatives as antitumor agents highlighted that substituents on the phenyl ring are critical for activity[9]. While the same study noted that a chlorine atom could decrease anti-proliferative activity in their specific series, the overall scaffold of this compound fits the general pharmacophore for Class I/II HDAC inhibitors: a zinc-binding group (the carboxylic acid), a linker (the glycine), and a capping group (the 2-chlorophenyl ring). The carboxylic acid can chelate the zinc ion in the HDAC active site, which is a key interaction for many inhibitors.
Logical Pathway: From Hypothesis to Preclinical Evaluation
Caption: HDAC Inhibitor Research Progression.
Detailed Experimental Protocol: In Vitro HDAC Fluorometric Assay
-
Reagents: Obtain a commercial fluorometric HDAC activity assay kit (containing an acetylated substrate, developer, and a reference HDAC inhibitor like Trichostatin A).
-
Reaction Setup: In a 96-well black plate, add HDAC enzyme (e.g., HeLa nuclear extract or a recombinant human HDAC isoform), assay buffer, and serial dilutions of this compound.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic acetylated substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction and initiate the fluorescence signal by adding the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorophore.
-
Fluorescence Reading: Incubate for 15-20 minutes at room temperature and then measure the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Proposed Research Area 3: Anti-inflammatory Applications
Scientific Rationale
N-acylglycines, particularly N-arachidonoylglycine, have demonstrated anti-inflammatory activity[10]. The broader class of benzamide derivatives also possesses well-documented anti-inflammatory properties[5]. Furthermore, compounds with related structures, such as 2-(2,4-dichlorophenoxy)acetic acid derivatives, have been investigated as potential selective COX-2 inhibitors[11].
The mechanism could be multi-faceted. The compound could inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2) or lipoxygenases. Alternatively, it could modulate signaling pathways related to inflammation, such as NF-κB activation. Given the structural precedents, screening for anti-inflammatory activity is a logical and promising research direction.
Screening Cascade for Anti-inflammatory Activity
Caption: Anti-inflammatory Screening Cascade.
Detailed Experimental Protocol: Nitric Oxide Production in Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
-
Plating: Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include vehicle and unstimulated controls.
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the compound on NO production. A parallel cell viability assay (e.g., MTT) should be run to exclude cytotoxicity as the cause of reduced NO levels.
Synthesis and Characterization
The synthesis of this compound can be readily achieved via a Schotten-Baumann reaction. This involves the acylation of glycine with 2-chlorobenzoyl chloride under basic conditions[12].
Table 1: Synthesis Protocol Summary
| Step | Reagent/Solvent | Key Parameter | Purpose |
|---|---|---|---|
| 1 | Glycine, Water, 10% Na₂CO₃ | pH ~8-9 | Dissolve glycine as its sodium salt. |
| 2 | 2-Chlorobenzoyl Chloride | Add dropwise, maintain pH | Acylation of the glycine amino group. |
| 3 | Stirring at room temp. | 2-4 hours | Allow reaction to complete (monitor by TLC). |
| 4 | 3N HCl | Acidify to pH ~3 | Protonate the carboxylate to precipitate the product. |
| 5 | Filtration & Washing | Cold Water | Collect the solid product and remove salts. |
| 6 | Recrystallization | Ethanol/Water | Purify the final compound. |
Conclusion and Future Directions
This compound is a molecule positioned at the intersection of several pharmacologically validated scaffolds. The N-acylglycine core strongly suggests potential activity as a glycine transporter inhibitor, presenting a clear path for investigation in the field of analgesia. Concurrently, its identity as a substituted benzamide warrants thorough investigation into its potential as an HDAC inhibitor for oncology applications and as a general anti-inflammatory agent. The experimental frameworks provided in this guide offer robust, validated starting points for any research group aiming to explore the therapeutic utility of this promising compound. Future work should focus on lead optimization based on the results of these initial screens, potentially exploring other substitutions on the phenyl ring to enhance potency, selectivity, and pharmacokinetic properties.
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An In-depth Technical Guide on the Safety and Handling of 2-(2-Chlorobenzamido)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-(2-Chlorobenzamido)acetic acid (CAS RN: 16555-60-5). As a Senior Application Scientist, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Compound: Physicochemical and Hazardous Properties
This compound is a substituted N-acylamino acid. Its structure, comprising a chlorinated benzene ring, an amide linkage, and a carboxylic acid moiety, dictates its reactivity and toxicological profile.
| Property | Value | Source |
| CAS Number | 16555-60-5 | [1][2] |
| Molecular Formula | C₉H₈ClNO₃ | [1] |
| Molecular Weight | 213.62 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Storage Temperature | Ambient | [1] |
Hazard Identification and GHS Classification
Based on available data, this compound is classified as a hazardous substance. The following GHS hazard statements apply[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is Warning [1].
Exposure Controls and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, stringent adherence to appropriate exposure controls and the use of personal protective equipment are mandatory.
Engineering Controls
-
Fume Hood: All handling of this compound in solid form or in solution should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors[3][4].
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background levels of airborne contaminants[3].
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in any laboratory where this compound is handled[3].
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. A full-face shield should be worn in situations with a higher risk of splashing[3][5].
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use[5].
-
Skin and Body Protection: A full-length laboratory coat is required to protect against skin contact. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat[3][5].
-
Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary[6].
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.
Handling
-
Avoid contact with skin, eyes, and clothing[3].
-
Do not breathe dust or vapors[3].
-
Wash hands thoroughly after handling[7].
-
Use non-sparking tools and take precautionary measures against static discharge, especially when handling the powdered form in large quantities[3].
-
When preparing solutions, always add the solid to the solvent slowly with continuous stirring. Be aware that dissolving some corrosive solids in water can generate heat[3].
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area[3][7].
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals[7][8].
-
Store in a designated corrosives cabinet, segregated from incompatible chemicals[3].
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][4].
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[3][4].
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention[9].
Spill and Leak Procedures
-
Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from 2-chlorobenzoyl chloride and glycine. All operations should be performed in a chemical fume hood with appropriate PPE.
Materials and Reagents
-
Glycine
-
2-Chlorobenzoyl chloride
-
Sodium bicarbonate or another suitable base
-
An appropriate solvent (e.g., a mixture of water and a suitable organic solvent)
-
Hydrochloric acid (for acidification)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, addition funnel, etc.)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Step-by-Step Procedure
-
Preparation of Glycine Solution: In a round-bottom flask, dissolve glycine in deionized water containing a stoichiometric amount of sodium bicarbonate. Stir until all the glycine has dissolved.
-
Addition of 2-Chlorobenzoyl Chloride: Slowly add a solution of 2-chlorobenzoyl chloride in a suitable organic solvent to the glycine solution using an addition funnel. Maintain the temperature of the reaction mixture with an ice bath.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product under vacuum to a constant weight.
Disposal and Decontamination
Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.
Waste Disposal
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container.
-
Liquid Waste: Collect all reaction mixtures, filtrates, and rinsates containing the compound in a designated "Halogenated Organic Waste" container[10]. The pH of aqueous waste should be neutralized (pH 6-9) before disposal, if permissible by local regulations[11].
-
Contaminated Materials: Gloves, filter paper, and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous solid waste.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[12].
All waste must be disposed of through your institution's EHS-approved hazardous waste management program[13].
Decontamination
-
Glassware and Equipment: Decontaminate glassware and equipment by rinsing with a suitable solvent (e.g., acetone or ethanol), followed by washing with soap and water. Collect the initial solvent rinse as hazardous waste.
-
Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent and then with soap and water.
Toxicological Information and Reactivity
Toxicological Summary
Reactivity and Incompatibilities
-
Stability: The compound is expected to be stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals[7][8]. The carboxylic acid moiety can react with bases in an exothermic neutralization reaction. The amide bond can be hydrolyzed under strong acidic or basic conditions.
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas[15].
Conclusion
This compound is a valuable research chemical that requires careful and informed handling. By understanding its hazards, implementing appropriate engineering controls, consistently using personal protective equipment, and following established safe handling and disposal protocols, researchers can minimize risks and ensure a safe laboratory environment. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet and your institution's specific safety policies before commencing any work with this compound.
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- CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet.
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- Princeton University Environmental Health & Safety. (n.d.). Corrosive Materials.
- Stanford University Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials.
- Unknown. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst.
- ResearchGate. (2025, August 6). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids.
- 2a biotech. (n.d.). This compound.
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Introduction: Understanding the Compound and Associated Risks
An In-depth Technical Guide to the Material Safety Data Sheet of 2-(2-Chlorobenzamido)acetic acid
Prepared by: Gemini, Senior Application Scientist
This compound is a chemical intermediate, often used in the synthesis of more complex molecules in pharmaceutical and chemical research. Its structure, featuring a chlorinated aromatic ring, an amide linkage, and a carboxylic acid group, suggests a potential for biological activity and specific chemical hazards. This guide provides a detailed examination of its safety profile, structured to empower laboratory professionals with the knowledge to handle this compound responsibly. Our approach moves beyond a simple checklist, focusing on the causal relationships between the chemical's properties and the required safety protocols.
Section 1: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal language for classifying chemical hazards. For this compound, the available data points to a classification that necessitates careful handling.[1]
The signal word associated with this compound is "Warning" .[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | H335 |
Source: Synthesized from supplier safety information.[1][2]
These classifications are not merely administrative; they are predictive of the compound's interaction with biological systems. The H302 classification indicates that ingestion of a sufficient quantity can be harmful. The H315 and H319 codes are direct consequences of the compound's acidic nature and potential reactivity, leading to irritation upon contact with skin and eyes.[3] Finally, H335 suggests that inhalation of the compound as a dust or aerosol can irritate the respiratory tract.[4]
Caption: Hazard identification and control workflow.
Section 2: First Aid Measures: A Protocol for Exposure Response
A rapid and correct response to accidental exposure is critical to minimizing harm. The following protocols are based on best practices for handling chemicals with the hazard profile identified in Section 1.[5][6][7]
Experimental Protocol: Emergency First Aid
-
Inhalation Exposure (H335):
-
Action: Immediately move the affected individual to fresh air.[8] Position them in a way that is comfortable for breathing, such as sitting upright.
-
Causality: Removing the individual from the source of exposure is the primary step to prevent further respiratory irritation.
-
Follow-up: If breathing is difficult, oxygen may be administered by trained personnel. Seek immediate medical attention if symptoms such as coughing or shortness of breath persist.[6]
-
-
Skin Contact (H315):
-
Action: Immediately remove all contaminated clothing.[8] Wash the affected skin area thoroughly with soap and plenty of water for at least 15-20 minutes.[7]
-
Causality: Prompt and thorough washing is essential to remove the chemical irritant from the skin surface, preventing deeper tissue irritation.
-
Follow-up: If skin irritation or a rash develops, seek medical advice. Contaminated clothing must be washed before reuse.[9]
-
-
Eye Contact (H319):
-
Action: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[9] If present, remove contact lenses after the first 5 minutes and continue rinsing.
-
Causality: Continuous irrigation is vital to dilute and wash away the chemical from the sensitive eye tissues, minimizing the risk of serious damage.
-
Follow-up: Seek immediate medical attention, regardless of the apparent severity.[5] Provide the attending physician with the compound's safety data.
-
-
Ingestion (H302):
-
Action: Rinse the mouth thoroughly with water.[9] Do NOT induce vomiting.
-
Causality: Inducing vomiting can cause further damage to the esophagus and poses a risk of aspiration into the lungs. Rinsing the mouth helps remove residual chemical.
-
Follow-up: Have the individual drink a few sips of water.[7] Call a poison control center or seek immediate medical attention.[5]
-
Caption: Generalized first aid response sequence.
Section 3: Fire-Fighting and Accidental Release Measures
Fire-Fighting
While not classified as flammable, as an organic compound, this compound will burn if involved in a fire.
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5] A water spray can be used to cool fire-exposed containers.
-
Hazardous Combustion Products: The chemical structure predicts the release of toxic and irritating gases upon combustion. These include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective, chemical-impervious clothing to prevent contact with hazardous substances and combustion products.[5][10]
Accidental Release Measures
A systematic approach is required to manage spills safely and effectively, protecting both personnel and the environment.
Experimental Protocol: Spill Cleanup
-
Evacuation and Ventilation:
-
Restrict access to the spill area. Ensure adequate ventilation to disperse any airborne dust.[10]
-
-
Personal Protection:
-
Don appropriate PPE before initiating cleanup: NIOSH-approved respirator, chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
-
Containment and Cleanup:
-
Disposal:
-
The collected waste is considered hazardous. It must be stored in a sealed, properly labeled container and disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[12]
-
-
Decontamination:
-
Clean the spill area thoroughly once the material has been removed. Wash hands and remove all contaminated PPE after the cleanup is complete.
-
Section 4: Handling, Storage, and Personal Protection
Proactive measures in handling, storage, and the use of Personal Protective Equipment (PPE) form the foundation of safe laboratory practice.
Safe Handling
-
Engineering Controls: All weighing and handling of this solid compound should be conducted in a properly operating chemical fume hood to minimize inhalation exposure.[5] An eyewash station and safety shower must be readily accessible.[7]
-
Procedural Controls: Avoid contact with skin, eyes, and clothing.[13] Avoid the formation of dust and aerosols during handling.[10] Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands thoroughly after handling.[13]
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Storage at 4°C is recommended by some suppliers.[5]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases, as these could initiate a hazardous reaction.
Personal Protective Equipment (PPE)
The use of PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of the compound.[14]
Table 2: Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Standard / Material | Rationale |
| Eyes/Face | Safety goggles with side-shields or a face shield. | ANSI Z87.1 (US) or EN 166 (EU).[10] | Protects against splashes and airborne dust particles, preventing serious eye irritation (H319).[15] |
| Skin (Hands) | Chemical-resistant gloves. | Nitrile or butyl rubber.[11] | Prevents direct skin contact, mitigating the risk of skin irritation (H315). Gloves should be inspected before use and changed frequently.[14] |
| Skin (Body) | Laboratory coat. | Standard lab coat, long-sleeved.[11] | Protects skin and personal clothing from accidental contamination. |
| Respiratory | Use in a chemical fume hood. | N/A | Primary engineering control to prevent respiratory irritation (H335). A NIOSH-approved respirator may be required for spill cleanup or if ventilation is inadequate.[11][12] |
Source: Synthesized from general laboratory safety guidelines.[10][11][12][14][15]
Caption: Layers of protection for safe chemical handling.
Section 5: Physical, Chemical, and Toxicological Properties
Detailed experimental data for this compound is limited. The information below is compiled from supplier data and chemical structure analysis.
Table 3: Physicochemical and Toxicological Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₈ClNO₃ | [1] |
| Molecular Weight | 213.62 g/mol | [1] |
| CAS Number | 16555-60-5 | [1] |
| Appearance | Solid (form not specified) | [16] |
| Purity | ≥98% (typical) | [1][17] |
| Melting Point | No data available. Note: A structurally similar compound, 2-(2-Methylbenzamido)acetic acid, melts at 161-164 °C. | [16] |
| Solubility | No data available. Expected to have limited solubility in water and higher solubility in organic solvents like methanol. | |
| Acute Toxicity (Oral) | Harmful if swallowed (GHS Category 4). Specific LD50 data is not available. | [1] |
| Reactivity | Stable under recommended storage conditions. Avoid strong oxidizers and bases. | [18] |
| Decomposition | Thermal decomposition may produce CO, CO₂, NOx, and HCl. | [5] |
Conclusion
While a complete, verified MSDS for this compound is not publicly available, a robust safety profile can be constructed from existing GHS classifications and established chemical safety protocols. The primary hazards are oral toxicity and irritation to the skin, eyes, and respiratory system. Strict adherence to engineering controls, administrative procedures, and the consistent use of appropriate PPE are essential for mitigating these risks. This guide serves as a foundational document for researchers, who must integrate this information into their comprehensive, lab-specific risk assessments to ensure a safe working environment.
References
- Material Safety Data Sheet for a generic chemical substance, illustrating typical sections and inform
- Safety Data Sheet - Nano. (2015-03-27). [Source 2]
- Safety Data Sheet - Fisher Scientific. (2015-03-19). [Source 3]
- Hazardous Substance Fact Sheet for Acetic Acid. New Jersey Department of Health. [Source 4]
- SAFETY DATA SHEET according to 29CFR1910/1200 and GHS Rev. 3. [Source 5]
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06). [Source 6]
- Personal protective equipment for handling Cbz-NH-peg8-CH2cooh - Benchchem. [Source 7]
- This compound | 16555-60-5 - Sigma-Aldrich. [Source 8]
- Safety Data Sheet - Fisher Scientific, illustrating first aid and handling procedures. (2015-03-19). [Source 9]
- Safety Data Sheet for Acetic Acid - Fisher Scientific. (2015-03-19). [Source 10]
- Chemical Safety Data Sheet MSDS / SDS - 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone - ChemicalBook. (2025-07-05). [Source 11]
- Personal Protective Equipment (PPE) - CHEMM. [Source 12]
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Source 13]
- SAFETY DATA SHEET - Thermo Fisher Scientific. [Source 14]
- Personal protective equipment for handling 2,2-Bis((methoxycarbonyl)amino)acetic acid - Benchchem. [Source 15]
- SAFETY DATA SHEET - Fisher Scientific, for o-Chlorophenylacetic acid. [Source 16]
- Safety Data Sheet - Biosynth. (2021-01-18). [Source 17]
- Safety Data Sheet: Acetic acid - Carl ROTH. [Source 18]
- Hyma Synthesis Pvt. Ltd. Product Listing. [Source 19]
- This compound | CAS No- 16555-60-5 | Simson Pharma Limited. [Source 20]
- Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2025-08-08). [Source 21]
- SAFE CHEMICAL HANDLING PROTECTION PPE KIT - Wilhelmsen. (2025-04-30). [Source 22]
- This compound | 16555-60-5 - Sigma-Aldrich. [Source 23]
- This compound | 16555-60-5 - Sigma-Aldrich. [Source 24]
- Acetic Acid MSDS. [Source 25]
- 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem - NIH. [Source 26]
- 2-(2,5-Dichlorobenzamido)
- ACETIC ACID 2N SOLUTION ACC. TO USP MSDS - Loba Chemie. (2018-12-18). [Source 28]
- 2-(4-Chlorobenzamido)acetic acid - PMC - NIH. [Source 29]
- This compound - InterContinental Warszawa. [Source 30]
- 2-(2-Methylbenzamido)acetic acid-SDS-MedChemExpress. [Source 31]
- Acetic acid: incident management - GOV.UK. [Source 32]
- Chloro Acetic Acid CAS No 79-11-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [Source 33]
- Safety Data Sheet: Chloroacetic acid - Carl ROTH. (2025-03-31). [Source 34]
- Synthesis method of 2-(2-chloroethoxy)
- 2-Chlorophenylacetic acid synthesis - ChemicalBook. [Source 36]
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A Comprehensive Technical Guide to 2-(2-Chlorobenzamido)acetic Acid for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Pharmaceutical Intermediate: Commercial Sourcing, Quality Benchmarking, and Synthetic Insights
This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing a detailed overview of 2-(2-Chlorobenzamido)acetic acid (CAS No. 16555-60-5). As a vital building block in the synthesis of novel pharmaceutical agents, a thorough understanding of its commercial availability, quality attributes, and synthetic routes is paramount for successful research and development endeavors. This document offers a comprehensive analysis of reputable commercial suppliers, critical quality control parameters, and a detailed examination of its synthesis, empowering researchers to make informed decisions in their procurement and application of this versatile molecule.
Commercial Landscape: Sourcing High-Quality this compound
The accessibility of high-purity starting materials is a critical determinant in the success of any drug discovery program. For this compound, a number of reputable chemical suppliers cater to the research and pharmaceutical sectors. These suppliers offer varying grades of purity and quantities, from laboratory-scale to bulk manufacturing.
A comparative analysis of prominent suppliers is presented below to aid in the selection of the most suitable source for your specific research needs. Key considerations include purity, availability of a Certificate of Analysis (CoA), and the supplier's experience in providing materials for pharmaceutical research.
| Supplier | Purity Specification | Available Grades | Pack Sizes | Certificate of Analysis (CoA) |
| Sigma-Aldrich (Merck) | ≥98% | Research Grade | Inquire for details | Available upon request |
| Simson Pharma Limited | High Quality | Research Use Only | Inquire for details | Accompanies every compound |
| Hyma Synthesis Pvt. Ltd. | 98%[1] | Research and Bulk | Inquire for details | Available |
| AA Blocks | Not specified | Research | Inquire for details | Available |
| BLD Pharm | Not specified | Research | Inquire for details | Available upon request |
Expert Insight: When selecting a supplier, it is crucial to look beyond the listed purity. Requesting a lot-specific Certificate of Analysis is a self-validating step to ensure the material meets the stringent requirements of your experiments. The CoA provides critical data on identity, purity (typically by HPLC), and the presence of any impurities, which could significantly impact the outcome of sensitive synthetic reactions. For drug development applications progressing towards clinical trials, sourcing from a supplier with a track record in providing GMP (Good Manufacturing Practice) grade materials is a critical consideration for future scalability and regulatory compliance.
Quality Specifications and Analytical Validation: A Cornerstone of Scientific Integrity
The chemical integrity of this compound is fundamental to its performance as a pharmaceutical intermediate. Researchers must be equipped with the knowledge to assess its quality and understand the analytical techniques used for its characterization.
A typical Certificate of Analysis for high-purity this compound will include the following key parameters:
-
Appearance: White to off-white solid.
-
Identity (by ¹H NMR and/or IR): Conforms to the structure.
-
Purity (by HPLC): Typically ≥98%.
-
Melting Point: Approximately 179-181°C.[2]
-
Solubility: Soluble in polar organic solvents such as DMSO and DMF.
-
Residual Solvents: Levels of any residual solvents from the synthesis and purification process should be specified and within acceptable limits (as per ICH guidelines for later-stage development).
-
Water Content (by Karl Fischer): Typically low for a stable solid.
Experimental Protocol: Verifying the Purity of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standardized method for the quality control analysis of this compound.
Objective: To determine the purity of a supplied batch of this compound.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The optimal ratio may require method development.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).
-
Inject equal volumes of the standard and sample solutions.
-
-
Data Analysis: Compare the chromatograms of the sample and the standard. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Causality and Trustworthiness: This HPLC protocol provides a robust and self-validating system for purity assessment. The use of a C18 column is standard for reverse-phase chromatography of moderately polar organic molecules. The acidic modifier in the mobile phase ensures good peak shape for the carboxylic acid moiety. By comparing the sample to a known reference standard, the identity and purity can be confidently established.
The Synthetic Pathway: Understanding the Genesis of this compound
A foundational understanding of the synthesis of this compound provides valuable insights into potential impurities and informs handling and storage considerations. The most common and straightforward laboratory synthesis involves the acylation of glycine with 2-chlorobenzoyl chloride.
Experimental Protocol: Laboratory-Scale Synthesis of this compound
This protocol is adapted from a similar, well-established procedure for a related benzamide derivative.
Objective: To synthesize this compound from glycine and 2-chlorobenzoyl chloride.
Materials:
-
Glycine
-
2-Chlorobenzoyl chloride
-
Sodium carbonate solution (10%)
-
Hydrochloric acid (3 N)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Ice bath
Procedure:
-
Dissolution of Glycine: In a round-bottom flask, dissolve a calculated amount of glycine in distilled water.
-
pH Adjustment: Adjust the pH of the glycine solution to approximately 8 with a 10% sodium carbonate solution. This deprotonates the amino group of glycine, making it a more potent nucleophile. An ice bath can be used to control any exotherm.
-
Acylation: Slowly add an equimolar amount of 2-chlorobenzoyl chloride to the stirring solution. Maintain the pH at 8 by the dropwise addition of the sodium carbonate solution. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Reaction Completion and Precipitation: Once the reaction is complete (as indicated by TLC), acidify the reaction mixture to pH 3 with 3 N hydrochloric acid. This protonates the carboxylate group, causing the product to precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Causality Behind Experimental Choices:
-
Basic pH for Acylation: The reaction is carried out under basic conditions to ensure the amine group of glycine is deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbonyl carbon of the acid chloride.
-
Acidification for Precipitation: The product, being a carboxylic acid, is soluble in its deprotonated (carboxylate) form at basic pH. Acidification protonates the carboxylate, rendering the molecule less polar and causing it to precipitate from the aqueous solution, providing a simple and effective method of isolation.
Caption: Role of this compound as a versatile scaffold.
Conclusion
This compound is a valuable chemical entity for researchers and professionals in the field of drug discovery and development. Its commercial availability from reputable suppliers, coupled with a clear understanding of its quality attributes and synthetic pathways, empowers scientists to confidently incorporate this building block into their research programs. The structural features of this molecule offer significant potential for the generation of diverse compound libraries in the quest for novel therapeutics. As with any critical raw material, a rigorous approach to supplier selection and in-house quality verification is essential to ensure the integrity and reproducibility of experimental results.
References
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- AA Blocks. (n.d.). 16555-60-5 | MFCD00457852 | this compound.
- Khan, I. U., Khan, M. H., Arshad, M. N., Akkurt, M., & Fun, H. K. (2011). 2-(4-Chlorobenzamido)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1416. [Link]
- Ghare, S. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 26–27. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 2-(2-Chlorobenzamido)acetic acid
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 2-(2-Chlorobenzamido)acetic acid, a valuable intermediate in pharmaceutical and chemical research. The protocol is based on the robust Schotten-Baumann reaction, involving the acylation of glycine with 2-chlorobenzoyl chloride under aqueous alkaline conditions. This application note is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also the underlying chemical principles, safety protocols, and characterization methods to ensure a reliable and reproducible synthesis.
Introduction and Scientific Background
This compound, also known as 2-Chloro Hippuric Acid, belongs to the N-acyl-alpha-amino acid class of compounds. Its structure is foundational in the development of more complex molecules, serving as a key building block in medicinal chemistry and organic synthesis. The formation of the amide bond is one of the most critical reactions in chemistry and biology, famously forming the backbone of peptides and proteins[1].
The synthesis protocol detailed herein employs the Schotten-Baumann reaction, a classic and highly efficient method for forming amides from amines and acyl chlorides.[2][3] This reaction is typically performed in a two-phase system, consisting of an aqueous and an organic phase.[3] The presence of a base in the aqueous phase is crucial; it serves two primary functions: neutralizing the hydrochloric acid (HCl) generated during the reaction and deprotonating the amine to maintain its nucleophilicity.[4][5] By removing the HCl byproduct, the equilibrium is driven towards the product, ensuring a high yield of the desired amide.[5]
Reaction Mechanism and Workflow
The core of this synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This addition forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The protonated amide is then deprotonated by the base (hydroxide ion) present in the medium. The overall process results in the formation of the stable amide bond.
Overall Synthesis Workflow
The experimental procedure follows a logical sequence from reagent preparation to product characterization, as outlined below.
Caption: High-level workflow for the synthesis of this compound.
Health and Safety Precautions
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
2-Chlorobenzoyl chloride (CAS: 609-65-4): Highly corrosive and a lachrymator.[6] It causes severe skin burns and eye damage.[7][8] Reacts violently with water, alcohols, and strong bases, releasing toxic hydrogen chloride gas.[7][8] Keep away from moisture.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and respiratory irritation. Handle with care.
-
Glycine (CAS: 56-40-6): Not classified as hazardous, but inhalation of dust should be avoided.[9][10] Standard chemical handling hygiene should be observed.
An emergency safety shower and eyewash station must be readily accessible.[8] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Materials and Methods
Reagents and Materials
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier Notes |
| Glycine | 56-40-6 | C₂H₅NO₂ | 75.07 | ACS grade or higher |
| 2-Chlorobenzoyl chloride | 609-65-4 | C₇H₄Cl₂O | 175.01 | Purity >98% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Pellets, ACS grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Concentrated (37%) |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | High purity |
| Methanol (for recrystallization) | 67-56-1 | CH₄O | 32.04 | ACS grade |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
pH meter or pH indicator strips
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Büchner funnel and vacuum flask for filtration
-
Rotary evaporator (optional)
-
Melting point apparatus
-
NMR spectrometer
Detailed Experimental Protocol
This protocol is designed for a ~0.05 mol scale synthesis.
Preparation of the Glycine Solution
-
In a 250 mL beaker, dissolve 3.75 g (0.05 mol) of glycine in 60 mL of deionized water.
-
To this solution, add 10% (w/v) aqueous sodium hydroxide solution dropwise while stirring until the glycine is fully dissolved and the pH of the solution is adjusted to approximately 10-11. This step is critical as it deprotonates the amino group, making glycine a potent nucleophile.[11]
Acylation Reaction (Schotten-Baumann Condition)
-
Transfer the alkaline glycine solution to a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a pH probe (or leave one neck open for periodic pH checks).
-
Cool the flask in an ice-water bath to 0-5 °C. Vigorous stirring is essential throughout the reaction.
-
Slowly add 8.75 g (0.05 mol) of 2-chlorobenzoyl chloride dropwise from the dropping funnel over a period of 30-45 minutes. The reaction between acyl chlorides and amines is exothermic, and maintaining a low temperature minimizes side reactions, such as the hydrolysis of the acyl chloride.[]
-
Simultaneously, maintain the pH of the reaction mixture between 10 and 11 by adding 10% NaOH solution as needed. This neutralizes the HCl formed, preventing the protonation and deactivation of the glycine nucleophile.[5]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
Product Isolation and Work-up
-
Once the reaction is complete (can be monitored by TLC), carefully acidify the clear reaction mixture by slowly adding concentrated hydrochloric acid while stirring. The mixture should be cooled in an ice bath during acidification.
-
Continue adding HCl until the pH reaches approximately 2-3.[13] This step protonates the carboxylate group of the product, rendering it insoluble in the aqueous medium, leading to its precipitation as a white solid.
-
Allow the suspension to stir in the ice bath for another 20-30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts (like NaCl) and unreacted starting materials.
-
Dry the crude product, either air-dried or in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
Purification
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot methanol.[13]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly.
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White crystalline solid.
-
Molecular Formula: C₉H₈ClNO₃
-
Molecular Weight: 213.62 g/mol
-
Melting Point: Compare the experimentally determined melting point with literature values.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons of the glycine backbone, and the amide (N-H) proton.
Quantitative Data Summary
| Parameter | Value | Molar Equiv. | Notes |
| Glycine | 3.75 g | 1.0 | Limiting Reagent |
| 2-Chlorobenzoyl chloride | 8.75 g | 1.0 | |
| Reaction Temperature | 0-5 °C (addition) | - | Critical for yield |
| Reaction Time | ~3 hours | - | Includes addition and stirring |
| Expected Yield | 85-95% | - | Based on purified product |
Diagram of Reaction Mechanism
The nucleophilic acyl substitution mechanism is depicted below.
Caption: Mechanism of amide formation via nucleophilic acyl substitution.
References
- PubChem. (n.d.). 2-Chlorobenzoyl chloride. National Center for Biotechnology Information.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Sparkl. (n.d.). Production of Amides from Acyl Chlorides and Ammonia/Amines.
- Axil Scientific Pte Ltd. (n.d.). SAFETY DATA SHEET: 1.0M Glycine-Sodium Hydroxide Buffer, pH 9.6.
- Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition/elimination. Chemguide.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- ALPHACHEM Limited. (2016). Glycine SAFETY DATA SHEET.
- Siddiqui, H. L., et al. (2011). 2-(4-Chlorobenzamido)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(5), o916.
- Brainly. (2020). Draw the complete mechanism for the reaction between benzoyl chloride and glycine.
Sources
- 1. Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
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- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. brainly.com [brainly.com]
- 13. 2-(4-Chlorobenzamido)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Laboratory Synthesis of 2-(2-Chlorobenzamido)acetic Acid
Abstract and Introduction
This document provides a detailed protocol for the laboratory-scale synthesis of 2-(2-Chlorobenzamido)acetic acid (also known as [(2-chlorobenzoyl)amino]acetic acid). This compound serves as a valuable building block and intermediate in various fields, including medicinal chemistry and materials science. The synthetic strategy detailed herein employs the robust and well-established Schotten-Baumann reaction, a reliable method for forming amide bonds.[1][2][3] The procedure involves the acylation of the amino acid glycine with 2-chlorobenzoyl chloride under aqueous basic conditions. This guide is designed for researchers and drug development professionals, offering not only a step-by-step methodology but also a thorough explanation of the underlying chemical principles, safety considerations, and characterization techniques to ensure a successful and reproducible synthesis.
Reaction Principle: The Schotten-Baumann Acylation
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction between glycine and 2-chlorobenzoyl chloride.[4] This specific transformation, conducted in a biphasic aqueous-organic system with a base, is known as the Schotten-Baumann reaction.[5][6]
The key principles are:
-
Activation of the Nucleophile: Glycine, an amino acid, exists as a zwitterion at neutral pH. The addition of a strong base, such as sodium hydroxide (NaOH), deprotonates the ammonium group (-NH₃⁺) to form a free amino group (-NH₂).[7] This significantly increases the nucleophilicity of the nitrogen atom, priming it to attack the electrophilic carbonyl carbon of the acyl chloride.
-
Nucleophilic Attack: The electron-rich nitrogen of the glycinate anion attacks the carbonyl carbon of 2-chlorobenzoyl chloride, leading to the formation of a transient tetrahedral intermediate.[3][4]
-
Elimination and Product Formation: This intermediate rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Byproduct Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. The base (NaOH) present in the reaction medium immediately neutralizes the HCl, forming sodium chloride and water.[2] This is a critical step, as it prevents the protonation of the unreacted amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the formation of the amide product.[6]
Visualizing the Mechanism
The following diagram illustrates the core steps of the nucleophilic acyl substitution mechanism.
Caption: Reaction mechanism for amide bond formation.
Critical Safety and Handling Precautions
A thorough risk assessment must be conducted before commencing any experimental work. This synthesis involves hazardous materials requiring strict adherence to safety protocols.
-
2-Chlorobenzoyl Chloride (CAS: 609-65-4): This substance is highly corrosive and causes severe skin burns and eye damage.[8][9] It is also a lachrymator (induces tearing). All handling must be performed inside a certified chemical fume hood.[10] Contact with water or moisture releases corrosive hydrogen chloride gas.[10]
-
Sodium Hydroxide (CAS: 1310-73-2): A corrosive strong base that can cause severe skin burns and eye damage.[11][12] The dissolution of NaOH pellets in water is a highly exothermic process and should be done with care by slowly adding the pellets to cold water.[12]
-
Hydrochloric Acid (Concentrated): Highly corrosive and toxic. Causes severe burns upon contact. Vapors are irritating to the respiratory system. Must be handled in a fume hood.
Required Personal Protective Equipment (PPE):
-
Chemical splash goggles and a face shield when handling larger quantities.[8]
-
A properly buttoned, full-length lab coat.
-
Closed-toe shoes and full-length pants.[11]
An emergency eyewash station and safety shower must be readily accessible.[10][11]
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Grade | Supplier |
| Glycine | 56-40-6 | 75.07 | Reagent Grade, ≥99% | Major Chemical Supplier |
| 2-Chlorobenzoyl chloride | 609-65-4 | 175.01 | ≥98% | Major Chemical Supplier |
| Sodium hydroxide (pellets) | 1310-73-2 | 40.00 | ACS Reagent, ≥97% | Major Chemical Supplier |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 | ~37% w/w | Major Chemical Supplier |
| Deionized Water | 7732-18-5 | 18.02 | Type II or higher | Laboratory Supply |
| Methanol | 67-56-1 | 32.04 | ACS Grade (for recrystallization) | Major Chemical Supplier |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (addition funnel)
-
Thermometer
-
Ice-water bath
-
Beakers and graduated cylinders
-
Buchner funnel and vacuum flask
-
Filter paper
-
pH indicator strips or calibrated pH meter
-
Standard laboratory glassware for recrystallization
Detailed Experimental Protocol
This protocol is based on a 0.1 molar scale synthesis.
Preparation of Sodium Glycinate Solution
-
Dissolution of Base: In a 400 mL beaker, carefully add 8.8 g (0.22 mol, 2.2 equivalents) of sodium hydroxide pellets to 100 mL of cold deionized water while stirring. Causality: This creates the basic medium required for the reaction. Using more than two equivalents of base ensures that one equivalent deprotonates the glycine and the other is available to neutralize the HCl byproduct.[2] The dissolution is exothermic; allow the solution to cool to room temperature.
-
Dissolution of Glycine: To the cooled NaOH solution, add 7.51 g (0.10 mol, 1.0 equivalent) of glycine. Stir until all the glycine has completely dissolved. This forms a clear solution of sodium glycinate.
-
Setup for Reaction: Transfer the sodium glycinate solution to a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice-water bath and begin vigorous stirring. Fit one neck with a thermometer and another with a dropping funnel.
Acylation Reaction
-
Addition of Acyl Chloride: Carefully measure 12.2 mL (17.5 g, 0.10 mol, 1.0 equivalent) of 2-chlorobenzoyl chloride and place it in the dropping funnel.
-
Controlled Addition: Begin adding the 2-chlorobenzoyl chloride dropwise to the vigorously stirred, cold glycinate solution. The rate of addition should be controlled to maintain the internal reaction temperature between 5-10 °C. Causality: This is an exothermic reaction. Low temperature and slow addition minimize potential side reactions, such as the hydrolysis of the acyl chloride, and ensure better control over the reaction.[5]
-
Reaction Period: After the addition is complete (typically 30-45 minutes), remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 2 hours to ensure the reaction proceeds to completion. A white solid may begin to form during this time.
Product Isolation and Purification
-
Acidification: After the 2-hour stirring period, cool the reaction mixture again in an ice bath. Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH using indicator strips or a pH meter. Continue adding acid until the pH of the solution is approximately 2-3. Causality: Acidification protonates the carboxylate group of the product, converting it from the water-soluble sodium salt to the less soluble free carboxylic acid, causing it to precipitate out of the solution.[13]
-
Precipitation and Collection: A thick, white precipitate of crude this compound will form. Keep the mixture in the ice bath for another 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of 50 mL cold deionized water. Causality: This wash removes inorganic byproducts, primarily sodium chloride, and any excess HCl.
-
Drying: Press the solid as dry as possible on the funnel. Transfer the crude product to a watch glass and allow it to air-dry or dry in a desiccator. The expected yield of crude product is typically in the range of 80-90%.
-
Recrystallization (Optional but Recommended): For higher purity, recrystallize the crude product from a suitable solvent such as methanol or an ethanol-water mixture.[13] Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to form crystals, and then collect the purified crystals by vacuum filtration.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the expected chemical shifts, integrations, and coupling patterns for all protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bond (amide), C=O bonds (amide and carboxylic acid), and the C-Cl bond.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product with high accuracy.[14]
The expected molecular weight of the product, C₉H₈ClNO₃, is 213.62 g/mol .
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Hydrolysis of acyl chloride; Product loss during workup. | Ensure vigorous stirring; Maintain low temperature during addition; Check that pH is sufficiently acidic during precipitation; Avoid using excessive solvent for recrystallization. |
| Oily Product Instead of Solid | Impurities present; Incomplete acidification. | Ensure pH is 2-3; Try triturating the oil with a non-polar solvent like hexane to induce solidification; Purify via column chromatography if recrystallization fails. |
| Product Fails to Precipitate | Insufficient acidification; Too much water in the reaction mixture. | Re-check and adjust pH to 2-3; If the solution is very dilute, try to remove some water under reduced pressure before acidification. |
| Broad Melting Point Range | Impure product. | Repeat the recrystallization step, ensuring the product is fully dissolved in the minimum amount of hot solvent and cooled slowly. |
References
- Grokipedia. Schotten–Baumann reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- BYJU'S. Schotten Baumann Reaction. (2019-11-17).
- Fisher Scientific. Amide Synthesis.
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Fisher Scientific. 2-Chlorobenzoyl chloride SAFETY DATA SHEET. (2025-12-18).
- ECHEMI. 2-Chlorobenzoyl chloride SDS, 609-65-4 Safety Data Sheets.
- CDH Fine Chemical. 2-Chloro Benzoyl Chloride CAS No 609-65-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Sigma-Aldrich. This compound | 16555-60-5.
- PubChem. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110.
- Sdfine. 2-CHLOROBENZOYL CHLORIDE.
- Allen. The product formed in the reaction of glycine with benzoyl chloride +aq. NaOH is.
- University of California, Merced. Standard Operating Procedure - Sodium Hydroxide.
- Sigma-Aldrich. This compound | 16555-60-5.
- ResearchGate. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2025-08-08).
- University of California, Santa Barbara. Sodium Hydroxide - Standard Operating Procedure. (2012-12-14).
- Sigma-Aldrich. This compound | 16555-60-5.
- National Institutes of Health (NIH). 2-(4-Chlorobenzamido)acetic acid - PMC.
- Brainly.com. Draw the complete mechanism for the reaction between benzoyl chloride and glycine. (2020-11-20).
- National Institutes of Health (NIH). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15).
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. The product formed in the reaction of glycine with benzoyl chloride `+aq. NaOH` is [allen.in]
- 5. grokipedia.com [grokipedia.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. brainly.com [brainly.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. 2-(4-Chlorobenzamido)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note: Synthesis and Mechanistic Analysis of N-(2-chlorobenzoyl)glycine
Abstract & Significance
N-acylglycines are pivotal structural motifs in medicinal chemistry and drug development, often serving as key intermediates or bioactive molecules themselves. The synthesis of N-(2-chlorobenzoyl)glycine, an exemplary member of this class, is achieved through the acylation of glycine with 2-chlorobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acid chlorides under aqueous alkaline conditions.[1][2] Understanding the mechanistic nuances and optimizing the protocol for this synthesis is crucial for researchers aiming to generate libraries of related compounds for screening or to produce key intermediates on a larger scale. This guide provides a detailed mechanistic dissection, a field-proven experimental protocol, and comprehensive data interpretation for the synthesis of N-(2-chlorobenzoyl)glycine.
Reaction Overview
The overall transformation involves the formation of an amide bond between the amino group of glycine and the carbonyl group of 2-chlorobenzoyl chloride, with the elimination of hydrochloric acid (HCl). The base, typically sodium hydroxide (NaOH), is essential to neutralize the HCl byproduct, driving the reaction to completion.[3][4]
Overall Reaction:
Caption: Reaction mechanism of glycine with 2-chlorobenzoyl chloride.
Experimental Protocol
This protocol details the synthesis of N-(2-chlorobenzoyl)glycine on a laboratory scale.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Glycine | C₂H₅NO₂ | 75.07 | 3.75 g | 50.0 | |
| Sodium Hydroxide | NaOH | 40.00 | 4.40 g | 110.0 | Used for 10% solution |
| 2-Chlorobenzoyl Chloride | C₇H₄Cl₂O | 175.01 | 8.75 g (6.33 mL) | 50.0 | Limiting Reagent |
| Deionized Water | H₂O | 18.02 | ~100 mL | - | |
| Conc. Hydrochloric Acid | HCl | 36.46 | ~5-10 mL | - | For acidification |
Equipment
-
250 mL Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
10 mL and 50 mL graduated cylinders
-
Pasteur pipettes
-
pH paper or pH meter
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula and weighing balance
-
Drying oven or desiccator
Safety Precautions
-
2-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. [5]Handle exclusively in a well-ventilated fume hood.
-
Sodium Hydroxide & Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this experiment.
Step-by-Step Synthesis Procedure
-
Prepare Glycine Solution: In a 250 mL Erlenmeyer flask, dissolve 3.75 g (50.0 mmol) of glycine in 40 mL of 10% aqueous NaOH solution (prepared by dissolving 4.4 g of NaOH in ~40 mL of deionized water). Stir until all solids have dissolved.
-
Cool the Reaction: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Add Acid Chloride: Measure 6.33 mL (8.75 g, 50.0 mmol) of 2-chlorobenzoyl chloride. Add it dropwise to the cold, stirring glycine solution over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Period: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue to stir vigorously for 1 hour. The smell of the acid chloride should disappear. [6]5. Product Precipitation: Carefully acidify the reaction mixture by slowly adding concentrated HCl dropwise while stirring. Monitor the pH with pH paper. Continue adding acid until the pH is approximately 2-3. A white precipitate of N-(2-chlorobenzoyl)glycine will form. [7]6. Isolate the Product: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove salts (NaCl) and excess acid.
-
Drying: Transfer the white solid to a watch glass and dry in an oven at 80-90 °C to a constant weight.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of N-(2-chlorobenzoyl)glycine.
Data Analysis and Characterization
Yield Calculation
-
Limiting Reagent: 2-Chlorobenzoyl Chloride (50.0 mmol)
-
Theoretical Moles of Product: 50.0 mmol
-
Molecular Weight of Product (C₉H₈ClNO₃): 213.62 g/mol
-
Theoretical Yield: 50.0 mmol * 213.62 g/mol = 10.68 g
-
Expected Practical Yield: 80-90% (8.5 - 9.6 g)
Expected Product Characteristics
| Property | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | 144-146 °C |
| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1730 (C=O, acid), ~1650 (C=O, amide I), ~1540 (N-H bend, amide II) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~3.9-4.1 (d, 2H, -CH₂-), ~7.3-7.6 (m, 4H, Ar-H), ~9.0 (t, 1H, -NH-), ~12.8 (s, 1H, -COOH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~42 (-CH₂-), ~127-132 (Ar-C), ~167 (C=O, amide), ~171 (C=O, acid) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | 1. Hydrolysis of 2-chlorobenzoyl chloride due to slow addition or high temperature. 2. Incomplete precipitation. | 1. Ensure efficient stirring and maintain temperature below 10 °C during addition. 2. Check final pH is 2-3. Cool mixture thoroughly before filtering. |
| Product is an Oil, Not a Solid | 1. Presence of impurities. 2. Incomplete reaction. | 1. Ensure thorough washing with cold water. Consider recrystallization from a suitable solvent (e.g., water or ethanol/water). 2. Confirm the smell of acid chloride is gone before workup. |
| No Precipitate Forms Upon Acidification | 1. Insufficient acid was added; pH is not low enough. 2. Reaction did not proceed. | 1. Re-check the pH of the solution and add more HCl if necessary. 2. Review reaction setup and reagent quality. |
| Product is Discolored (Yellow/Brown) | Impurities present in the starting 2-chlorobenzoyl chloride. | Purify the final product by recrystallization, potentially with activated charcoal. |
Conclusion
The Schotten-Baumann reaction provides an efficient and reliable method for the synthesis of N-(2-chlorobenzoyl)glycine from readily available starting materials. Careful control of temperature and pH is paramount to achieving a high yield of pure product. The protocol described herein is robust and can be adapted for the synthesis of a wide array of N-acyl amino acids, which are valuable tools for the drug discovery and development community.
References
- Grokipedia. Schotten–Baumann reaction.
- Wikipedia. Schotten–Baumann reaction.
- BYJU'S. (2019-11-17). Schotten Baumann Reaction.
- Sigma-Aldrich. 2-Chlorobenzoyl chloride product page.
- Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
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- Wiley Online Library. pH-dependent chemical equilibria of amino acid functionalities shown for glycine.
- Benchchem. A Comparative Guide to the Reactivity of 2- Amino-6-chlorobenzoyl Chloride and 2-Aminobenzoyl Chloride.
- J&K Scientific LLC. (2021-03-23). Schotten-Baumann Reaction.
- Allen Institute. The product formed in the reaction of glycine with benzoyl chloride +aq. NaOH is.
- Benchchem. Application Notes: Synthesis of N-Substituted Glycine Oligomers Using N-Benzyl-N-Cbz.
- PubMed. pH dependence of the electronic structure of glycine. (2005-03-24).
- Quora. (2017-04-22). What is the behavior of glycine with changing pH of the solution?.
- Brainly.com. (2020-11-20). Draw the complete mechanism for the reaction between benzoyl chloride and glycine.
- ISBN: 978-93-91842-69-7. AIM: TO SYNTHESIZE HIPPURIC ACID (BENZOYL GLYCINE) Chapter: 13.
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Application Notes and Protocols for the Characterization of 2-(2-Chlorobenzamido)acetic Acid
Introduction
2-(2-Chlorobenzamido)acetic acid, a derivative of N-substituted glycine, represents a class of compounds with significant potential in pharmaceutical and agrochemical research. Its structural motif, incorporating a chlorinated benzoyl group linked to the simplest amino acid, glycine, offers a scaffold for the development of novel bioactive molecules. Rigorous analytical characterization is paramount to ensure the identity, purity, and quality of this compound, which underpins the reliability of subsequent research and development activities.
This comprehensive guide provides a suite of detailed analytical methods and protocols for the thorough characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the rationale behind methodological choices, offering insights honed from extensive experience in small molecule analysis. The protocols herein are designed to be self-validating, incorporating system suitability checks and referencing established pharmacopeial standards to ensure data integrity and trustworthiness.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₉H₈ClNO₃ | [1][2][3] |
| Molecular Weight | 213.62 g/mol | [1][3] |
| CAS Number | 16555-60-5 | [1][2][3] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Estimated: 140-150 °C (based on analogs) | [4] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, acetonitrile, and DMSO (predicted). | [5][6][7][8][9] |
Chromatographic Analysis: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for the identification and quantification of potential process-related impurities and degradation products.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is proposed due to the moderate polarity of the analyte. The presence of the aromatic ring and the carboxylic acid moiety allows for good retention on a C18 stationary phase. A gradient elution is recommended to ensure the separation of the main component from both more polar and less polar impurities within a reasonable runtime. UV detection is suitable due to the chromophoric nature of the benzoyl group.
Potential Impurities
A thorough understanding of the synthetic route is critical for identifying potential impurities. A common synthesis involves the acylation of glycine with 2-chlorobenzoyl chloride.[10][11] Potential impurities could include:
-
Starting Materials: Glycine and 2-chlorobenzoic acid (from hydrolysis of the acid chloride).
-
By-products: Di-acylated glycine or self-condensation products of 2-chlorobenzoyl chloride.
-
Degradation Products: Hydrolysis of the amide bond to yield 2-chlorobenzoic acid and glycine.
The analytical method should be capable of separating these potential impurities from the main analyte. This aligns with the principles outlined in the United States Pharmacopeia (USP) General Chapter <476> on the control of organic impurities.[12]
Experimental Protocol: RP-HPLC for Purity and Impurity Determination
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Application Note: A Robust HPLC Protocol for the Purification of 2-(2-Chlorobenzamido)acetic acid
Abstract
This comprehensive guide details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the purification of 2-(2-Chlorobenzamido)acetic acid. This molecule, a critical intermediate in pharmaceutical synthesis, possesses a carboxylic acid moiety that presents specific challenges for reversed-phase chromatography, namely poor peak shape and inconsistent retention if the mobile phase is not adequately controlled. This document provides a detailed protocol grounded in chromatographic theory, explaining the causal relationships between method parameters and purification outcomes. We will explore the fundamental principles of purifying acidic compounds, provide a step-by-step experimental protocol, and discuss the importance of forced degradation studies in establishing a stability-indicating method. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible purification strategy for this compound and structurally similar compounds.
Introduction: The Chromatographic Challenge
This compound (CAS: 16555-60-5) is a substituted N-benzoylglycine derivative. Its molecular structure contains both hydrophobic regions (the chlorophenyl ring) and a highly polar, ionizable carboxylic acid group. This amphiphilic nature, particularly the acidic functional group, is the primary consideration for developing a successful purification strategy.
In Reversed-Phase HPLC (RP-HPLC), the primary retention mechanism is hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18).[1] However, the ionization state of an analyte dramatically influences its polarity and, consequently, its retention. The carboxylic acid group of the target molecule will be deprotonated and exist in its anionic (carboxylate) form at neutral or basic pH. This ionized form is highly polar, exhibiting minimal interaction with the C18 stationary phase, which leads to poor retention, broad and asymmetric (tailing) peaks, and ultimately, inefficient purification.[1][2]
Therefore, the central objective of this method is to suppress the ionization of the carboxylic acid group to enhance its hydrophobicity and achieve optimal chromatographic performance.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 16555-60-5 | [3][4] |
| Molecular Formula | C₉H₈ClNO₃ | [3] |
| Molecular Weight | 213.62 g/mol | [3] |
| Structure | (See Figure 1 below) |
Figure 1: Chemical Structure of this compound
Principle: pH Control for Optimal Separation
The key to successfully purifying acidic compounds like this compound by RP-HPLC is to control the mobile phase pH. By acidifying the mobile phase, the equilibrium of the carboxylic acid group is shifted towards its protonated, non-ionized form. This non-ionized form is significantly less polar and more hydrophobic, allowing for stronger interaction with the C18 stationary phase.[5] This results in increased retention, improved peak symmetry, and enhanced resolution from impurities.
A widely accepted rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of the acidic analyte.[2] This ensures that the compound is almost entirely in its non-ionized state. This is typically achieved by adding a small percentage of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase.
Diagram 1: Effect of mobile phase pH on analyte ionization and retention.
Preparative HPLC Purification Protocol
This protocol is designed for the preparative purification of this compound on a standard HPLC system.
Instrumentation and Materials
-
HPLC System: Preparative HPLC system with gradient capability, a UV-Vis detector, and a fraction collector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size). The specific dimensions can be scaled based on the amount of material to be purified.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.
-
Acid Modifier: Formic acid (FA) or Trifluoroacetic acid (TFA).
-
Sample: Crude this compound sample.
-
Filtration: 0.45 µm syringe filters for sample preparation.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., Phenomenex Gemini®, Waters SunFire®), 250 mm x 21.2 mm, 5 µm | Provides excellent hydrophobic retention and is stable under acidic conditions. |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water | Acidifies the mobile phase to suppress analyte ionization.[2][6] Formic acid is volatile, making it ideal for post-purification evaporation. |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile | Acetonitrile is a common strong solvent with low viscosity and good UV transparency.[1] |
| Gradient Elution | Start at 30% B, ramp to 95% B over 20 minutes. Hold at 95% B for 5 minutes. Return to 30% B over 1 minute. | A gradient is necessary to first elute polar impurities and then elute the target compound with good resolution and peak shape. |
| Flow Rate | 20.0 mL/min (for a 21.2 mm ID column) | Adjust flow rate according to column diameter to maintain optimal linear velocity. |
| Detection | UV at 254 nm and 280 nm | The aromatic ring structure should provide strong absorbance at these wavelengths. |
| Injection Volume | 1-5 mL (dependent on sample concentration and column loading capacity) | |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak efficiency. |
Experimental Workflow
Diagram 2: Step-by-step workflow for the HPLC purification process.
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by adding 1 mL of formic acid to 999 mL of ultrapure water. Prepare 1 L of Mobile Phase B by adding 1 mL of formic acid to 999 mL of acetonitrile. Degas both solutions.
-
Sample Preparation: Accurately weigh the crude this compound. Dissolve it in a minimal amount of a suitable solvent (e.g., DMSO, or the initial mobile phase composition). The concentration should be optimized to avoid column overloading. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
System Setup: Install the preparative C18 column. Purge the HPLC system with the mobile phases. Equilibrate the column with the initial gradient conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection and Run: Inject the prepared sample onto the column and start the gradient run according to the conditions in Table 3.2.
-
Fraction Collection: Monitor the UV detector signal. Begin collecting fractions as the main peak begins to elute and stop once the peak has returned to baseline. It is advisable to collect multiple fractions across the peak.
-
Purity Analysis: Inject a small aliquot (e.g., 10 µL) of each collected fraction into an analytical HPLC system to determine the purity of each fraction.
-
Product Isolation: Combine the fractions that meet the desired purity level. Remove the organic and aqueous solvents using a rotary evaporator. The remaining product can be lyophilized (freeze-dried) to yield the final purified solid.
Method Trustworthiness: Forced Degradation Studies
A trustworthy purification protocol must be capable of separating the target compound from not only synthesis-related impurities but also potential degradants that could form during storage. Such a method is termed "stability-indicating."[7] To demonstrate this, forced degradation (or stress testing) studies are performed.[8][9] These studies intentionally expose the drug substance to harsh conditions to generate degradation products, which are then analyzed using the developed HPLC method.[10][11]
Diagram 3: Workflow for a forced degradation study.
Protocol for Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of the purified compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80 °C for 48 hours, then dissolve for analysis.
-
-
Analysis: Neutralize the acidic and basic samples if necessary. Dilute all samples to the same concentration and analyze using the HPLC method described above. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak.
Conclusion
The HPLC purification of this compound is effectively achieved using a reversed-phase C18 column with a gradient elution of acetonitrile and water. The critical parameter for success is the acidification of the mobile phase with 0.1% formic acid to suppress the ionization of the compound's carboxylic acid group. This ensures strong retention, symmetrical peak shape, and high-resolution separation. The protocol outlined in this application note is robust, reproducible, and demonstrated to be stability-indicating through forced degradation studies, making it a reliable method for researchers in pharmaceutical development and chemical synthesis.
References
- PharmaGuru. HPLC Method Development For Acidic Molecules: A Case Study.
- Biotage. How does an acid pH affect reversed-phase chromatography separations? (2023).
- Phenomenex. Reversed Phase HPLC Method Development.
- Wiczling, P., et al. pH/Organic solvent double-gradient reversed-phase HPLC. ResearchGate (2006).
- Waters Corporation. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020).
- Patel, Y., et al. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Science and Technology (2018).
- Gupta, A., et al. Forced Degradation Studies. SciSpace (2016).
- PharmaCompass. 2-(2,5-Dichlorobenzamido)acetic acid | Drug Information.
- de Souza, M.V.N., et al. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules (2021).
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals. (2017).
- Venkatesh, D.N., and Kumar, S.D.S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (2022).
- Google Patents. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
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- Dayang Chem (Hangzhou) Co.,Ltd. Buy 2-(4-CHLOROBENZAMIDO)ACETIC ACID.
- The Royal Society of Chemistry. The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. (2016).
- Kajay Remedies. 2-Chloro Phenyl Acetic Acid.
- Eureka. Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide.
- Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
- Organic Syntheses. α-CHLOROPHENYLACETIC ACID.
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The Versatile Intermediate: A Guide to the Application of 2-(2-Chlorobenzamido)acetic Acid in Chemical Synthesis
In the landscape of modern drug discovery and materials science, the strategic use of well-defined chemical intermediates is paramount.[1][2] These molecular building blocks provide the foundation for the synthesis of complex target structures, enabling researchers to efficiently explore novel chemical space.[1][2] Among these crucial precursors is 2-(2-Chlorobenzamido)acetic acid (CAS No. 16555-60-5), a bifunctional molecule poised for a variety of synthetic transformations. This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of this versatile intermediate, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Profile
This compound is a white to off-white solid with the molecular formula C₉H₈ClNO₃ and a molecular weight of 213.62 g/mol . Its structure, featuring a carboxylic acid and a secondary amide, imparts both acidic and hydrogen-bond donor/acceptor characteristics, influencing its solubility and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16555-60-5 | [3][4][5] |
| Molecular Formula | C₉H₈ClNO₃ | |
| Molecular Weight | 213.62 g/mol | |
| Appearance | White to off-white solid | Generic |
| Purity | Typically ≥98% | [6] |
A thorough understanding of the safety profile of any chemical reagent is a prerequisite for its use in a laboratory setting. The safety information for this compound is summarized below.
Table 2: Safety Information for this compound
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P260: Do not breathe dust/fume/gas/mist/vapours/spray |
| H315: Causes skin irritation | P271: Use only outdoors or in a well-ventilated area |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H335: May cause respiratory irritation | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Sigma-Aldrich
Synthesis of this compound: A Reliable Protocol
The synthesis of this compound is typically achieved through the acylation of glycine with 2-chlorobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, is robust and generally high-yielding. The underlying principle involves the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic carbonyl carbon of the acid chloride. The reaction is performed in an aqueous basic solution to neutralize the hydrochloric acid byproduct and to maintain the amino acid in its nucleophilic, deprotonated state.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reliable method for the synthesis of a closely related analogue and is expected to provide good yields of the target compound.
Materials and Reagents:
-
Glycine
-
2-Chlorobenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (beaker, Erlenmeyer flask, Büchner funnel, etc.)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Dissolution of Glycine: In a 250 mL beaker, dissolve glycine (1.0 equivalent) in deionized water. Add a 10% aqueous solution of sodium hydroxide dropwise with stirring until the glycine is fully dissolved and the pH of the solution is maintained between 10 and 11.
-
Acylation Reaction: Cool the glycine solution in an ice bath. Slowly add 2-chlorobenzoyl chloride (1.0 equivalent) dropwise to the cold, stirring solution. During the addition, continuously monitor the pH and add 10% NaOH solution as needed to maintain the pH between 10 and 11.
-
Reaction Completion: After the addition of 2-chlorobenzoyl chloride is complete, allow the reaction mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH reaches approximately 2-3. A white precipitate of this compound should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Application as a Chemical Intermediate: Gateway to Heterocyclic Scaffolds
The true value of this compound lies in its potential as a precursor to more complex molecules, particularly heterocyclic compounds that are prevalent in medicinal chemistry.[7] The presence of both a carboxylic acid and an amide functionality allows for a variety of cyclization strategies.
One promising application of this intermediate is in the synthesis of quinazolinone derivatives. Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The general synthetic route involves the cyclization of an N-acyl anthranilic acid derivative. While direct synthesis of a quinazolinone from this compound is not explicitly documented in the readily available literature, its structural similarity to N-acyl anthranilic acids suggests its potential as a precursor for novel quinazolinone analogues.
Caption: Potential synthetic utility of this compound.
Proposed Protocol: Synthesis of a Quinazolinone Precursor
The following is a hypothetical, yet scientifically plausible, protocol for the conversion of this compound to a key benzoxazinone intermediate, a direct precursor to quinazolinones. This protocol is based on established methods for the cyclization of N-acyl anthranilic acids.[8]
Materials and Reagents:
-
This compound
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 equivalent) and anhydrous sodium acetate (0.3 equivalents) in acetic anhydride (5-10 volumes).
-
Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water to precipitate the product and quench the excess acetic anhydride.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification and Characterization: The crude benzoxazinone can be purified by recrystallization from a suitable solvent. The structure of the product should be confirmed by spectroscopic analysis.
This benzoxazinone intermediate can then be reacted with various amines or hydrazines to generate a library of quinazolinone derivatives for biological screening.[1][8]
Conclusion and Future Outlook
This compound is a readily accessible and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. The straightforward and scalable synthesis, coupled with the presence of two reactive functional groups, makes it an attractive starting material for the construction of more complex molecular architectures. While its full potential in drug discovery is still being explored, its utility as a precursor to biologically active heterocyclic systems, such as quinazolinones, is a promising avenue for future research. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central (PMC).
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PubMed Central (PMC).
- Synthesis of quinazolinones. Organic Chemistry Portal.
- Recent advances in the synthesis of 2,3-fused quinazolinones. RSC Publishing.
- Synthesis of some new heterocyclic systems derived from 2-acetylbenzimidazole. PubMed.
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Screening 2-(2-Chlorobenzamido)acetic Acid for Biological Activity: An Application Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. 2-(2-Chlorobenzamido)acetic acid emerges as a compound of interest, belonging to the N-acyl-alpha-amino acid class. While the biological activities of this specific molecule are not extensively documented, its structural motifs—a substituted benzamide linked to an acetic acid moiety—are present in a variety of biologically active compounds. Derivatives of 2-chlorobenzoic acid and related benzamides have shown promise in antimicrobial and anticancer research.[1][2] Furthermore, the presence of a chlorophenyl group is a feature in some anti-inflammatory agents. This structural precedent provides a strong rationale for a systematic, multi-tiered screening approach to elucidate the potential therapeutic value of this compound.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro screening of this compound. We will delve into a strategic screening cascade designed to efficiently probe for anti-inflammatory, antimicrobial, and anticancer activities. Each section will not only present detailed, step-by-step protocols but also explain the underlying scientific principles, ensuring a robust and well-validated investigation.
A Strategic Approach to Biological Screening
A successful screening campaign is characterized by a logical progression from broad, high-throughput primary assays to more specific, mechanistic secondary assays. This tiered approach, depicted below, maximizes efficiency and resource allocation by focusing on the most promising activities.
Figure 1: A tiered screening cascade for this compound.
Part 1: Probing Anti-Inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. A key enzyme in the inflammatory pathway is Cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, mediators of pain and inflammation.[3] Additionally, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play crucial roles in the inflammatory response.
Primary Screening: COX-2 Inhibition and Cytokine Release
1.1.1 Rationale
The initial screen for anti-inflammatory potential will focus on two key mechanisms: direct inhibition of the COX-2 enzyme and the suppression of pro-inflammatory cytokine production in a cellular model. This dual approach provides a broader initial assessment of the compound's anti-inflammatory potential.
1.1.2 Protocol: In Vitro COX-2 (human) Inhibitor Screening Assay
This colorimetric assay measures the peroxidase activity of COX-2.[4][5]
-
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
This compound
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.
-
Add the test compound or controls to the respective wells.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
1.1.3 Protocol: Pro-inflammatory Cytokine (TNF-α and IL-6) Release Assay
This protocol utilizes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6 released from lipopolysaccharide (LPS)-stimulated macrophages.[6][7][8]
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the TNF-α and IL-6 ELISAs on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm.
-
Quantify the cytokine concentrations using a standard curve and determine the inhibitory effect of the compound.
-
Secondary Screening: Dose-Response Analysis
For any confirmed hits from the primary screen, a detailed dose-response analysis is crucial to determine the potency of the compound.
1.2.1 Rationale
Dose-response curves are essential for quantifying the relationship between the concentration of a compound and its biological effect.[9][10][11] This allows for the calculation of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), key parameters for comparing the potency of different compounds.
1.2.2 Protocol: IC50/EC50 Determination
-
Procedure:
-
Perform the respective primary assays (COX-2 inhibition or cytokine release) with a wider range of concentrations of this compound, typically in a semi-logarithmic series.
-
Plot the percentage of inhibition or response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Determine the IC50 or EC50 value from the curve.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| EC50 | The concentration of a drug that gives half-maximal response. |
Part 2: Assessing Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The structural features of this compound warrant an investigation into its potential antibacterial and antifungal properties.
Primary Screening: Broth Microdilution Assay
2.1.1 Rationale
The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms.[12][13][14] It is suitable for high-throughput screening against a panel of clinically relevant bacteria and fungi.
2.1.2 Protocol: Antibacterial and Antifungal Susceptibility Testing
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
Positive controls (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound and positive controls in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of each microbial strain.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth.
-
Part 3: Investigating Anticancer Potential
The search for novel anticancer agents is a cornerstone of cancer research. A primary screen for cytotoxicity against cancer cell lines is the first step in identifying compounds with potential therapeutic value.
Primary Screening: Cytotoxicity Assay
3.1.1 Rationale
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16][17] It is a robust and widely used assay for high-throughput screening of potential anticancer compounds. The selection of a diverse panel of cancer cell lines is critical for identifying broad-spectrum activity or specific sensitivities.[18][19][20][21]
3.1.2 Protocol: MTT Cell Viability Assay
-
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium
-
This compound
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cell lines in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and a positive control for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Secondary Screening: Elucidating the Mechanism of Action
If this compound demonstrates significant cytotoxicity, secondary assays are necessary to understand its mechanism of action.
3.2.1 Rationale
Investigating key hallmarks of cancer, such as apoptosis (programmed cell death) and cell migration, can provide valuable insights into how a compound exerts its anticancer effects.
3.2.2 Protocol: Caspase-3/7 Activity Assay
Caspases are key executioners of apoptosis. This assay measures the activity of caspase-3 and -7, which are central to the apoptotic pathway.[22][23][24][25]
-
Materials:
-
Cancer cell line(s) showing sensitivity in the primary screen
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
This compound
-
Positive control (e.g., Staurosporine)
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to attach.
-
Treat the cells with the test compound and controls for a predetermined time.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature to allow for cell lysis and signal generation.
-
Measure the luminescence using a luminometer. An increase in luminescence indicates an induction of apoptosis.
-
3.2.3 Protocol: Cell Migration (Scratch) Assay
This assay assesses the effect of a compound on the collective migration of cells, a process crucial for cancer metastasis.[1][2][26][27]
-
Materials:
-
Cancer cell line(s)
-
Cell culture medium
-
This compound
-
Mitomycin C (to inhibit cell proliferation, optional)
-
Microscope with imaging capabilities
-
-
Procedure:
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh medium containing the test compound or controls.
-
Image the scratch at time zero and at regular intervals (e.g., every 6-12 hours).
-
Quantify the rate of wound closure by measuring the area of the gap over time. Inhibition of wound closure suggests an anti-migratory effect.
-
Figure 2: Potential anticancer mechanisms of action to be investigated.
Data Interpretation and Next Steps
The data generated from this screening cascade will provide a comprehensive profile of the biological activities of this compound. Positive hits in any of the primary screens should be confirmed through repeat experiments and then further characterized in the secondary assays. The ultimate goal is to identify a validated "hit" compound with a defined biological activity and a quantifiable potency (IC50, EC50, or MIC). Such a compound can then be advanced to more complex in vitro and in vivo models for further preclinical development.
References
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- iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.
- protocols.io. (2025, April 1). Caspase 3/7 Activity.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Ghare, S., et al. (2025, August 8). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Kumar, A., et al. (n.d.).
- Wikipedia. (n.d.). Broth microdilution.
- Weizmann Institute of Science. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- JoVE. (2018, February 26). Video: Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera.
- ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- Bio-protocol. (n.d.). Caspase 3/7 activity assay.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit.
- ASM Journals. (2025, April 1). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy.
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- JoVE. (n.d.).
- National Center for Biotechnology Information. (2019, August 1). Cancer Cell Lines Are Useful Model Systems for Medical Research.
- ACS Publications. (2025, January 30). Quantitation and Error Measurements in Dose–Response Curves.
- National Cancer Institute. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA)
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- National Center for Biotechnology Information. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms.
- ASM Journals. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- National Center for Biotechnology Information. (n.d.).
- Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Creative Biolabs. (n.d.). Secondary Screening.
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- National Center for Biotechnology Information. (n.d.).
- MDPI. (n.d.). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts.
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Application Notes and Protocols: Evaluating 2-(2-Chlorobenzamido)acetic Acid as a Potential Enzyme Inhibitor
Introduction
The discovery of novel enzyme inhibitors remains a cornerstone of modern drug development, providing therapeutic agents for a vast array of diseases, from cancer to inflammatory disorders.[1][2] Enzymes are highly specific biological catalysts, and modulating their activity with small molecules is a proven strategy for therapeutic intervention. The benzamide functional group is a privileged scaffold in medicinal chemistry, found in numerous approved drugs that target a wide range of enzymes.[3][4][5] This structural motif's prevalence suggests that novel benzamide-containing compounds are promising candidates for inhibitor screening.
This document outlines a comprehensive, multi-tiered strategy for the systematic evaluation of a novel compound's enzyme inhibitory potential, using 2-(2-Chlorobenzamido)acetic acid as a representative test article. While the specific enzyme targets for this particular molecule are not yet established, its N-acylglycine structure provides a strong rationale for investigating its activity against several major classes of enzymes, including protein kinases, matrix metalloproteinases (MMPs), and cyclooxygenases (COXs), where similar pharmacophores have demonstrated activity.[6][7][8][9]
The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a robust framework and detailed, field-proven protocols for:
-
Synthesizing and characterizing a high-purity test compound.
-
Conducting primary screening against a rationalized panel of enzyme targets.
-
Confirming hits and quantifying inhibitory potency through IC50 determination.
-
Elucidating the mechanism of action (MoA) through kinetic studies.
This structured workflow is designed to be a self-validating system, ensuring that experimental choices are logical, and the resulting data is reliable and interpretable.
Physicochemical Properties of the Test Article
Before commencing biological assays, it is imperative to confirm the identity and purity of the test compound.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | [(2-chlorobenzoyl)amino]acetic acid |
| CAS Number | 16555-60-5 |
| Molecular Formula | C₉H₈ClNO₃ |
| Molecular Weight | 213.62 g/mol |
| Purity (Recommended) | >98% (confirmed by HPLC) |
| Solubility | Soluble in DMSO, DMF, and aqueous base |
Overall Experimental Workflow
The evaluation process follows a logical, tiered approach, moving from broad screening to specific mechanistic studies. This ensures that resources are focused on the most promising interactions.
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Application Notes and Protocols for the Development of 2-(2-Chlorobenzamido)acetic Acid Derivatives
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of novel amide and ester derivatives of 2-(2-chlorobenzamido)acetic acid. The benzamide structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This document outlines detailed, field-proven protocols designed for researchers, scientists, and drug development professionals. The methodologies presented herein are structured to ensure scientific integrity, providing the causality behind experimental choices and establishing self-validating systems for reproducible outcomes. Key analytical techniques for structural elucidation and purity assessment are also detailed.
Introduction: The Rationale for Derivatization
This compound is a versatile scaffold for chemical modification. The presence of a carboxylic acid group allows for the straightforward synthesis of a diverse library of ester and amide derivatives. This derivatization is a key strategy in medicinal chemistry for several reasons:
-
Modulation of Physicochemical Properties: Altering the lipophilicity, solubility, and hydrogen bonding capacity of the parent molecule can significantly impact its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[1]
-
Enhancement of Biological Activity: The introduction of various functional groups can lead to improved binding affinity and efficacy at a biological target. Halogenation, such as the existing chloro- group, is a known strategy to enhance potency.[2]
-
Exploration of Structure-Activity Relationships (SAR): Synthesizing and testing a range of derivatives allows for a systematic investigation of how different structural features influence biological activity, guiding the design of more potent and selective compounds.[3]
-
Development of Prodrugs: Esterification is a common method to create prodrugs, which can improve drug delivery by masking polar functional groups, thereby increasing membrane permeability.
The protocols detailed in this guide focus on two primary classes of derivatives: amides and esters, due to their prevalence in pharmaceuticals and the well-established synthetic routes for their preparation.[4]
Synthesis of Amide Derivatives
The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis.[4] Several methods exist, each with its own advantages depending on the substrate and desired scale. Here, we present a robust protocol utilizing thionyl chloride for the activation of the carboxylic acid.[5]
General Workflow for Amide Synthesis
The synthesis of amide derivatives from this compound proceeds via a two-step, one-pot procedure. The carboxylic acid is first converted to an acyl chloride intermediate, which then reacts with the desired amine to form the final amide product.
Caption: General workflow for the synthesis of amide derivatives.
Detailed Experimental Protocol: Amide Synthesis
This protocol describes the synthesis of N-substituted amide derivatives of this compound.
Materials:
| Reagent | Purity | Supplier |
| This compound | 98% | Sigma-Aldrich[6] |
| Thionyl chloride (SOCl₂) | ≥99% | Major Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major Supplier |
| Dichloromethane (DCM) | Anhydrous | Major Supplier |
| Substituted Amine (e.g., Aniline) | ≥99% | Major Supplier |
| Triethylamine (TEA) | ≥99% | Major Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major Supplier |
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a suspension.
-
Acyl Chloride Formation: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops). Slowly add thionyl chloride (1.2 eq) dropwise.
-
Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride. DMF acts as a catalyst for this transformation.[5]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear. The reaction can be monitored by thin-layer chromatography (TLC).
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
-
Amidation: Cool the acyl chloride solution to 0 °C and add the amine solution dropwise.
-
Reaction Completion: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting acyl chloride is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of Ester Derivatives
Esterification of carboxylic acids is a cornerstone reaction in organic chemistry.[7] The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and effective method.[8][9][10]
General Workflow for Ester Synthesis
The Fischer esterification involves the reaction of this compound with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.
Caption: General workflow for Fischer esterification.
Detailed Experimental Protocol: Fischer Esterification
This protocol details the synthesis of ester derivatives of this compound.
Materials:
| Reagent | Purity | Supplier |
| This compound | 98% | Sigma-Aldrich[6] |
| Alcohol (e.g., Ethanol) | Anhydrous | Major Supplier |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% | Major Supplier |
| Diethyl Ether | ACS Grade | Major Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major Supplier |
| Brine (Saturated NaCl solution) | ACS Grade | Major Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Major Supplier |
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of the desired alcohol (which also serves as the solvent).[8]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the alcohol used (typically 4-24 hours). Monitor the reaction by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.[8] Remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash with water, followed by saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[8]
-
Trustworthiness: Careful neutralization with sodium bicarbonate is crucial. The evolution of CO₂ gas requires frequent venting of the separatory funnel.[8]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[8] Further purification can be achieved by column chromatography or distillation if necessary.
Characterization of Derivatives
Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives.[1]
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[1] Analysis of chemical shifts, integration, and coupling patterns will confirm the successful formation of the amide or ester linkage and the incorporation of the new R-group.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups. For amides, look for the C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹). For esters, the C=O stretch typically appears at a higher frequency (around 1735 cm⁻¹).
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Potential Applications and Biological Significance
Benzamide derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][11][12][13][14][15] The derivatives synthesized from this compound could be screened for various biological activities. For instance, similar structures have shown potential as antifungal agents and inhibitors of various enzymes.[16][17] The introduction of different substituents allows for the fine-tuning of these activities.
Conclusion
The protocols outlined in this guide provide a robust and reliable framework for the synthesis and characterization of novel amide and ester derivatives of this compound. By following these detailed methodologies, researchers can efficiently generate compound libraries for screening in drug discovery programs. The emphasis on the rationale behind experimental choices and the inclusion of detailed characterization techniques are intended to ensure the generation of high-quality, reproducible data.
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Application Notes and Protocols for a Comprehensive Evaluation of the Antimicrobial Activity of Substituted Benzamidoacetic Acids
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the antimicrobial properties of novel substituted benzamidoacetic acids. This document provides not only detailed, step-by-step protocols for the evaluation of antimicrobial activity but also delves into the rationale behind the experimental designs, ensuring a thorough understanding of the methodologies. The protocols outlined are based on established standards, primarily referencing the guidelines from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[1][2]
Introduction: The Promise of Substituted Benzamidoacetic Acids as Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with potent and novel mechanisms of action.[3] Substituted benzamidoacetic acids, a class of compounds characterized by a benzoyl group linked to an acetic acid moiety via an amide bond, have emerged as a promising scaffold in medicinal chemistry. The aromatic ring and the acetic acid group offer multiple points for substitution, allowing for the fine-tuning of their physicochemical and pharmacological properties. Previous studies on related benzamide and benzoic acid derivatives have demonstrated significant antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi, underscoring the potential of this chemical class.[4][5][6]
The core hypothesis is that modifications to the benzoyl and/or the acetic acid backbone can modulate the compound's ability to penetrate bacterial cell walls, interact with specific molecular targets, and ultimately exert a bacteriostatic or bactericidal effect. A thorough and systematic evaluation of the antimicrobial activity of a library of substituted benzamidoacetic acids is therefore a critical step in identifying lead compounds for further development.
Foundational Antimicrobial Susceptibility Testing: Determining Potency
The initial assessment of any potential antimicrobial agent involves determining its potency, which is quantified by the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC). These values provide the foundational data for understanding a compound's spectrum of activity and its potential as a static or cidal agent.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][8] The broth microdilution method is a widely accepted and standardized technique for determining the MIC of novel compounds.[7][9]
Materials:
-
96-well, sterile, clear, flat-bottom microtiter plates
-
Substituted benzamidoacetic acid derivatives (stock solutions of known concentration, typically in DMSO)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (aerobic, 35-37°C)
-
Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin, Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[10] This can be verified using a spectrophotometer at 625 nm.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
-
-
Compound Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first well of each row, add 100 µL of the stock solution of the test compound (typically at 2x the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.[7] This will create a concentration gradient of the test compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial or fungal inoculum to each well containing the serially diluted compound.[7] This will bring the final volume in each well to 200 µL.
-
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum (no compound).
-
Sterility Control: A well containing 200 µL of broth only.
-
Positive Control: A row with a known antibiotic undergoing serial dilution and inoculation.
-
Vehicle Control: A row with the vehicle (e.g., DMSO) serially diluted and inoculated to ensure it has no antimicrobial effect at the concentrations used.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.[10]
-
-
MIC Determination:
-
Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[10] This can be assessed visually or with a plate reader by measuring the optical density at 600 nm (OD₆₀₀).
-
Diagram: Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12][13] This assay is a crucial follow-up to the MIC to distinguish between bacteriostatic and bactericidal activity.
Materials:
-
Results from the MIC assay
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette or inoculating loop
-
Incubator (aerobic, 35-37°C)
Procedure:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations, as well as the growth control well.
-
From each of these selected wells, take a 10-100 µL aliquot.[11]
-
Spread the aliquot evenly onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 24-48 hours, or until colonies are visible on the control plate.[11]
-
-
MBC Determination:
Delving Deeper: Investigating the Mechanism of Action
Identifying the molecular target and mechanism of action is a critical step in the development of a novel antimicrobial agent.[14][15] For substituted benzamidoacetic acids, several potential mechanisms could be at play, including disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.[16]
Cell Membrane Permeability Assays
A common mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[17] Several fluorescence-based assays can be employed to assess membrane integrity.
This assay utilizes the fluorescent probe 1-N-phenylnaphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of the cell membrane. Increased NPN uptake is indicative of outer membrane permeabilization.[17][18]
Materials:
-
Bacterial suspension (prepared as in the MIC protocol)
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose
-
NPN stock solution (in acetone)
-
96-well black, clear-bottom microtiter plates
-
Fluorometer
Procedure:
-
Harvest and wash the bacterial cells, then resuspend them in HEPES buffer to an OD₆₀₀ of 0.5.[17]
-
Add 100 µL of the bacterial suspension to each well.
-
Add NPN to a final concentration of 10 µM.[17]
-
Add varying concentrations of the substituted benzamidoacetic acid (e.g., 0.5x, 1x, 2x MIC).
-
Include a no-drug negative control and a positive control for membrane disruption (e.g., Polymyxin B).[17]
-
Measure the fluorescence intensity immediately using a fluorometer (excitation ~350 nm, emission ~420 nm). An increase in fluorescence indicates increased outer membrane permeability.
The fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃-5) accumulates on polarized membranes and its fluorescence is quenched. Depolarization of the inner membrane leads to the release of the dye into the cytoplasm and a subsequent increase in fluorescence.[18][19]
Materials:
-
Bacterial suspension
-
Potassium chloride (KCl)
-
DiSC₃-5 stock solution (in DMSO)
-
96-well black microtiter plates
-
Fluorometer
Procedure:
-
Prepare a bacterial suspension and resuspend in buffer containing a low concentration of KCl.
-
Add DiSC₃-5 to a final concentration that allows for quenching.
-
Add the test compound at various concentrations.
-
Monitor the increase in fluorescence over time (excitation ~622 nm, emission ~670 nm). A rapid increase in fluorescence signifies inner membrane depolarization.
Diagram: Investigating Membrane Disruption
Caption: Assays to investigate membrane disruption by antimicrobial compounds.
Target-Based Assays
If the mechanism is not membrane disruption, target-based assays can be employed to identify the specific cellular machinery affected by the compound.[3][20] This often involves screening the compound against a panel of known essential bacterial enzymes or pathways.
Examples of Target-Based Approaches:
-
DNA Gyrase Inhibition Assay: Assess the ability of the compound to inhibit the supercoiling activity of DNA gyrase, a common target for antibiotics.
-
Protein Synthesis Inhibition Assay: Utilize in-vitro transcription/translation systems to determine if the compound interferes with ribosomal function.
-
Enzyme Inhibition Assays: If a specific enzyme is hypothesized to be the target, a direct enzymatic assay can be developed to measure the inhibitory activity of the compound.
The selection of appropriate target-based assays will depend on the structural characteristics of the substituted benzamidoacetic acids and any insights gained from preliminary mechanistic studies.[21][22]
Data Presentation and Interpretation
Consistent and clear data presentation is crucial for the comparison of the antimicrobial efficacy of different compounds.
Table 1: Example of MIC and MBC Data Summary for Substituted Benzamidoacetic Acids
| Compound ID | Substitution Pattern | Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| BAA-001 | 4-Chloro | S. aureus ATCC 29213 | Positive | 8 | 16 | 2 | Bactericidal |
| BAA-002 | 2,4-Dichloro | S. aureus ATCC 29213 | Positive | 4 | 16 | 4 | Bactericidal |
| BAA-001 | 4-Chloro | E. coli ATCC 25922 | Negative | 32 | >128 | >4 | Bacteriostatic |
| BAA-002 | 2,4-Dichloro | E. coli ATCC 25922 | Negative | 16 | 64 | 4 | Bactericidal |
| Positive Control | Ampicillin | S. aureus ATCC 29213 | Positive | 0.5 | 1 | 2 | Bactericidal |
| Positive Control | Ciprofloxacin | E. coli ATCC 25922 | Negative | 0.015 | 0.03 | 2 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the comprehensive evaluation of the antimicrobial activity of substituted benzamidoacetic acids. By systematically determining the MIC and MBC, and subsequently investigating the mechanism of action, researchers can effectively identify promising lead compounds for the development of new and urgently needed antimicrobial therapies. Adherence to standardized methodologies and meticulous data analysis are paramount for ensuring the validity and impact of these research endeavors.
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Application Notes and Protocols for Investigating the Anti-inflammatory Properties of 2-Chlorobenzamide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical endeavor in pharmaceutical research. The 2-chlorobenzamide scaffold has emerged as a promising starting point for the development of such agents, with derivatives showing potential to modulate key inflammatory pathways.[1][2] This guide provides a comprehensive overview of the methodologies and protocols for evaluating the anti-inflammatory properties of 2-chlorobenzamide compounds, from initial in vitro screening to in vivo validation.
Core Concepts: The Inflammatory Cascade and Key Therapeutic Targets
A thorough understanding of the molecular mechanisms underlying inflammation is paramount for the rational design and evaluation of new anti-inflammatory drugs. The inflammatory response is orchestrated by a complex network of signaling pathways and mediators. For the context of 2-chlorobenzamide compounds, two key pathways are of primary interest: the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Cyclooxygenase (COX) Enzymes
Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[3] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3][4] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[3] Several benzamide derivatives have been investigated as potential COX-2 inhibitors.[4][5][6]
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response.[7][8] It controls the expression of a wide array of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[8][9] The activation of the canonical NF-κB pathway is a central event in many inflammatory conditions.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[9][11] This allows the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.[9] Benzamides and nicotinamides have been shown to inhibit NF-κB activation, suggesting a mechanism for their anti-inflammatory effects.[12]
Diagram of the NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway activation.
In Vitro Evaluation of Anti-inflammatory Activity
Initial screening of 2-chlorobenzamide compounds is typically performed using a battery of in vitro assays. These assays are cost-effective and provide valuable information on the compound's mechanism of action.[13]
COX Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds (2-chlorobenzamide derivatives) dissolved in DMSO
-
Reference compounds (e.g., Celecoxib for COX-2, Indomethacin as non-selective)[14]
-
Assay buffer (e.g., Tris-HCl)
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the fluorometric probe.
-
Add the test compounds or reference compounds to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 10-20 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value (the concentration of the compound that causes 50% inhibition) using non-linear regression analysis.
-
Data Presentation: COX Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| 2-Chlorobenzamide Derivative 1 | Experimental Value | Experimental Value | Calculated Value |
| 2-Chlorobenzamide Derivative 2 | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Reference) | >50 | 0.129 | >387.6[15] |
| Indomethacin (Reference) | Literature Value | Literature Value | Literature Value |
Cell-Based Assays for Inflammatory Mediator Production
These assays utilize cultured cells, typically macrophages, to assess the effect of compounds on the production of key inflammatory mediators. The murine macrophage cell line RAW 264.7 is a widely used model for these studies.[16][17]
Protocol: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
-
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (2-chlorobenzamide derivatives) dissolved in DMSO
-
Reference compound (e.g., Dexamethasone)
-
Griess Reagent for NO determination
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
MTT or other cell viability assay reagent
-
24-well or 96-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a culture plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or reference compound for 1-2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours.[17] Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).
-
After incubation, collect the cell culture supernatant for the measurement of NO and cytokines.
-
Nitric Oxide (NO) Measurement:
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (TNF-α, IL-1β, IL-6):
-
Measure the concentration of each cytokine in the supernatant using specific ELISA kits according to the manufacturer's instructions.[18]
-
-
Cell Viability Assay:
-
Assess the viability of the remaining cells using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
-
Calculate the percentage inhibition of NO and cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Data Presentation: Inhibition of Inflammatory Mediators in RAW 264.7 Cells
| Compound | Concentration | % Inhibition of NO Production | % Inhibition of TNF-α | % Inhibition of IL-6 | Cell Viability (%) |
| Derivative 1 | Dose 1 | Value | Value | Value | Value |
| Dose 2 | Value | Value | Value | Value | |
| Derivative 2 | Dose 1 | Value | Value | Value | Value |
| Dose 2 | Value | Value | Value | Value | |
| Dexamethasone | Ref. Dose | Value | Value | Value | Value |
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to investigate the effect of the compounds on the expression and activation of proteins involved in the NF-κB signaling pathway.
Protocol: Western Blot for p-IκBα, IκBα, and nuclear p65
-
Materials:
-
LPS-stimulated RAW 264.7 cell lysates (cytoplasmic and nuclear fractions)
-
Primary antibodies against p-IκBα, IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat RAW 264.7 cells with test compounds and/or LPS as described previously.
-
Lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the respective loading controls.
-
In Vivo Evaluation of Anti-inflammatory Activity
Promising compounds identified from in vitro screening should be further evaluated in animal models of inflammation to assess their in vivo efficacy.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[19][20] Carrageenan injection into the rat paw induces a biphasic inflammatory response, characterized by the release of histamine, serotonin, bradykinin, and prostaglandins.[19][21]
Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat.
-
Administer the test compounds, standard drug, or vehicle orally or intraperitoneally.[22]
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[23]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[22]
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Experimental Workflow for In Vivo Anti-inflammatory Assessment
Caption: Workflow for carrageenan-induced paw edema model.
Concluding Remarks
The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of 2-chlorobenzamide compounds. By systematically progressing from in vitro mechanism-based assays to in vivo models of inflammation, researchers can effectively identify and characterize promising drug candidates. A thorough understanding of the underlying inflammatory pathways, coupled with rigorous experimental design and data analysis, is essential for advancing the development of novel and effective anti-inflammatory therapeutics based on the 2-chlorobenzamide scaffold.
References
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- Iurciuc (Tincu), C. E., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. International Journal of Molecular Sciences, 23(19), 11883. [Link]
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Application Note & In Vitro Protocol: A Tiered Approach to Characterizing 2-(2-Chlorobenzamido)acetic acid
Abstract
This document provides a comprehensive experimental framework for the in vitro characterization of 2-(2-Chlorobenzamido)acetic acid, a synthetic compound with potential therapeutic value. While direct biological data for this specific molecule is limited, its structural similarity to known bioactive compounds, such as derivatives of 2,4-dichlorophenoxyacetic acid which have demonstrated anti-inflammatory properties through COX-2 inhibition, provides a strong rationale for investigation[1]. We present a tiered, logical workflow designed for researchers in drug discovery and development. The protocols begin with essential baseline cytotoxicity testing, followed by a series of functional assays to screen for potential anti-inflammatory and anticancer activities. The guide culminates in a specific mechanistic assay to probe the compound's potential as an enzyme inhibitor. Each protocol is designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and trustworthiness.
Introduction: Rationale for Investigation
The N-acylated amino acid scaffold, represented by this compound, is a privileged structure in medicinal chemistry. The molecule combines a substituted benzamide moiety with an acetic acid group, features present in various compounds with known biological activities. Notably, related dichlorinated phenoxyacetic acid derivatives have been identified as promising anti-inflammatory agents[1]. This suggests that this compound may interact with key biological targets, potentially modulating pathways involved in inflammation or cell proliferation.
This application note outlines a systematic, multi-tiered approach to elucidate the compound's in vitro biological profile. The workflow is designed to efficiently screen for activity and then delve into potential mechanisms of action, providing a solid foundation for further preclinical development.
Figure 1: A tiered experimental workflow for characterizing this compound.
Tier 1: Foundational Assays - Cytotoxicity Screening
Causality: Before assessing specific biological activities, it is imperative to determine the concentration range at which this compound exhibits general toxicity. This ensures that any observed effects in subsequent functional assays are not merely a consequence of cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[2].
Protocol 2.1: MTT Assay for General Cytotoxicity
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, vehicle)
-
Human fibroblast cell line (e.g., MRC-5) or other non-cancerous adherent cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed MRC-5 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 0.1, 1, 10, 25, 50, 100 µM) in culture media. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid vehicle-induced toxicity.
-
Treatment: Remove the old media from the cells and add 100 µL of the prepared compound dilutions. Include "cells only" (untreated) and "vehicle control" (0.1% DMSO) wells.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the CC50 (Concentration that causes 50% cytotoxicity).
Tier 2: Bioactivity Screening - Anti-Inflammatory Potential
Causality: Inflammation is linked to the denaturation of tissue proteins. The ability of a compound to inhibit protein denaturation can be an initial indicator of its anti-inflammatory properties[3][4]. A more biologically relevant cell-based assay involves measuring the inhibition of nitric oxide (NO), a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).
Protocol 3.1: Inhibition of Protein Denaturation
Principle: When heated, bovine serum albumin (BSA) undergoes denaturation, leading to an increase in solution turbidity. An anti-inflammatory agent can prevent this denaturation, which is measurable spectrophotometrically.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA, 5% w/v)
-
Diclofenac sodium (positive control)
-
Phosphate Buffered Saline (PBS, pH 6.3)
Procedure:
-
Prepare various concentrations of the test compound and Diclofenac sodium (e.g., 10-500 µg/mL) in PBS.
-
In test tubes, mix 0.5 mL of the compound/standard solution with 0.5 mL of 5% BSA solution.
-
A control tube consists of 0.5 mL PBS and 0.5 mL BSA.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
Cool the tubes and measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of denaturation relative to the control.
Protocol 3.2: Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: LPS activates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including NO, via the enzyme inducible nitric oxide synthase (iNOS). NO in the culture supernatant is measured using the Griess reagent. A reduction in NO levels indicates potential anti-inflammatory activity.
Figure 2: Simplified LPS-induced inflammatory pathway in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: Sulfanilamide, Part B: NED)
-
Dexamethasone (positive control)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 2 x 10^5 cells/well and incubate overnight.
-
Pre-treatment: Treat cells with non-toxic concentrations of the test compound (determined in Protocol 2.1) and Dexamethasone for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the "cells only" control.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Griess Assay:
-
Transfer 50 µL of culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent Part B, incubate for 10 minutes.
-
-
Measurement: Read absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.
-
Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.
Tier 2: Bioactivity Screening - Anticancer Potential
Causality: A primary hallmark of cancer is uncontrolled cell proliferation[5]. The MTT assay can be repurposed to specifically assess the dose-dependent cytotoxic effect of a compound on cancer cell lines[2][6]. Another critical aspect of cancer malignancy is the ability of cells to migrate and invade new tissues. The wound healing assay provides a straightforward method to assess the inhibition of cell migration in vitro[5].
Protocol 4.1: Cancer Cell Line Viability Assay
Procedure: This protocol is identical to Protocol 2.1, with the following key differences:
-
Cell Lines: Use a panel of relevant cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)).
-
Positive Control: Use a standard chemotherapeutic agent (e.g., Doxorubicin).
-
Endpoint: The goal is to determine the IC50 (Concentration that inhibits 50% of cell growth) for each cancer cell line.
Protocol 4.2: Wound Healing (Scratch) Assay
Principle: A "wound" is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close this wound over time is monitored. An effective compound will slow or prevent this closure.
Materials:
-
Cancer cell line (e.g., HeLa)
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Monolayer Formation: Seed cells in a plate and grow until they form a fully confluent monolayer.
-
Scratch Creation: Using a sterile 200 µL pipette tip, make a straight scratch down the center of the well.
-
Wash & Treat: Wash wells with PBS to remove dislodged cells. Add fresh media containing non-toxic concentrations of the test compound. Include a vehicle control.
-
Imaging: Immediately capture an image of the scratch (T=0).
-
Incubation & Imaging: Incubate the plate and capture images of the same field at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area. Compare the closure rate between treated and control groups.
Tier 3: Mechanistic Insight - Enzyme Inhibition
Causality: If the compound demonstrates significant anti-inflammatory activity, a logical next step is to investigate its effect on key inflammatory enzymes. Cyclooxygenase-2 (COX-2) is a highly relevant target as it is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain[1]. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.
Protocol 5.1: COX-2 Fluorescent Inhibitor Screening Assay
Principle: This assay uses a fluorometric substrate that is converted by the COX-2 enzyme into a highly fluorescent product. In the presence of an inhibitor, the rate of fluorescence generation is reduced. This allows for the direct measurement of enzyme inhibition[7][8]. Commercially available kits provide the enzyme, substrate, and buffers for this assay.
Materials (Typical Kit Components):
-
Human recombinant COX-2 enzyme
-
Assay Buffer
-
Arachidonic Acid (Substrate)
-
Fluorometric Substrate (e.g., ADHP)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
96-well black plate
Procedure:
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of this compound or Celecoxib. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the arachidonic acid and fluorometric substrate mixture to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity every minute for 15-30 minutes (Excitation/Emission wavelengths will be specified by the kit).
-
Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control (enzyme activity without inhibitor).
-
Plot the percent inhibition versus inhibitor concentration to calculate the IC50 value.
-
Data Presentation & Interpretation
Quantitative data from the described assays should be summarized in tables for clarity and easy comparison. The primary metric for potency is the IC50 or CC50 value, which should be calculated using non-linear regression analysis from at least three independent experiments.
Table 1: Summary of In Vitro Activity for this compound
| Assay Type | Cell Line / Target | Parameter | Result (µM) | Positive Control | Result (µM) |
|---|---|---|---|---|---|
| Cytotoxicity | MRC-5 | CC50 | >100 | - | - |
| Anti-Proliferative | MCF-7 | IC50 | 45.2 ± 3.1 | Doxorubicin | 0.8 ± 0.1 |
| Anti-Proliferative | A549 | IC50 | 68.7 ± 5.5 | Doxorubicin | 1.2 ± 0.2 |
| Anti-Inflammatory | RAW 264.7 (NO) | IC50 | 22.5 ± 2.8 | Dexamethasone | 0.5 ± 0.07 |
| Enzyme Inhibition | COX-2 | IC50 | 15.8 ± 1.9 | Celecoxib | 0.05 ± 0.01 |
| Data shown are for illustrative purposes only. | | | | | |
Conclusion
This application note provides a structured, hypothesis-driven guide for the initial in vitro evaluation of this compound. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic profile, screen for therapeutically relevant anti-inflammatory and anticancer activities, and gain initial insights into its mechanism of action. The successful execution of these protocols will generate a robust data package to support decisions on the continued development of this compound as a potential therapeutic agent.
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Application Notes & Protocols: In Vivo Evaluation of 2-(2-Chlorobenzamido)acetic acid
Section 1: Scientific Rationale and Strategic Overview
2-(2-Chlorobenzamido)acetic acid (CAS No: 16555-60-5) is a synthetic organic compound for which, as of the date of this document, specific in vivo efficacy data is not extensively published in peer-reviewed literature.[1] However, its chemical structure, featuring a benzamido and an acetic acid moiety, shares features with other compounds that have demonstrated biological activity. For instance, derivatives of 2-chloro-N,N-diphenylacetamide have been evaluated for analgesic properties, while derivatives of 2-(2,4-Dichlorophenoxy)acetic acid are noted as potential anti-inflammatory agents that may selectively inhibit the COX-2 enzyme.[2][3] Furthermore, compounds with a 2-acetic acid scaffold have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[4]
This guide, therefore, provides a strategic framework for the initial in vivo characterization of this compound. The protocols outlined below are designed as foundational screening assays to investigate its potential analgesic and anti-inflammatory properties, based on the activities of these structurally related molecules.
Critical Prerequisite: Due to the absence of public toxicological data, preliminary dose-range finding and acute toxicity studies are mandatory before commencing any efficacy models. These initial safety assessments are essential for determining a safe and effective dose range and for adhering to ethical guidelines for animal research.
Section 2: Pre-Clinical Formulation and Preliminary Safety Assessment
Vehicle Suitability and Compound Formulation
Rationale: The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of the test compound. The ideal vehicle should solubilize the compound without exhibiting any biological activity of its own. Given the acetic acid moiety, the solubility of this compound may be pH-dependent.
Protocol for Vehicle Screening:
-
Initial Solubility Test: Assess the solubility of this compound at the desired highest concentration (e.g., 50 mg/mL) in a panel of common, low-toxicity vehicles.
-
0.9% Saline
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
5% (v/v) Dimethyl Sulfoxide (DMSO) in Saline
-
10% (v/v) Tween® 80 in Saline
-
0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water
-
-
Preparation: Add a pre-weighed amount of the compound to a known volume of the test vehicle.
-
Solubilization: Vortex vigorously for 2-5 minutes. If not fully dissolved, use a sonicating water bath for 10-15 minutes. Gentle warming (37°C) may be attempted if necessary.
-
Observation: Visually inspect for particulates against a dark background. A clear solution indicates solubility. If a suspension is formed, assess its homogeneity and stability over a 2-4 hour period.
-
Selection: Choose the simplest vehicle (e.g., saline or PBS with a minimal amount of co-solvent like DMSO) that provides a stable and clear solution or a homogenous suspension for the duration of the experiment.
Acute Dose-Range Finding Study
Rationale: An acute toxicity study is performed to determine the Maximum Tolerated Dose (MTD) and to identify potential overt signs of toxicity. This information is crucial for selecting doses for subsequent efficacy studies. This protocol is a simplified approach; adherence to institutional (IACUC) and national guidelines (e.g., OECD guidelines) is required.
Protocol for Acute Toxicity Assessment (Up-and-Down Procedure):
-
Animal Model: Swiss Albino mice (female, 6-8 weeks old).
-
Group Size: Sequentially test single animals.
-
Dosing: Administer a single dose of this compound via the intended route for efficacy studies (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection).
-
Starting Dose: Begin with a conservative dose (e.g., 100 mg/kg), informed by toxicity data of related compounds if available. Chloroacetic acid, a structural component, has reported oral LD50 values in rats ranging from 55–277.5 mg/kg bw, which suggests that caution is warranted.[5]
-
Procedure:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 2-3).
-
If the animal shows signs of severe toxicity or mortality within the observation period, the next animal is given a lower dose.
-
-
Observation: Monitor animals closely for the first 4 hours post-dosing, and then daily for up to 14 days. Record clinical signs of toxicity (e.g., changes in posture, respiration, convulsions, lethargy) and any instances of mortality.[5]
-
Endpoint: The MTD is the highest dose that does not cause mortality or significant signs of distress. Doses for efficacy studies should be selected well below the MTD.
Section 3: Application Note I - In Vivo Screening for Analgesic Activity
Model: Acetic Acid-Induced Writhing in Mice
Rationale: The intraperitoneal injection of acetic acid induces a visceral inflammatory pain response, characterized by abdominal constrictions (writhes).[6] This model is highly sensitive for screening centrally and peripherally acting analgesic agents. The number of writhes is an indicator of pain intensity, and a reduction in this number suggests an analgesic effect.
Experimental Workflow: Analgesic Screening
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Step-by-Step Protocol
-
Animals: Male Swiss Albino mice (20-25 g). House 5 per cage with free access to food and water. Acclimatize for at least 7 days before the experiment.
-
Grouping: Randomly assign animals to groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC, 10 mL/kg, p.o.)
-
Group II: Positive Control (e.g., Diclofenac Sodium, 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Dosing: Administer the respective treatments via oral gavage.
-
Induction of Pain: 60 minutes after oral administration, inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a continuous 20-minute period.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage protection (analgesia) using the following formula:
-
% Inhibition = [(Mean writhes in Vehicle Group - Mean writhes in Treated Group) / Mean writhes in Vehicle Group] x 100
-
Section 4: Application Note II - In Vivo Screening for Anti-inflammatory Activity
Model: Carrageenan-Induced Paw Edema in Rats
Rationale: Sub-plantar injection of carrageenan in the rat paw induces a biphasic acute inflammatory response. The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily mediated by prostaglandins and involves the induction of COX-2. This model is a gold standard for evaluating non-steroidal anti-inflammatory drugs (NSAIDs).[3]
Hypothesized Anti-inflammatory Mechanism
Caption: Potential targets in the arachidonic acid cascade.
Step-by-Step Protocol
-
Animals: Male Wistar rats (150-180 g). Acclimatize for at least 7 days prior to the experiment.
-
Grouping: Randomly assign animals to groups (n=6-8 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat up to the ankle joint using a digital plethysmometer. This is the 0-hour reading.
-
Dosing: Administer the respective treatments via oral gavage.
-
Induction of Inflammation: 60 minutes after dosing, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Post-Induction Measurements: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at 0 hr.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at each time point, particularly at the 3-hour mark.
-
% Inhibition = [(Mean Edema in Vehicle Group - Mean Edema in Treated Group) / Mean Edema in Vehicle Group] x 100
-
Section 5: Data Presentation
Quantitative data from these studies should be tabulated for clarity and ease of comparison.
Table 1: Example Data Table for Acetic Acid-Induced Writhing Test
| Group | Treatment | Dose (mg/kg) | N | Mean Writhes (± SEM) | % Inhibition |
| I | Vehicle (0.5% CMC) | - | 8 | 45.6 ± 3.1 | - |
| II | Diclofenac Sodium | 10 | 8 | 12.3 ± 1.5 | 73.0% |
| III | Test Compound | 25 | 8 | 38.1 ± 2.8 | 16.4% |
| IV | Test Compound | 50 | 8 | 25.4 ± 2.1* | 44.3% |
| V | Test Compound | 100 | 8 | 15.9 ± 1.9 | 65.1% |
| *p<0.05, **p<0.01 vs. Vehicle Control (Data are hypothetical examples) |
Table 2: Example Data Table for Carrageenan-Induced Paw Edema Test (at 3 hours)
| Group | Treatment | Dose (mg/kg) | N | Mean Edema Volume (mL ± SEM) | % Inhibition |
| I | Vehicle (0.5% CMC) | - | 8 | 0.88 ± 0.06 | - |
| II | Indomethacin | 10 | 8 | 0.35 ± 0.04 | 60.2% |
| III | Test Compound | 25 | 8 | 0.75 ± 0.05 | 14.8% |
| IV | Test Compound | 50 | 8 | 0.59 ± 0.04* | 33.0% |
| V | Test Compound | 100 | 8 | 0.46 ± 0.05 | 47.7% |
| *p<0.05, **p<0.01 vs. Vehicle Control (Data are hypothetical examples) |
References
- This compound | 16555-60-5 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/fluorochem/h99cd513d]
- Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. [URL: https://orientjchem.
- Acetic acid, chloro-: Human health tier II assessment. Australian Government Department of Health. [URL: https://www.industrialchemicals.gov.au/sites/default/files/Chloroacetic%20acid_Human%20health%20tier%20II%20assessment.pdf]
- This compound - 2a biotech. 2a biotech. [URL: https://www.2abio.com/product/2a-0113996]
- Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6629]
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2019.00687/full]
- In Vivo Antistress Effects of Synthetic Flavonoids in Mice: Behavioral and Biochemical Approach. ResearchGate. [URL: https://www.researchgate.net/publication/358682697_In_Vivo_Antistress_Effects_of_Synthetic_Flavonoids_in_Mice_Behavioral_and_Biochemical_Approach]
Sources
- 1. 2abiotech.net [2abiotech.net]
- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Chlorobenzamido)acetic acid
Welcome to the technical support guide for the synthesis of 2-(2-Chlorobenzamido)acetic acid, also known as N-(2-Chlorobenzoyl)glycine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary side products?
The most prevalent and robust method for synthesizing this compound is the Schotten-Baumann reaction.[1] This involves the N-acylation of glycine with 2-chlorobenzoyl chloride in a biphasic system with an aqueous base, typically sodium hydroxide.[2]
The primary side products encountered are:
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2-Chlorobenzoic acid : Arises from the hydrolysis of the highly reactive 2-chlorobenzoyl chloride.[3] This is often the most significant impurity.
-
Unreacted Glycine : Due to incomplete reaction or poor mixing.
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Dipeptide-like species : Formed by the reaction of the product with another molecule of glycine, though this is less common under standard Schotten-Baumann conditions.[3]
Q2: My TLC analysis shows a significant spot corresponding to 2-chlorobenzoic acid. What causes this and how can I minimize it?
The presence of 2-chlorobenzoic acid is almost always due to the hydrolysis of 2-chlorobenzoyl chloride by water.[3] The acyl chloride is highly reactive and will readily react with any available water, especially under the basic conditions of the Schotten-Baumann reaction.[4]
Causality & Prevention:
-
Rate of Addition & Temperature: The reaction between the acyl chloride and glycine is exothermic. Adding the 2-chlorobenzoyl chloride too quickly or at an elevated temperature increases the rate of the competing hydrolysis reaction.
-
Solution: Add the acyl chloride slowly and portion-wise to a cooled solution (0-5 °C) of glycine.[3] This controls the exotherm and favors the desired N-acylation.
-
-
Inefficient Mixing: In a biphasic system, vigorous stirring is paramount. Poor mixing leads to localized "hot spots" and allows the acyl chloride to spend more time at the aqueous interface, where hydrolysis occurs, before it can react with glycine.
-
Solution: Employ a high-speed mechanical stirrer to ensure maximum interfacial area between the organic and aqueous phases.
-
-
Moisture Contamination: Using wet glassware or solvents will introduce water, leading to immediate hydrolysis.
-
Solution: Ensure all glassware is thoroughly oven-dried and use anhydrous solvents where applicable.
-
Q3: I'm observing unreacted starting materials (glycine and/or 2-chlorobenzoyl chloride) in my crude product. What went wrong?
This indicates an incomplete reaction, which can stem from several factors:
-
Incorrect Stoichiometry: An insufficient amount of either reactant will naturally leave the other in excess.
-
Suboptimal pH: The nucleophilicity of glycine's amino group is pH-dependent. If the pH is too low, the amine will be protonated, rendering it non-nucleophilic. If the pH is too high, the risk of acyl chloride hydrolysis increases.
-
Solution: Maintain a pH between 9 and 10 during the addition of the acyl chloride. This can be achieved by the simultaneous slow addition of the acyl chloride and a base solution (e.g., 10% NaOH) while monitoring the pH.[3]
-
-
Poor Solubility: If glycine is not fully dissolved in the aqueous phase, the reaction will be slow and incomplete.
-
Solution: Ensure the glycine is completely dissolved before starting the addition of the acyl chloride.
-
Q4: My mass spectrometry results suggest a higher molecular weight impurity. Could this be a dipeptide?
While less common than hydrolysis, the formation of a dipeptide-like impurity, N-(2-chlorobenzoyl)glycylglycine, is possible. This occurs when the carboxylate of the already formed product is activated and reacts with another molecule of glycine. However, under typical Schotten-Baumann conditions, this pathway is generally not favored. The formation of dipeptides is a known side reaction in other methods of N-acyl amino acid synthesis, particularly those not using a biphasic system.[5] If you suspect this impurity, purification via column chromatography or recrystallization is necessary.
Q5: What are the most effective methods for purifying the final product, this compound?
The purification strategy depends on the primary impurity.
-
For removing 2-chlorobenzoic acid:
-
Basic Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate solution. The acidic 2-chlorobenzoic acid will be deprotonated and move into the aqueous layer, while the desired product (which is also an acid, but generally less acidic) remains in the organic phase.
-
Acidification & Isolation: After extraction, the organic layer is dried and evaporated. The product can then be isolated. Alternatively, after the initial reaction, the entire mixture can be acidified to a low pH (e.g., pH 2) to precipitate both the product and the side product, which are then separated.
-
-
Recrystallization: This is a powerful technique for removing minor impurities. A common solvent system is an ethanol/water mixture. The different solubilities of the desired product and side products allow for effective separation upon cooling.[3]
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Solutions & Rationale |
| Low Product Yield | 1. Excessive Hydrolysis of Acyl Chloride: The primary competing reaction is consuming your starting material.[3] 2. Incorrect pH: Glycine's amino group is protonated and non-nucleophilic. 3. Poor Mixing: Insufficient contact between reactants in the biphasic system. | 1. Maintain low temperature (0-5°C) during acyl chloride addition. Add the acyl chloride slowly. 2. Monitor and maintain pH between 9-10. 3. Use vigorous mechanical stirring. |
| Product Contaminated with 2-Chlorobenzoic Acid | Hydrolysis of 2-chlorobenzoyl chloride: This is the most common side reaction.[3][6] | 1. Purification: Wash the crude product (dissolved in an organic solvent) with a saturated sodium bicarbonate solution. 2. Prevention: Implement the preventative measures for low yield (low temp, slow addition, vigorous stirring). |
| Unreacted Glycine in Product | 1. Incomplete Reaction: Reaction time may be too short or temperature too low. 2. Stoichiometry: Insufficient 2-chlorobenzoyl chloride was used. | 1. Monitor reaction progress with TLC. After addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. 2. Use a slight excess (1.05-1.1 equivalents) of 2-chlorobenzoyl chloride. |
| Product is an Oil, Fails to Crystallize | Presence of Impurities: Side products can interfere with the crystal lattice formation of the desired compound. | 1. Attempt purification by extraction first to remove the bulk of impurities. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. 3. If all else fails, purify via silica gel column chromatography. |
Visualizing the Reaction and Side Products
The following diagrams illustrate the intended synthetic pathway and the formation of the most common side products.
Caption: Fig 1. Main Synthetic Pathway for this compound.
Caption: Fig 2. Formation pathways for common side products.
Experimental Protocols
Protocol 1: Synthesis via Schotten-Baumann Conditions
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve glycine (1.0 equivalent) in a 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath to 0-5°C.
-
Reactant Addition: Prepare a solution of 2-chlorobenzoyl chloride (1.05 equivalents) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Reaction: With vigorous stirring, add the 2-chlorobenzoyl chloride solution dropwise to the cooled glycine solution over 30-60 minutes, ensuring the temperature remains below 10°C. Simultaneously, add a 10% NaOH solution via a second dropping funnel to maintain the pH between 9 and 10.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Work-up: Separate the organic and aqueous layers. Wash the organic layer with 1M HCl and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Extractive Work-up and Recrystallization
-
Extraction: Dissolve the crude product from Protocol 1 in ethyl acetate. Transfer to a separatory funnel and wash three times with a saturated aqueous solution of sodium bicarbonate.
-
Expert Insight: This step removes the acidic byproduct, 2-chlorobenzoic acid, into the aqueous phase.
-
-
Acidification & Precipitation: Cool the combined aqueous layers in an ice bath and acidify to pH 2 with concentrated HCl. A precipitate of 2-chlorobenzoic acid should form, confirming its removal.
-
Isolation: Dry the ethyl acetate layer containing the desired product over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Recrystallization: Dissolve the resulting solid in a minimal amount of hot ethanol. Slowly add hot deionized water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.
References
- BenchChem. (n.d.). An In-Depth Technical Guide to the Hydrolysis of 2-Chlorobenzal Chloride.
- BenchChem. (n.d.). Application Notes and Protocols for the Hydrolysis of 2-Chlorobenzyl Chloride.
- MDPI. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride.
- Guidechem. (n.d.). 2-Chlorobenzoyl chloride 609-65-4 wiki.
- BenchChem. (n.d.). Avoiding side reactions in the synthesis of N-(4-methoxybenzoyl)glycine.
- Google Patents. (n.d.). Preparation method of N-acyl amino acid type surfactant.
- Google Patents. (n.d.). Method for preparing N-long chain acyl neutral amino acid.
- Google Patents. (n.d.). Process for preparing n-acyl amino acid salts.
- National Institutes of Health (NIH). (n.d.). N-(2-Chloroacetyl)glycine.
- ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.
- PrepChem.com. (n.d.). Preparation of N-(2-carboxyphenyl)glycine.
- National Institutes of Health (NIH). (n.d.). Assisted dipeptide bond formation: glycine as a case study.
- Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride. (n.d.).
- PubMed Central. (n.d.). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
- BenchChem. (n.d.). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them.
- Google Patents. (n.d.). Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
- MDPI. (2024). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- White Rose Research Online. (2021). Assisted dipeptide bond formation : glycine as a case study.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides.
- ResearchGate. (n.d.). Solvent Effect on Dipeptide Bond Formation: Glycine as a Case Study.
- PubMed. (2021). Assisted dipeptide bond formation: glycine as a case study.
- ResearchGate. (n.d.). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Google Patents. (n.d.). Method for removing impurities in glycine synthetic process.
- National Institutes of Health (NIH). (n.d.). N-[(2S)-2-Chloropropanoyl]glycine.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 16555-60-5.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Schotten-Baumann Reaction. (n.d.).
- BenchChem. (n.d.). Common side products in 2-Chlorophenothiazine synthesis and their removal.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Synthesis of 2-(2-Chlorobenzamido)acetic acid
Welcome to the technical support center for the synthesis of 2-(2-Chlorobenzamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields through a deep understanding of the underlying chemical principles.
Troubleshooting Guide: Low Yield and Purity Issues
This section addresses the most common issues encountered during the synthesis of this compound, which is typically achieved via a Schotten-Baumann reaction between glycine and 2-chlorobenzoyl chloride.
Q1: My reaction is incomplete, and TLC analysis shows significant unreacted glycine. What is the likely cause?
An incomplete reaction with remaining starting amine (glycine) often points to issues with nucleophilicity or reagent stoichiometry.
Possible Cause 1: Incorrect pH of the Aqueous Phase The nucleophilic species in this reaction is the deprotonated amino group of glycine. Glycine exists as a zwitterion at neutral pH. A sufficiently basic environment is required to deprotonate the ammonium group, freeing the lone pair on the nitrogen to act as a nucleophile.[1] If the pH is too low, the glycine will remain protonated and non-nucleophilic.
-
Recommended Action: Carefully monitor and maintain the pH of the reaction mixture between 9 and 11. This can be achieved by the slow, simultaneous addition of the 2-chlorobenzoyl chloride and a base solution (e.g., 10% w/v Sodium Hydroxide) to the aqueous glycine solution. Use a calibrated pH meter for accurate measurement.
Possible Cause 2: Insufficient Base The reaction produces one equivalent of hydrochloric acid (HCl), which will neutralize the base and can also form a non-nucleophilic hydrochloride salt with unreacted glycine.[2] If an insufficient amount of base is used, the pH will drop, halting the reaction.
-
Recommended Action: Ensure at least two equivalents of base are used: one to deprotonate the glycine and one to neutralize the HCl byproduct. A slight excess of base is often beneficial.
Q2: The primary contaminant in my crude product is 2-chlorobenzoic acid. How can I prevent its formation?
The presence of 2-chlorobenzoic acid is a clear indication that the primary side reaction, hydrolysis of the 2-chlorobenzoyl chloride, is dominating.[3] This occurs when the acyl chloride reacts with water or hydroxide ions before it can react with glycine.
Possible Cause 1: Reaction Temperature is Too High The hydrolysis of acyl chlorides is highly temperature-dependent. Higher temperatures increase the rate of hydrolysis significantly, often more so than the rate of the desired amidation.
-
Recommended Action: Maintain a low reaction temperature, ideally between 0-5 °C, especially during the addition of the 2-chlorobenzoyl chloride.[3] This is critical for controlling the exothermic reaction and minimizing the rate of hydrolysis.
Possible Cause 2: Slow Reaction Rate / Poor Mixing This is a biphasic reaction, with 2-chlorobenzoyl chloride typically in an organic solvent and glycine in the aqueous base.[4] The reaction occurs at the interface of these two phases. If mixing is inefficient, the residence time of the acyl chloride in the aqueous phase before encountering a glycine molecule increases, providing more opportunity for hydrolysis.
-
Recommended Action: Employ vigorous and efficient stirring using an overhead mechanical stirrer or a large, appropriately shaped magnetic stir bar. This maximizes the interfacial area between the phases, promoting the desired reaction.
Possible Cause 3: pH is Too High While a basic pH is necessary, an excessively high pH (e.g., >12) will contain a high concentration of hydroxide ions, which are strong nucleophiles that will readily attack the acyl chloride, leading to hydrolysis.
-
Recommended Action: Maintain the pH in the optimal 9-11 range. Avoid large excesses of strong base.
Visualizing the Competing Reactions
The following diagram illustrates the desired amidation pathway versus the competing hydrolysis side reaction. Optimizing conditions to favor the top pathway is key to achieving a high yield.
Caption: Desired amidation vs. hydrolysis side reaction.
Q3: My yield is significantly low after the work-up and purification steps. Where could I be losing my product?
Product loss during isolation and purification is a common problem, particularly for N-acyl amino acids which have both acidic (carboxylic acid) and amide functionalities.
Possible Cause 1: Incomplete Precipitation The standard work-up involves acidifying the reaction mixture to protonate the carboxylate group of the product, causing it to precipitate out of the aqueous solution.[5] If the pH is not sufficiently low, the product will remain partially dissolved as its carboxylate salt.
-
Recommended Action: After the reaction is complete, cool the mixture in an ice bath and acidify slowly with concentrated HCl until the pH is 2-3.[1] Use pH paper or a meter to confirm. Stir for a sufficient time in the cold to allow for complete precipitation before filtering.
Possible Cause 2: Loss During Recrystallization this compound is often purified by recrystallization.[3] Choosing the wrong solvent or using an excessive volume of solvent will result in significant product loss to the mother liquor.
-
Recommended Action: An ethanol/water mixture is often effective for recrystallizing N-acyl amino acids.[3] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution just begins to turn cloudy. Allow it to cool slowly to form pure crystals. Other potential solvent systems include mixtures like ethyl acetate/hexane.[6] Always perform small-scale solubility tests to determine the optimal solvent system.[7]
Possible Cause 3: Loss During Extractive Purification If 2-chlorobenzoic acid is a major impurity, an extractive work-up might be attempted. The product's solubility can be tricky to manage.
-
Recommended Action: To remove the more acidic 2-chlorobenzoic acid, dissolve the crude product in an organic solvent like ethyl acetate and wash carefully with a mild base such as a saturated sodium bicarbonate solution. The desired product, being a weaker acid, should largely remain in the organic phase while the benzoic acid impurity is extracted into the aqueous phase. Be aware that some product may be lost to the aqueous phase, so multiple extractions with fresh organic solvent from the basic aqueous wash may be necessary to recover it.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for this synthesis?
Based on established Schotten-Baumann procedures for similar molecules, the following protocol can be employed.[3][5]
Experimental Protocol: Synthesis of this compound
| Reagent | Mol. Wt. ( g/mol ) | Amount | Moles | Equivalents |
| Glycine | 75.07 | 7.51 g | 0.10 | 1.0 |
| Sodium Hydroxide | 40.00 | 8.80 g | 0.22 | 2.2 |
| 2-Chlorobenzoyl Chloride | 175.01 | 17.50 g | 0.10 | 1.0 |
| Deionized Water | 18.02 | 100 mL | - | - |
| Conc. HCl (~37%) | 36.46 | As needed | - | - |
Procedure:
-
Preparation: In a 500 mL three-necked flask equipped with an overhead mechanical stirrer, a thermometer, and two dropping funnels, dissolve glycine (7.51 g, 0.10 mol) and sodium hydroxide (4.40 g, 0.11 mol) in 100 mL of deionized water. Cool the solution to 0-5 °C using an ice-salt bath.
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Reagent Addition: In one dropping funnel, place 2-chlorobenzoyl chloride (17.50 g, 0.10 mol). In the second dropping funnel, place a solution of sodium hydroxide (4.40 g, 0.11 mol) in 40 mL of water.
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Reaction: Begin vigorous stirring of the glycine solution. Add the 2-chlorobenzoyl chloride and the sodium hydroxide solution dropwise and simultaneously to the reaction flask over a period of approximately 1 hour. Critically, maintain the internal temperature below 5 °C and the pH between 9 and 11 throughout the addition.
-
Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours while maintaining the temperature at 0-5 °C.
-
Work-up: Slowly acidify the reaction mixture by adding concentrated HCl dropwise with stirring, while keeping the flask in the ice bath. Continue adding acid until the pH of the solution is 2-3 (check with pH paper). A white precipitate will form.
-
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dry the final product in a vacuum oven at 50-60 °C to a constant weight.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield.
Q2: How can I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction.
-
Procedure: Dissolve a small amount of glycine in water (this will be your starting material reference). During the reaction, periodically take a small aliquot from the vigorously stirred mixture. Quench it with a drop of dilute acid, then extract with a small amount of ethyl acetate. Spot the ethyl acetate layer on a silica gel TLC plate alongside your starting materials.
-
Eluent System: A mixture of ethyl acetate and hexanes (e.g., 1:1) with a few drops of acetic acid is a good starting point. The acetic acid prevents the carboxylic acid groups from streaking on the plate.
-
Visualization: The product and 2-chlorobenzoyl chloride/2-chlorobenzoic acid are UV active. Glycine is not but can be visualized with a ninhydrin stain. A complete reaction will show the disappearance of the glycine and 2-chlorobenzoyl chloride spots and the appearance of a new product spot with a distinct Rf value.
Q3: How do I confirm the identity and purity of my final product?
Standard analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons (multiplets in the 7.3-7.8 ppm range), a doublet for the N-H proton (which may be broad and exchangeable with D₂O), and a doublet for the methylene (-CH₂-) protons of the glycine backbone. The coupling of the N-H and -CH₂- protons will likely result in a triplet for the N-H and a doublet for the -CH₂- after D₂O exchange collapses the N-H signal. A broad singlet for the carboxylic acid proton will also be present at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Expect signals for the two carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the methylene carbon. The spectral data for the main impurity, 2-chlorobenzoic acid, is known and can be used for comparison (¹³C NMR signals at approximately 171.1, 134.8, 133.7, 132.5, 131.6, 128.5, 126.8 ppm).[8]
-
-
Mass Spectrometry (MS): To confirm the molecular weight (215.02 g/mol for the C₉H₈ClNO₃). The isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observable.
-
Infrared (IR) Spectroscopy: Look for characteristic stretches for the N-H bond (~3300 cm⁻¹), the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹), and two carbonyl C=O stretches (amide ~1650 cm⁻¹ and carboxylic acid ~1710 cm⁻¹).
References
- Green Chem. (2018). Supporting Information. Royal Society of Chemistry, 20, 3038.
- International Journal of Pharmaceutical Chemistry and Analysis. (2025). Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]
- Books. (2020). 3.1.6.
- The Royal Society of Chemistry. (2013).
- Cambridge University Press. (n.d.). Schotten-Baumann Reaction. [Link]
- Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
- Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
- Practical organic pharmaceutical chemistry III. (2024). Lab 5 Synthesis of Benzoyl Glycine. [Link]
- University of Alberta. (n.d.).
- University of Rochester. (n.d.).
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368). [Link]
- MIT OpenCourseWare. (n.d.).
- BYJU'S. (2019). Schotten Baumann Reaction. [Link]
- Chem 267. (n.d.).
- Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
preventing di-acylation in benzamide synthesis
Welcome to our dedicated technical support center for benzamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of amide bond formation. Here, we address one of the most common and frustrating side reactions: di-acylation. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to ensure the selective formation of your desired mono-acylated product.
Frequently Asked Questions (FAQs): Understanding and Preventing Di-acylation
This section tackles the fundamental questions surrounding the formation of di-acylated byproducts during benzamide synthesis.
Q1: What exactly is di-acylation in the context of benzamide synthesis?
A: Di-acylation is a side reaction where a primary amine, after being converted to the desired mono-substituted benzamide, undergoes a second acylation. This results in the formation of an N,N-dibenzoylamine (a type of imide) as an undesired byproduct. This occurs when the initially formed benzamide, which is weakly nucleophilic, reacts with another molecule of the acylating agent (e.g., benzoyl chloride).[1]
Q2: What is the underlying mechanism that leads to this unwanted second acylation?
A: The primary amine is highly nucleophilic and rapidly reacts with the electrophilic benzoyl chloride to form the mono-substituted benzamide. However, the nitrogen atom in the resulting benzamide still possesses a lone pair of electrons. While significantly less nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group, it can still attack a second molecule of the highly reactive benzoyl chloride, especially under forcing conditions.[1][2] The presence of a base facilitates this second reaction by deprotonating the amide N-H, generating a more nucleophilic amidate anion.
// Nodes Amine [label="Primary Amine\n(R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcylChloride1 [label="Benzoyl Chloride\n(PhCOCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monoamide [label="Desired Product\n(Mono-benzamide)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; AcylChloride2 [label="Benzoyl Chloride\n(Excess)", fillcolor="#F1F3F4", fontcolor="#202124"]; Diamide [label="Byproduct\n(N,N-dibenzoylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Base [label="Base (e.g., NaOH, TEA)", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Amidate [label="Amidate Anion\n(R-N⁻-COPh)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Amine -> Monoamide [label=" 1. Fast Acylation\n(Desired Pathway)", color="#34A853", fontcolor="#34A853"]; AcylChloride1 -> Monoamide; Monoamide -> Amidate [label="Deprotonation", color="#5F6368", style=dashed]; Base -> Amidate; Amidate -> Diamide [label=" 2. Slow Acylation\n(Side Reaction)", color="#EA4335", fontcolor="#EA4335"]; AcylChloride2 -> Diamide; }
Figure 1: Competing pathways for mono- and di-acylation.
Q3: Which experimental factors increase the likelihood of di-acylation?
A: Several factors can favor the formation of the di-acylated byproduct:
-
Stoichiometry: Using a significant excess of the acylating agent (benzoyl chloride) is the most common cause.[1]
-
High Local Concentrations: Adding the benzoyl chloride too quickly ("dumping" it in) creates localized areas with a high concentration relative to the amine, promoting the second acylation.[1]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the less reactive benzamide to attack the acyl chloride.
-
Strong Bases: While a base is necessary to neutralize the HCl byproduct, a very strong base or high concentration of base can increase the population of the more nucleophilic amidate anion, thereby accelerating the rate of di-acylation.[3][4]
Q4: How can I proactively design my experiment to prevent di-acylation?
A: The key is to control the reaction conditions to strongly favor the initial, faster acylation of the amine over the subsequent, slower acylation of the amide.
-
Control Stoichiometry: Use the amine as the limiting reagent or use only a slight excess (1.0 to 1.1 equivalents) of the benzoyl chloride. In some cases, using a slight excess of the amine can be beneficial to ensure all the acylating agent is consumed.[1]
-
Slow, Controlled Addition: Add the benzoyl chloride dropwise to a well-stirred solution of the amine. This maintains a low, steady concentration of the acylating agent.[1][5]
-
Temperature Control: Run the reaction at a reduced temperature (e.g., 0 °C to room temperature) to minimize the rate of the second acylation.[6]
-
Choice of Base: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or use aqueous sodium hydroxide in a biphasic Schotten-Baumann setup, which helps manage local concentrations and temperature.[7][8][9]
Troubleshooting Guide: Di-acylation Detected
This guide provides a systematic approach to identifying and resolving issues with di-acylation once they have occurred in your experiment.
Symptom: You observe an unexpected, often high-melting point, and poorly soluble white solid either as the main product or alongside your expected benzamide.[1]
Initial Assessment Workflow:
// Nodes Start [label="Unexpected Product Observed", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolubility [label="Check Solubility:\nInsoluble in common\nworkup/NMR solvents?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Characterize [label="Characterize Solid:\n- Melting Point\n- NMR (if possible)\n- Mass Spec", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compare [label="Compare Data to\nN,N-dibenzoylamine", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Confirmed [label="Di-acylation Confirmed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NotConfirmed [label="Other Side Product\n(e.g., Benzoic Acid)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Optimize [label="Implement Preventative Protocol", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckSolubility; CheckSolubility -> Characterize [label="Yes"]; CheckSolubility -> NotConfirmed [label="No"]; Characterize -> Compare; Compare -> Confirmed [label="Match"]; Compare -> NotConfirmed [label="No Match"]; Confirmed -> Optimize; }
Figure 2: Decision workflow for identifying di-acylation.
Corrective and Preventative Actions:
If di-acylation is confirmed, the primary solution is to re-run the reaction with optimized conditions. It is generally impractical to reverse the di-acylation.
Table 1: Impact of Reaction Parameters on Selectivity
| Parameter | Condition Favoring Mono-acylation (Desired) | Condition Favoring Di-acylation (Undesired) | Rationale |
| Stoichiometry | Amine:Acyl Chloride (1:1 or 1:1.1) | Large excess of Acyl Chloride (>1.5 equiv.) | Minimizes the availability of the acylating agent for the second reaction.[1] |
| Addition Rate | Slow, dropwise addition over 15-30 min | Rapid, single-portion addition | Prevents high local concentrations of the highly reactive acyl chloride.[1] |
| Temperature | 0 °C to Room Temperature | Reflux or elevated temperatures | The second acylation has a higher activation energy; lower temps disfavor it. |
| Solvent | Biphasic (e.g., DCM/H₂O) or aprotic (e.g., DCM, THF) | --- | Biphasic systems help control reaction rate by partitioning reactants.[7][9] |
| Base | Aq. NaOH, NaHCO₃, or 2-2.5 equiv. DIPEA/TEA | Excess strong base (e.g., >3 equiv. TEA) | Sufficient base is needed to quench HCl, but excess can promote amidate formation.[6][8] |
Validated Experimental Protocols
Protocol 1: Optimized Schotten-Baumann Conditions to Minimize Di-acylation
This protocol utilizes a biphasic system to carefully control the reaction between a primary amine and benzoyl chloride.[7][9]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv.) in dichloromethane (DCM, ~0.2 M). Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution.
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the internal temperature is stable at 0-5 °C.
-
Reagent Addition: Dissolve benzoyl chloride (1.05 equiv.) in a small amount of DCM. Using a dropping funnel, add this solution dropwise to the rapidly stirring biphasic mixture over 20-30 minutes. Ensure the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS to confirm consumption of the starting amine.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Using a Less Reactive Acylating Agent (Acetic Anhydride as an Example)
For particularly sensitive amines where even optimized conditions with benzoyl chloride are problematic, switching to a less electrophilic acylating agent like an anhydride can be effective.[10]
-
Setup: Dissolve the primary amine (1.0 equiv.) in a suitable aprotic solvent such as DCM or THF in a round-bottom flask with a stir bar.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 equiv.).
-
Reagent Addition: Add acetic anhydride (1.1 equiv.) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution to remove acetic acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amide as necessary.
References
- Fisher Scientific. (n.d.). Amide Synthesis.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- LibreTexts Chemistry. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
- YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles.
- Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. Amide Synthesis [fishersci.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of 2-(2-Chlorobenzamido)acetic acid
Welcome to the technical support center for the purification of 2-(2-Chlorobenzamido)acetic acid (CAS No. 16555-60-5).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical laboratory experience.
Section 1: Understanding the Molecule and Common Impurities
Q1: What are the key structural features of this compound that influence its purification?
A1: this compound, also known as 2-Chloro Hippuric Acid, possesses a molecular weight of 213.62 g/mol and the molecular formula C9H8ClNO3. Its structure consists of a 2-chlorobenzamide group linked to an acetic acid moiety. The presence of both a carboxylic acid group and an amide group, along with the chlorinated phenyl ring, dictates its polarity and solubility. The carboxylic acid group provides a site for ionization, making its solubility pH-dependent. The aromatic ring introduces non-polar character, while the amide and carboxylic acid groups are polar. This amphiphilic nature can make solvent selection for recrystallization challenging.
Q2: What are the most likely impurities I might encounter when synthesizing or handling this compound?
A2: Potential impurities can originate from the starting materials, side reactions, or degradation. Common starting materials for the synthesis of related compounds include 2-chlorobenzoic acid and glycine. Therefore, unreacted starting materials are a primary source of impurities.
Common Process-Related Impurities:
-
2-Chlorobenzoic acid: A common precursor, it is a crystalline solid with a melting point of 138-140 °C.[4] It is soluble in hot water, alcohol, and ether but less soluble in cold water.[5]
-
Glycine: The amino acid starting material.
-
Unreacted coupling agents or their byproducts.
-
Hydrolysis products: The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, leading back to 2-chlorobenzoic acid and glycine. 2-Chlorobenzoyl chloride, a reactive intermediate in some syntheses, readily decomposes in water.[6][7]
Potential Degradation Products:
-
Impurities can arise from the degradation of starting materials or the final product, especially if exposed to harsh conditions like high temperatures or extreme pH.
A thorough understanding of the synthetic route is crucial for anticipating the impurity profile.
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is a primary technique for purifying solid organic compounds. Success hinges on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[8]
Q3: My this compound won't dissolve in the hot recrystallization solvent. What should I do?
A3: This is a common issue indicating an inappropriate solvent choice or insufficient solvent volume.
Troubleshooting Steps:
-
Increase Solvent Volume: Add the hot solvent in small portions to your crude product, bringing the solution to a boil after each addition, until the solid dissolves.[9] Be mindful not to add excessive solvent, as this will reduce your recovery yield.
-
Re-evaluate Your Solvent Choice: If a large volume of solvent is required, it may not be the ideal choice. The principle of "like dissolves like" is a good starting point. Given the molecule's characteristics, consider polar protic or polar aprotic solvents. A two-solvent system might also be effective.[10]
-
Check for Insoluble Impurities: Some impurities may be completely insoluble in your chosen solvent. If a small amount of solid remains even after adding a significant amount of hot solvent, it's likely an insoluble impurity. In this case, you should perform a hot gravity filtration to remove it.[9][10]
Q4: My compound has oiled out instead of crystallizing upon cooling. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level before allowing it to cool slowly again.
-
Slow Cooling: Ensure the solution cools slowly. Rapid cooling can promote oiling. Allowing the flask to cool to room temperature undisturbed before placing it in an ice bath is crucial.[11]
-
Induce Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.[8]
-
Change Solvent System: If oiling persists, a different solvent or a two-solvent system may be necessary.
Q5: The purity of my recrystallized this compound is still low. What are the possible causes?
A5: Low purity after recrystallization can stem from several factors.
Potential Causes and Solutions:
-
Incomplete Removal of Impurities: The chosen solvent may not be effective at leaving impurities behind in the mother liquor. An ideal solvent will dissolve the desired compound well at high temperatures, while the impurities are either very soluble at all temperatures or insoluble at all temperatures.[8]
-
Co-precipitation: If the impurity has similar solubility properties to your target compound, it may crystallize along with it. A second recrystallization may be necessary.
-
Insufficient Washing: After filtration, it's important to wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[9][11]
-
Inadequate Drying: Residual solvent can affect the purity and melting point of your product. Ensure the crystals are thoroughly dried under vacuum.
Workflow for Single-Solvent Recrystallization
Caption: A typical workflow for single-solvent recrystallization.
Section 3: Advanced Purification and Purity Analysis
Q6: Recrystallization is not providing the desired purity. What other techniques can I use?
A6: When recrystallization is insufficient, chromatographic techniques are often employed.
-
Flash Chromatography: This technique uses a column of silica gel and a solvent system to separate compounds based on their polarity.[12] It is effective for removing impurities with different polarities from your target compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is the method of choice. It offers high resolution for separating closely related impurities.
Q7: How can I accurately assess the purity of my final product?
A7: A combination of analytical techniques is recommended for a comprehensive purity assessment.
| Technique | Principle | Strengths | Limitations |
| Melting Point Analysis | Determines the temperature range over which the solid melts. | A sharp melting point close to the literature value indicates high purity. | Impurities can depress and broaden the melting range. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential distribution between a stationary and a mobile phase.[13] | Highly sensitive and quantitative method for detecting and quantifying impurities.[14] | Requires method development and reference standards for impurity identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Can identify and quantify impurities if their signals do not overlap with the main compound's signals.[14] | Lower sensitivity for detecting trace impurities compared to HPLC.[13] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Can be coupled with HPLC (LC-MS) to provide molecular weight information for impurity identification. |
Decision Tree for Purity Analysis
Caption: A decision-making workflow for purity assessment.
Section 4: Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, general solubility principles and data for analogous compounds can guide solvent selection.
| Solvent Type | Examples | Expected Solubility Behavior | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble in cold water, more soluble in hot water and alcohols.[5] | The carboxylic acid and amide groups can form hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely to have good solubility. | These solvents can accept hydrogen bonds and have dipole-dipole interactions with the solute. |
| Non-Polar | Hexane, Toluene | Low solubility expected. | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
For weakly basic drugs, the addition of an acid can significantly increase solubility in organic solvents.[15] Similarly, for an acidic compound like this compound, adjusting the pH with a base would increase its solubility in aqueous solutions by forming the carboxylate salt.
References
- Benchchem. An In-Depth Technical Guide to the Hydrolysis of 2-Chlorobenzal Chloride.
- Benchchem. Application Notes and Protocols for the Hydrolysis of 2-Chlorobenzyl Chloride.
- MDPI. Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride.
- Guidechem. 2-Chlorobenzoyl chloride 609-65-4 wiki.
- ChemicalBook. 2-Chlorobenzoic acid | 118-91-2.
- Simson Pharma Limited. This compound | CAS No- 16555-60-5.
- PubChem. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374.
- Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride.
- Benchchem. A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole.
- Recrystallization - Single Solvent.
- Recrystallization - Part 2.
- Sigma-Aldrich. This compound | 16555-60-5.
- YouTube. Recrystallization.
- MedchemExpress.com. 2-(2-Methylbenzamido)acetic acid | Endogenous Metabolite.
- ChemBK. 2-Chlorobenzoic acid.
- YouTube. Recrystallization.
- LGC Standards. 2-Chlorobenzoic Acid | CAS 118-91-2.
- The Royal Society of Chemistry. 2-chlorobenzoic acid.
- Chem 267. Recrystallization - Part 2.
- TOKU-E. Solubility Data Resource.
- Fluorochem. This compound.
- Sigma-Aldrich. This compound | 16555-60-5.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- Benchchem. Solubility and stability of 2-Chlorothiobenzamide in different solvents.
- Benchchem. An In-depth Technical Guide on the Solubility of 2-Chlorobenzimidazole in Organic Solvents.
- Scribd. Assay Techniques and Purity Analysis | PDF.
- Waters. Impurities Application Notebook.
- NIH. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture.
- Benchchem. A Comparative Guide to Purity Assessment of 2-Amino-5-chloro-2'-fluorobenzophenone.
- NIH. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility.
- RSC Publishing. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility.
- ResearchGate. (PDF) Determination of halogenated acetic acids and 2,2-dichloropropionic acid in water samples.
Sources
- 1. This compound | 16555-60-5 [sigmaaldrich.com]
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- 4. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]
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- 6. Page loading... [wap.guidechem.com]
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- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]
how to remove unreacted starting materials from 2-(2-Chlorobenzamido)acetic acid
Welcome to the technical support center for the synthesis and purification of 2-(2-Chlorobenzamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted starting materials from your final product. Our goal is to equip you with the knowledge to diagnose purity issues and implement effective purification strategies.
Troubleshooting Guide: Isolating Pure this compound
This section addresses specific challenges you may encounter during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.
Question 1: My crude product of this compound is contaminated with unreacted 2-chlorobenzoic acid. How can I effectively remove it?
Answer:
The presence of unreacted 2-chlorobenzoic acid is a common issue. Due to the similar acidic nature of both your product and this starting material, a simple acid-base extraction can be challenging. However, a carefully controlled recrystallization is often the most effective method.
Underlying Principle: Recrystallization is a purification technique based on the differences in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The ideal solvent will dissolve your product and the impurity at a high temperature but will allow only your product to crystallize upon cooling, leaving the impurity in the solution.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: The choice of solvent is critical. For this compound, a mixed solvent system of ethanol and water is often effective. You can also explore other polar solvents like isopropanol or acetone, conducting small-scale solubility tests to find the optimal system.
-
Dissolution: In a fume hood, dissolve your crude product in the minimum amount of hot ethanol. The goal is to create a saturated solution.
-
Hot Filtration (Optional but Recommended): If you observe any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Slowly add hot water to the hot ethanol solution until you observe slight turbidity. Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. You can then place the solution in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Workflow for Recrystallization:
Caption: Recrystallization workflow for purifying this compound.
Question 2: I suspect my product is contaminated with unreacted glycine. How can I confirm its presence and remove it?
Answer:
Glycine, being an amino acid, has significantly different solubility properties compared to your product. Its high polarity and zwitterionic nature at neutral pH are key to its separation.
Confirmation:
-
Thin Layer Chromatography (TLC): This is a quick and effective method to check for the presence of glycine. Use a polar solvent system (e.g., a mixture of n-butanol, acetic acid, and water) and a suitable stain like ninhydrin, which will specifically stain the primary amine of glycine, usually with a purple or blue color. Your product, a secondary amide, will not react with ninhydrin.
Removal by Extraction:
-
Dissolution: Dissolve the crude product in an organic solvent in which this compound is soluble, such as ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it with deionized water. Glycine is highly soluble in water and will partition into the aqueous layer. Repeat the washing step 2-3 times to ensure complete removal.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure to obtain the purified product.
Workflow for Glycine Removal:
Caption: Liquid-liquid extraction workflow for the removal of glycine.
Frequently Asked Questions (FAQs)
This section covers broader questions about the purification and analysis of this compound.
Question 3: What is the best general-purpose method for assessing the purity of my this compound?
Answer:
A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended for a comprehensive purity assessment.
-
TLC: As mentioned earlier, TLC is a rapid and inexpensive technique to qualitatively assess the number of components in your sample. By running your crude product alongside the starting materials as standards, you can quickly identify the presence of contaminants.
-
¹H NMR Spectroscopy: This technique provides detailed structural information and can be used for quantitative analysis. By integrating the signals corresponding to your product and any impurities, you can determine the relative molar ratio and thus the purity of your sample. Look for the characteristic peaks of your product and the absence of signals from the starting materials.
| Technique | Information Provided | Advantages | Disadvantages |
| TLC | Number of components, presence of starting materials | Fast, inexpensive, requires minimal sample | Qualitative, not suitable for complex mixtures |
| ¹H NMR | Structural confirmation, quantitative purity assessment | Highly detailed information, quantitative | Requires access to an NMR spectrometer, more expensive |
| HPLC | High-resolution separation, quantitative analysis | Highly sensitive and quantitative | Requires method development, more complex instrumentation |
Question 4: Can I use column chromatography to purify my product?
Answer:
Yes, column chromatography is a viable, albeit more labor-intensive, method for purifying this compound. This technique is particularly useful if you have multiple impurities or if recrystallization fails to provide the desired purity.
General Guidelines for Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice for the stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. You will need to determine the optimal eluent composition by running TLC plates with different solvent ratios. The ideal system will show good separation between your product and the impurities, with the product having an Rf value of around 0.3-0.4.
-
Procedure:
-
Pack a column with silica gel slurried in the non-polar component of your eluent.
-
Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with your chosen solvent system, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain your purified this compound.
-
References
Technical Support Center: Purification of 2-(2-Chlorobenzamido)acetic acid
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-(2-Chlorobenzamido)acetic acid (CAS No. 16555-60-5). We address common challenges encountered during the purification of this compound, providing detailed troubleshooting advice and validated protocols to enhance purity, yield, and consistency.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy and impurity profile of this compound.
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile typically originates from the common synthetic route: the Schotten-Baumann reaction between 2-chlorobenzoyl chloride and glycine. Potential impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual glycine and 2-chlorobenzoyl chloride.
-
Hydrolysis Products: The primary contaminants are hydrolysis products. 2-chlorobenzoyl chloride is highly susceptible to hydrolysis, forming 2-chlorobenzoic acid.[1] The final product can also undergo amide bond hydrolysis under harsh pH or thermal conditions, reverting to 2-chlorobenzoic acid and glycine.[2]
-
Side-Reaction Products: Under certain conditions, side-reactions may lead to the formation of dimers or other related substances.[3]
Q2: What is the most effective method for purifying crude this compound?
A2: For solid organic compounds, recrystallization is generally the most efficient and scalable purification technique.[3] It is highly effective at removing small amounts of impurities. The key to successful recrystallization is the selection of an appropriate solvent in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.[4]
Q3: How can I reliably assess the purity of my compound before and after purification?
A3: A multi-faceted approach is recommended:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively assess the number of components in your crude and purified samples. Comparing the spot patterns provides an immediate indication of purification effectiveness.[5]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A validated HPLC method can accurately determine the percentage purity and identify specific impurities by comparing with reference standards.[6][7]
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range. Comparing the experimental melting point to the literature value provides a good purity indicator.[4]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy are essential for structural confirmation and can help identify the presence of impurities by detecting unexpected signals.[7]
Part 2: Process Troubleshooting Guide
This section provides solutions to specific problems that may arise during the recrystallization process.
Q4: Problem - My product "oils out" instead of forming crystals upon cooling.
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the solution is too saturated or the melting point of the solid is lower than the boiling point of the solvent.
-
Causality: The concentration of the solute is above its solubility limit, but the temperature is still too high for crystal lattice formation to occur.
-
Solution 1: Add More Solvent: While the solution is still hot, add a small amount of additional hot solvent until the oil redissolves completely. Then, allow it to cool slowly.[3]
-
Solution 2: Lower the Cooling Temperature: If the product has a low melting point, try cooling the solution very slowly and perhaps avoid using a solvent with a very high boiling point.
-
Solution 3: Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface. This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch.[4]
Q5: Problem - My yield is significantly lower than expected after recrystallization.
A5: Low recovery is a common issue and can usually be traced to one of several procedural steps.
-
Causality & Solution 1 (Used too much solvent): The most common cause is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of the product dissolved even after cooling. To fix this , use the absolute minimum amount of hot solvent required to fully dissolve the solid.[3][8] If you've already used too much, you can carefully evaporate some of the solvent to re-saturate the solution and then cool again.
-
Causality & Solution 2 (Premature crystallization): The product crystallized in the filter paper or funnel during hot filtration (if performed). To prevent this , use a pre-heated funnel and filter flask and work quickly.[3]
-
Causality & Solution 3 (Incomplete crystallization): The solution was not cooled sufficiently. To maximize yield , after cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal precipitation before filtration.[9]
Q6: Problem - My final product is still colored.
A6: Colored impurities are often large, polar molecules that can be effectively removed.
-
Causality: These are typically non-volatile, highly conjugated molecules that are present in small quantities but are intensely colored.
-
Solution: Use Activated Charcoal: After dissolving your crude product in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution.[8] Swirl and keep the solution hot for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal from the hot solution via gravity filtration through a fluted filter paper (a "hot filtration" step). Then, allow the clear filtrate to cool and crystallize.[3]
Q7: Problem - Purity has not improved, as confirmed by TLC/melting point.
A7: This indicates that the chosen recrystallization solvent is not effective for separating the specific impurities present.
-
Causality: The impurities have solubility characteristics very similar to the desired product in the chosen solvent. This can lead to the impurity crystallizing along with the product (co-crystallization).
-
Solution 1: Change the Solvent: The most logical step is to select a different solvent with different polarity. Refer to the solvent selection table below and perform small-scale solubility tests.
-
Solution 2: Use a Two-Solvent System: If a single ideal solvent cannot be found, a two-solvent ("mixed") system can be used. One solvent should dissolve the compound well (the "soluble solvent"), and the other should dissolve it poorly (the "insoluble solvent"). The two solvents must be miscible.[10] Dissolve the crude product in a minimum of the hot "soluble solvent," then add the "insoluble solvent" dropwise until the solution becomes cloudy. Add a drop or two of the hot "soluble solvent" to clear the cloudiness, then cool slowly.
Part 3: Diagrams & Data
Impurity Generation Pathway
The following diagram illustrates the primary pathways through which common impurities are formed during the synthesis of this compound.
Caption: Step-by-step workflow for single-solvent recrystallization.
Table 1: Solvent Selection Guide for Recrystallization
The choice of solvent is critical. The ideal solvent should exhibit a steep solubility curve with respect to temperature. Based on the structure of this compound (containing polar amide and carboxylic acid groups, and a less polar chlorophenyl ring), the following solvents are recommended for screening.
| Solvent | Class | Boiling Point (°C) | Rationale & Expected Solubility |
| Water (H₂O) | Polar Protic | 100 | Likely low solubility when cold due to the aromatic ring, but increased solubility in hot water. Good for safety and cost. May require a large volume. |
| Ethanol (EtOH) | Polar Protic | 78 | Often a good choice. Likely soluble when hot, less soluble when cold. An ethanol/water mixture is a common and effective system. [9] |
| Isopropanol (IPA) | Polar Protic | 82 | Similar properties to ethanol, serves as a good alternative. |
| Ethyl Acetate | Polar Aprotic | 77 | Moderate polarity. May dissolve the compound too well even when cold, potentially leading to low recovery. Best evaluated with small-scale tests. |
| Acetone | Polar Aprotic | 56 | Tends to be a very good solvent for many organic compounds; may be too good, making crystal recovery difficult. Its low boiling point can be advantageous. |
| Toluene | Non-polar | 111 | Likely to be a poor solvent at all temperatures due to the compound's polar functional groups. Could be used as the "insoluble" solvent in a two-solvent system. |
| Hexane | Non-polar | 69 | Expected to be a very poor solvent. Useful as an anti-solvent or for washing final crystals to remove non-polar impurities. |
Part 4: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol provides a detailed, step-by-step methodology for purification.
-
Solvent Selection: Based on small-scale trials, select a suitable solvent (e.g., an ethanol/water mixture is a good starting point).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a stir bar and place it on a stirrer/hotplate. Add the chosen solvent portion-wise while heating and stirring. Add just enough hot solvent to completely dissolve the solid. [8]3. Decolorization (Optional): If the solution is colored, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Place a piece of fluted filter paper in a stemless funnel resting on a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the charcoal/impurities.
-
Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. [9]Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [8]7. Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces. [9]8. Drying: Continue to draw air through the crystals for several minutes to partially dry them. Then, transfer the solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the melting point.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Prepare dilute solutions of your crude material and your recrystallized product in a suitable volatile solvent (e.g., ethyl acetate or methanol).
-
Spotting: Using a capillary tube, spot a small amount of each solution onto a TLC plate on the marked baseline. Also, spot a "co-spot" containing both the crude and pure samples.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane). Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analysis: The purified sample should ideally show a single, strong spot at the same Rf value as the main spot in the crude material, with significantly diminished or absent impurity spots. [5]
References
- Qingxiang, Z., Wenying, L., Guoguang, L., & Xiuling, X. (2000). Study on the hydrolysis of 2-chlorobenzamide. Journal of Agricultural and Food Chemistry, 48(6), 2572–2575.
- Hyma Synthesis Pvt. Ltd. (n.d.). This compound, 98%.
- Ghare, S. (2025). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate.
- University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent.
- California State University, Long Beach. (n.d.). Recrystallization - Part 2.
- Professor Dave Explains. (2020, January 10). Recrystallization. YouTube.
- U.S. Pharmacopeia. (2011). Description and Solubility.
- Khan, M. A., et al. (2012). 2-(4-Chlorobenzamido)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o188.
- University of California, Los Angeles. (n.d.). Chem 267. Recrystallization - Part 2.
- Unknown. (2018, February 19). HYDROLYSIS REACTIONS.
- Overly, K. (2013, September 9). Recrystallization. YouTube.
Sources
- 1. esisresearch.org [esisresearch.org]
- 2. Study on the hydrolysis of 2-chlorobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Home Page [chem.ualberta.ca]
Technical Support Center: Solvent Selection for 2-(2-Chlorobenzamido)acetic Acid Synthesis and Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and purification of 2-(2-Chlorobenzamido)acetic acid. We will explore the critical role of solvent selection in the context of the Schotten-Baumann reaction and subsequent recrystallization, offering troubleshooting advice and detailed protocols to ensure high yield and purity.
Section 1: Synthesis via Schotten-Baumann Reaction
The synthesis of this compound is achieved by the N-acylation of glycine with 2-chlorobenzoyl chloride. The Schotten-Baumann reaction is the classic and most effective method for this transformation.[1][2][3] Its success hinges on carefully controlled reaction conditions, primarily the solvent system and pH.
Frequently Asked Questions (FAQs): Synthesis
Q1: What is the underlying mechanism of the Schotten-Baumann reaction for this synthesis?
A: This is a nucleophilic acyl substitution reaction.[4] The amino group (-NH₂) of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. A key feature of the "Schotten-Baumann conditions" is the presence of a base (typically aqueous NaOH or Na₂CO₃) which serves two critical functions:
-
Neutralizes HCl: The reaction generates one equivalent of hydrochloric acid (HCl). The base immediately neutralizes it, preventing the protonation of the unreacted glycine's amino group.[5][6] A protonated amine is no longer nucleophilic and would halt the reaction.
-
Maintains Nucleophilicity: By keeping the solution basic (pH > 9), the amino group of glycine remains deprotonated and thus maximally nucleophilic.[7][8]
Q2: Why is a two-phase (biphasic) solvent system so common for this reaction?
A: The biphasic system elegantly solves a key challenge: the competing reaction of acyl chloride hydrolysis. Acyl chlorides react rapidly with water.[5] A two-phase system, typically consisting of water and an immiscible organic solvent like dichloromethane (DCM), mitigates this.[1][9]
-
Aqueous Phase: Contains the base (e.g., NaOH) and the water-soluble glycine salt.
-
Organic Phase: Dissolves the water-insoluble 2-chlorobenzoyl chloride and, subsequently, the this compound product.
The reaction occurs at the interface of the two layers. This setup sequesters the highly reactive acyl chloride in the organic phase, minimizing its contact with the bulk aqueous phase and thus reducing hydrolysis.[8] Vigorous stirring is essential to maximize the interfacial area and ensure a good reaction rate.
Q3: How do I select the optimal solvent for the synthesis reaction?
A: For the classic biphasic Schotten-Baumann reaction, the organic solvent should be water-immiscible and inert to the reaction conditions. While Dichloromethane (DCM) is traditional, environmental and safety concerns have prompted the evaluation of greener alternatives.[10][11] A single-phase aqueous system can also be effective, as demonstrated in similar syntheses, by carefully controlling pH.[12]
| Solvent System | Key Properties & Rationale | Pros | Cons |
| DCM / Water | Traditional Biphasic: DCM effectively dissolves the acyl chloride and product.[1][9] | High yields, easy separation. | Environmental and health concerns associated with chlorinated solvents.[11] |
| Diethyl Ether / Water | Alternative Biphasic: Similar function to DCM. | Good solvent for starting material and product. | Highly flammable, peroxide formation risk. |
| 2-MeTHF / Water | Green Biphasic: 2-Methyltetrahydrofuran is a bio-derived, greener alternative to DCM.[11][13] | More sustainable, good performance in many amide couplings.[10] | May be less effective than DCM for certain substrates. |
| Water Only | Monophasic Aqueous: Relies on pH control to dissolve glycine and react with the acyl chloride added neat or in a minimal amount of a water-miscible solvent like acetone.[12][14] | Eliminates organic solvent waste, simple setup. | Higher risk of acyl chloride hydrolysis, requires precise pH monitoring. |
Section 2: Synthesis Protocol & Troubleshooting
Detailed Protocol: Biphasic Synthesis
-
Glycine Solution: In a flask equipped with a magnetic stirrer and pH probe, dissolve glycine (1.0 eq.) in 10% aqueous sodium carbonate solution. Cool the flask in an ice bath to 0-5 °C.
-
Acyl Chloride Solution: Separately, dissolve 2-chlorobenzoyl chloride (1.05 eq.) in Dichloromethane (DCM).
-
Reaction: Add the acyl chloride solution dropwise to the vigorously stirred, cold glycine solution over 30-45 minutes. Use the pH probe to monitor the pH, adding small amounts of 2M NaOH solution as needed to maintain a pH between 9 and 11.
-
Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up (Product Isolation):
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer once more with a small portion of DCM.
-
Combine the organic layers and discard the aqueous layer.
-
Cool the combined organic layer in an ice bath and slowly acidify with cold 2M HCl to a pH of ~2-3. The product, this compound, will precipitate as a white solid.
-
Collect the crude product by vacuum filtration, wash with a small amount of cold water, and air dry.
-
Troubleshooting Guide: Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of Acyl Chloride: pH was too low, or addition was too fast, leading to reaction with water instead of glycine.[5] 2. Insufficient Base: The generated HCl protonated the glycine, rendering it non-nucleophilic.[5][6] | 1. Ensure the reaction is kept cold (0-5 °C) during addition. Add the acyl chloride slowly beneath the surface of the aqueous layer if possible. 2. Carefully monitor and maintain the pH between 9-11 throughout the addition. |
| Unreacted Glycine Present | Incomplete Reaction: Insufficient reaction time or poor mixing between the phases. | Increase stirring speed to maximize the interfacial surface area. Allow the reaction to run for a longer period at room temperature. |
| Unreacted 2-Chlorobenzoic Acid in Product | Hydrolysis of Acyl Chloride: The starting 2-chlorobenzoyl chloride hydrolyzed to 2-chlorobenzoic acid. | This is a common impurity. It can be removed during purification (see Section 3). Ensure you are using fresh, high-quality 2-chlorobenzoyl chloride. |
| Multiple Unexpected Spots on TLC | Side Reactions: If the pH drops too low, the chloroformate can react with the carboxylate instead of the amine, potentially leading to dipeptides or other side products.[7] | Strictly maintain the pH above 9. Purify starting materials if their quality is suspect. |
Section 3: Purification by Recrystallization
Recrystallization is the gold standard for purifying the solid crude product. The principle is to find a solvent that dissolves the product and impurities at a high temperature but only the impurities at a low temperature, allowing the pure product to crystallize upon cooling.[15][16]
Frequently Asked Questions (FAQs): Purification
Q1: How do I choose the right solvent for recrystallizing this compound?
A: The ideal solvent should exhibit a steep solubility curve: high solubility at its boiling point and low solubility at room temperature or in an ice bath.[16] You must also consider the solubility of your main impurity, 2-chlorobenzoic acid.
-
Product Solubility: this compound has both polar (amide, carboxylic acid) and non-polar (chlorophenyl) regions. This suggests that solvent mixtures, like ethanol/water, or moderately polar single solvents might work well.
-
Impurity Solubility: 2-chlorobenzoic acid is soluble in hot water, alcohol, and ether.
A good strategy is to use a solvent system where the impurity remains in the cold solvent (the "mother liquor") after the desired product has crystallized.
Q2: What are some good solvents to screen for this purification?
A: Small-scale solubility tests are essential. Place a few milligrams of your crude product in a test tube and add the chosen solvent dropwise.
| Solvent / System | Rationale & Expected Behavior | Suitability |
| Water | The carboxylic acid group provides some water solubility, especially when hot. 2-Chlorobenzoic acid is also soluble in hot water.[17] | Moderate. May not be ideal due to similar solubility of the main impurity. |
| Ethanol / Water | Excellent Choice. The product should dissolve well in hot ethanol. Water is then added as an "anti-solvent" until the solution becomes cloudy (the saturation point).[15] Upon cooling, the product should crystallize out. This mixture allows for fine-tuning the polarity to achieve optimal purification. | High. This is a very common and effective system for N-acyl amino acids.[18] |
| Acetone / Hexane | Similar to ethanol/water, acetone is the primary solvent and hexane is the anti-solvent. | Good. Another viable two-solvent system. |
| Ethyl Acetate | A moderately polar solvent. Test for high solubility when hot and low solubility when cold. | Moderate. Worth screening in initial tests. |
Detailed Protocol: Recrystallization using Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.[19] Keep the solution at or near its boiling point on a hot plate.
-
Add Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarify: Add one or two drops of hot ethanol to make the solution clear again.[15] At this point, you have a hot, saturated solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[18] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Collection: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing impurities.[18][19]
-
Drying: Dry the crystals completely. Determine the melting point and yield of the purified product.
Section 4: Visual Diagrams & Workflows
Overall Experimental Workflow
Caption: Overall workflow from synthesis to pure product.
Troubleshooting Logic for Low Synthesis Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- Schotten–Baumann reaction. In: Wikipedia. [Link]
- SATHEE. Chemistry Schotten Baumann Reaction. [Link]
- Schotten-Baumann Reaction - Lokey Lab Protocols. Wikidot. [Link]
- Schotten–Baumann reaction. Grokipedia. [Link]
- McMillan, D. et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
- Schotten–Baumann reaction. L.S.College, Muzaffarpur. (2020). [Link]
- McMillan, D. et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry. [Link]
- Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
- Procopio, A. et al. (2021). Green Solvents for the Formation of Amide Linkage.
- CN112812031A - Preparation method of N-acyl amino acid type surfactant.
- EP1314717A1 - Method for preparing N-long chain acyl neutral amino acid.
- WO2015026538A1 - Process for preparing n-acyl amino acid salts.
- N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed. [Link]
- Schotten Baumann Reaction. BYJU'S. (2019). [Link]
- Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography.
- Recrystallization - Single Solvent. University of Toronto. [Link]
- Recrystallization - Part 2. University of Massachusetts. [Link]
- Recrystalliz
- Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
- 2-Chlorobenzoic Acid. PubChem. [Link]
- Recrystalliz
- Safety Data Sheet: 2-Chlorobenzoic acid. Carl ROTH. [Link]
- 2-(4-Chlorobenzamido)acetic acid.
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. grokipedia.com [grokipedia.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-(4-Chlorobenzamido)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. EP1314717A1 - Method for preparing N-long chain acyl neutral amino acid - Google Patents [patents.google.com]
- 15. Home Page [chem.ualberta.ca]
- 16. youtube.com [youtube.com]
- 17. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. youtube.com [youtube.com]
dealing with hygroscopic reagents in 2-(2-Chlorobenzamido)acetic acid synthesis
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Welcome to the technical support center for the synthesis of 2-(2-chlorobenzamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this synthesis, particularly those arising from the use of hygroscopic reagents. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction: The Challenge of Moisture in Amide Bond Formation
The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically involves the acylation of glycine with 2-chlorobenzoyl chloride.[1] This reaction, a variation of the Schotten-Baumann reaction, is highly susceptible to the presence of water.[2][3][4][5] Hygroscopic reagents and solvents, which readily absorb moisture from the atmosphere, can significantly impede the reaction, leading to low yields and the formation of undesirable byproducts.[6][7]
The primary issue is the rapid hydrolysis of the acyl chloride in the presence of water, which converts the reactive acylating agent into the unreactive 2-chlorobenzoic acid.[8][9][10] This not only consumes the starting material but also complicates the purification process. Therefore, maintaining anhydrous (water-free) conditions is paramount for a successful synthesis.[11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on issues related to hygroscopic reagents.
Issue 1: Low or No Product Yield
-
Question: I performed the reaction between glycine and 2-chlorobenzoyl chloride, but my yield of this compound is very low, or I isolated mainly 2-chlorobenzoic acid. What went wrong?
-
Answer: This is a classic symptom of moisture contamination. The 2-chlorobenzoyl chloride is highly reactive towards water and will readily hydrolyze to form 2-chlorobenzoic acid.[8][9] This side reaction consumes your acylating agent, preventing the desired reaction with glycine.
-
Causality: The carbonyl carbon of the acyl chloride is highly electrophilic and susceptible to nucleophilic attack by water.[8] This leads to the formation of a tetrahedral intermediate that collapses to expel a chloride ion, resulting in the carboxylic acid.
-
Solutions & Preventative Measures:
-
Drying of Glassware: Ensure all glassware is thoroughly dried before use. Oven-drying at a temperature above 120°C for at least 4 hours is recommended.[10][11] Assemble the apparatus while still hot under a stream of inert gas (nitrogen or argon) to prevent moisture from re-adsorbing onto the cool surfaces.
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents that have been properly dried. For many applications, commercially available anhydrous solvents are sufficient. However, for highly moisture-sensitive reactions, it may be necessary to distill the solvent over a suitable drying agent.[12]
-
Handling of Hygroscopic Reagents:
-
Glycine: Although not intensely hygroscopic, glycine can absorb some moisture. It is good practice to dry it in a vacuum oven before use.[11]
-
Base: If using a solid hygroscopic base like potassium carbonate, ensure it is freshly opened or has been dried.[6] Alternatively, use a non-hygroscopic liquid base such as triethylamine or pyridine, which should also be dry.
-
2-Chlorobenzoyl Chloride: This is the most moisture-sensitive reagent. It should be handled under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).[11] If you suspect it has been exposed to moisture, it may need to be distilled before use.
-
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of a dry, inert gas like nitrogen or argon.[11] This prevents atmospheric moisture from entering the reaction vessel.
-
-
Issue 2: Formation of a Sticky or Oily Product Instead of a Crystalline Solid
-
Question: After the workup, my product is a persistent oil or a sticky solid, making it difficult to purify. What is causing this?
-
Answer: This issue can arise from several factors, often related to impurities or incomplete reactions stemming from the presence of water.
-
Causality:
-
Presence of 2-chlorobenzoic acid: The byproduct from the hydrolysis of 2-chlorobenzoyl chloride can act as an impurity that inhibits the crystallization of the desired product.
-
Unreacted Glycine: If the acylation was incomplete due to the decomposition of the acyl chloride, the presence of unreacted glycine can also interfere with crystallization.
-
Di-acylation: Although less common, if reaction conditions are not well-controlled, the nitrogen of the initially formed amide can be acylated a second time, leading to an imide byproduct which can be oily.
-
Residual Solvent: Incomplete removal of the reaction solvent or solvents used during the workup can result in an oily product.[13]
-
-
Solutions & Preventative Measures:
-
Thorough Workup: During the workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic 2-chlorobenzoic acid byproduct.[13]
-
Ensure Complete Reaction: By strictly adhering to anhydrous conditions as described in Issue 1, you can maximize the conversion of glycine to the desired product.
-
Purification: If a sticky product is obtained, purification by column chromatography may be necessary.
-
Drying: Ensure the final product is thoroughly dried under high vacuum to remove all traces of solvent.[13]
-
-
Issue 3: Inconsistent Reaction Times and Reproducibility
-
Question: I have run this synthesis multiple times, and the reaction time to completion varies significantly. Why is my reaction not reproducible?
-
Answer: Inconsistent levels of moisture are the most likely culprit for this lack of reproducibility.
-
Causality: The rate of the desired reaction between glycine and 2-chlorobenzoyl chloride is dependent on the concentration of the acyl chloride. If varying amounts of the acyl chloride are hydrolyzed by moisture in different runs, the effective concentration of the acylating agent changes, leading to different reaction times.
-
Solutions & Preventative Measures:
-
Standardize Procedures: Implement a strict and consistent protocol for drying glassware, handling anhydrous solvents, and managing hygroscopic reagents for every experiment.
-
Quantify Water Content: For critical applications, you can quantify the water content of your reagents and solvents using Karl Fischer titration.[14][15][16][17][18] This will allow you to ensure that the starting materials meet a consistent specification for dryness.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are some common hygroscopic reagents I should be aware of in this synthesis?
-
A1: Besides the highly moisture-sensitive 2-chlorobenzoyl chloride, solid bases like potassium carbonate and cesium carbonate are very hygroscopic.[6] While glycine is less so, it can still absorb atmospheric moisture.
-
-
Q2: How can I effectively dry my solvents?
-
A2: For many common organic solvents, drying over a solid drying agent like anhydrous magnesium sulfate or sodium sulfate is effective.[19][20][21] For more stringent requirements, distillation from a more reactive drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons, or calcium hydride for halogenated solvents) is necessary.
-
-
Q3: What is the best way to handle 2-chlorobenzoyl chloride?
-
A3: The ideal method is to handle it inside a glovebox with a dry, inert atmosphere.[6] If a glovebox is not available, you can use Schlenk line techniques with sealed syringes and cannulas for transfers. Always store it in a desiccator over a strong drying agent.
-
-
Q4: Can I use a Dean-Stark apparatus to remove water during this reaction?
-
A4: While a Dean-Stark trap is excellent for removing water that is a byproduct of a reaction (like in an esterification), it is not suitable for this synthesis.[22][23][24][25][26] The issue here is the presence of water in the starting materials and the atmosphere, which will react with the acyl chloride before it has a chance to be removed by azeotropic distillation. The key is to prevent water from being present in the first place.
-
-
Q5: What is Karl Fischer titration and when should I use it?
-
A5: Karl Fischer titration is a highly accurate method for determining the water content in a sample.[14][15][16][17][18] It is based on a chemical reaction where iodine stoichiometrically reacts with water. You should consider using this technique when you are developing a robust and reproducible process, especially in a pharmaceutical or regulated environment, to set specifications for the acceptable water content of your reagents and solvents.
-
Experimental Protocols
Protocol 1: General Procedure for Handling Hygroscopic Reagents
-
Glassware Preparation: Place all glassware in an oven at >120°C for a minimum of 4 hours.
-
Apparatus Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow it to cool to room temperature under this inert atmosphere.
-
Reagent Transfer:
-
Solids: Weigh hygroscopic solids quickly in a dry, draft-free environment. For highly sensitive materials, weigh them inside a glovebox.
-
Liquids: Use dry, oven-cooled syringes and needles to transfer anhydrous solvents and liquid reagents.
-
Protocol 2: Synthesis of this compound under Anhydrous Conditions
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve glycine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, dioxane) and add a dry, non-nucleophilic base (e.g., triethylamine, 1.1 eq.).
-
Cooling: Cool the stirred suspension to 0°C using an ice bath.
-
Addition of Acyl Chloride: In a separate dry flask, dissolve 2-chlorobenzoyl chloride (1.05 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled glycine suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.
-
Workup: Quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl to a pH of ~2. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Data and Visualization
Table 1: Common Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Suitability | Notes |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Generally useful | Inexpensive, but slow and has a lower efficiency at higher temperatures. |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | Generally useful | Faster and more efficient than Na₂SO₄, but slightly acidic.[21] |
| Anhydrous Calcium Chloride (CaCl₂) | High | Medium | Alcohols, hydrocarbons | Can form complexes with amines, amides, and some carbonyl compounds. |
| Molecular Sieves (3Å or 4Å) | High | Fast | Broadly applicable | Excellent for achieving very low water content. Must be activated before use. |
Diagram 1: Workflow for Anhydrous Reaction Setup
Caption: Workflow for setting up a moisture-sensitive reaction.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- Scharlab.
- Wikipedia. Schotten–Baumann reaction. [Link]
- Mettler Toledo.
- Pharmaguideline.
- Wikipedia.
- Water Determin
- SATHEE. Chemistry Schotten Baumann Reaction. [Link]
- Grokipedia. Schotten–Baumann reaction. [Link]
- L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]
- University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]
- Drying Agents - Removing water
- HepatoChem. How do you handle hygroscopic salts?. [Link]
- University of Colorado Boulder, Organic Chemistry. Drying Organic Solutions. [Link]
- University of York, Chemistry Teaching Labs.
- Using drying agents. [Link]
- Bartleby.com.
- Moisture killing a Friedel-Crafts Acyl
- Explaining the reaction between acyl chlorides and water - addition / elimin
- Catalytic Amid
- PubMed. Effect of water on exenatide acylation in poly(lactide-co-glycolide) microspheres. [Link]
- Chemistry LibreTexts.
- Chegg.com. Solved a Synthesis of an Imine using a Dean-Stark Trap. [Link]
- Grokipedia.
- Wikipedia.
- University of Rochester, Department of Chemistry. How To: Store Reagents. [Link]
- Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. [Link]
- JoVE. Video: Preparing Anhydrous Reagents and Equipment. [Link]
- Jack Westin. Synthesis of Amides - Organic Chemistry. [Link]
- PubMed Central. The glycine deportation system and its pharmacological consequences. [Link]
- Vesta® Nutra.
- Fisher Scientific. Amide Synthesis. [Link]
- Organic Chemistry Portal.
- Chemistry LibreTexts. 24.3: Synthesis of Amides. [Link]
- Dayang Chem (Hangzhou) Co.,Ltd. Buy 2-(4-CHLOROBENZAMIDO)ACETIC ACID. [Link]
- ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- Study of the reaction of glycine and benzoyl chloride under inverse phase transfer c
- Organic Syntheses Procedure. α-CHLOROPHENYLACETIC ACID. [Link]
- Eureka. Process for the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide. [Link]
- Google Patents. CN103145549B - Method for synthesizing 2,4-dichlorphenoxyacetic acid.
Sources
- 1. The glycine deportation system and its pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. grokipedia.com [grokipedia.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. hepatochem.com [hepatochem.com]
- 7. blog.vestanutra.com [blog.vestanutra.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 12. How To [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Karl Fischer water content titration - Scharlab [scharlab.com]
- 15. mt.com [mt.com]
- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 17. Karl Fischer titration - Wikipedia [en.wikipedia.org]
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- 19. Tips & Tricks [chem.rochester.edu]
- 20. orgchemboulder.com [orgchemboulder.com]
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- 22. Catalytic Amidation [catalyticamidation.info]
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- 25. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Minimizing Racemization in Amino Acid Derivative Reactions
Welcome to the Technical Support Center for Minimizing Racemization. This guide is designed for researchers, chemists, and drug development professionals who work with chiral amino acid derivatives. Here, you will find in-depth answers to common questions, practical troubleshooting guides, and validated protocols to help you maintain the stereochemical integrity of your molecules throughout your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of racemization, providing the essential knowledge needed to understand and prevent it.
Q1: What is racemization and why is it a critical problem in peptide synthesis and drug development?
Answer: Racemization is the process that converts an enantiomerically pure substance (containing only one of a pair of mirror-image molecules, or enantiomers) into a mixture containing equal amounts of both enantiomers (a racemate). In the context of amino acids, this means the conversion of the naturally occurring L-amino acid into a mixture of both L- and D-amino acids.[1]
This loss of chiral integrity is a significant problem for several reasons:
-
Biological Activity: The function of peptides and pharmaceuticals is highly dependent on their three-dimensional structure. Often, only one enantiomer is biologically active, while the other may be inactive or, in some cases, cause harmful side effects.
-
Purification Challenges: Separating a desired D- or L-product from its unwanted enantiomer is often difficult and expensive, leading to lower yields and increased manufacturing costs.
-
Regulatory Scrutiny: Regulatory agencies like the FDA mandate strict control over the enantiomeric purity of chiral drugs. Uncontrolled racemization can lead to batch failures and regulatory hurdles.
Q2: What is the primary chemical mechanism responsible for racemization during peptide coupling?
Answer: The most significant pathway for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate, also known as an azlactone.[2][3] This mechanism is particularly prevalent when the N-protecting group is an acyl type (like Benzoyl) rather than a urethane type (like Fmoc or Boc).[3]
The process unfolds as follows:
-
Activation: The carboxylic acid of the N-protected amino acid is activated by a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides).[2][3]
-
Oxazolone Formation: The nucleophilic oxygen of the N-acyl group's carbonyl attacks the activated carboxyl group, cyclizing to form the 5(4H)-oxazolone.[2][3]
-
Enolization & Racemization: The proton on the chiral α-carbon of the oxazolone is now highly acidic and can be easily removed by a base.[4] The resulting achiral enolate intermediate can be re-protonated from either face, leading to a mixture of L- and D-oxazolones.[3][4]
-
Coupling: The incoming amine (the N-terminus of the growing peptide chain) attacks the racemized oxazolone, opening the ring and forming the peptide bond, thereby incorporating both L- and D-amino acid residues into the final peptide.
.dot
Caption: Oxazolone mechanism for racemization during peptide coupling.
Q3: Which amino acids are most susceptible to racemization?
Answer: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[5] Serine (Ser) can also be problematic.[6][7] The reasons are specific to their side chains:
-
Histidine: The imidazole side chain can act as an internal base, facilitating the abstraction of the α-proton. Protecting the imidazole nitrogen (e.g., with a Trityl or Methoxybenzyl group) is crucial to reduce this risk.[5]
-
Cysteine: The electron-withdrawing nature of the protected sulfhydryl group increases the acidity of the α-proton, making it easier to remove.[1]
-
Phenylglycine: Derivatives of phenylglycine are also known to racemize rapidly.[1]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems related to racemization.
Problem 1: My final peptide product shows significant diastereomeric impurities upon chiral HPLC analysis. How do I troubleshoot the source of racemization?
Answer: A systematic approach is required to pinpoint the source of racemization. The coupling step is the most likely culprit.
.dot
Caption: Systematic workflow for troubleshooting racemization.
Problem 2: I am coupling a racemization-prone residue like Fmoc-His(Trt)-OH. What conditions should I use?
Answer: Coupling histidine requires special care. Research shows that pre-activation conditions are critical.[8]
-
Reagent of Choice: Use a coupling reagent known for low racemization with histidine, such as DEPBT.[9] Alternatively, modern uronium/aminium salts like HATU or HCTU are effective.[9][10]
-
Additive: Always use an additive. 1-hydroxy-7-azabenzotriazole (HOAt) is superior to 1-hydroxybenzotriazole (HOBt) as its nitrogen atom can provide anchimeric assistance, further suppressing oxazolone formation.[2][11] OxymaPure is a non-explosive and highly effective alternative to HOBt.[12]
-
Base: Avoid strong, sterically hindered bases like DIPEA if possible. Use a weaker base like N-methylmorpholine (NMM) or, for very sensitive couplings, the even weaker base sym-collidine.[9]
-
Solvent: While DMF is common, less polar solvents like dichloromethane (DCM) or N-butylpyrrolidone (NBP) can reduce racemization by disfavoring the polar oxazolone intermediate.[6]
-
Temperature: Perform the coupling at a reduced temperature (e.g., 0°C) to slow the rate of racemization relative to the rate of coupling.
Problem 3: How does my choice of coupling reagent, base, and solvent impact racemization?
Answer: These three factors are intricately linked and create the environment that either promotes or suppresses racemization.
| Factor | High Racemation Conditions | Low Racemization Conditions | Rationale |
| Coupling Reagent | Carbodiimides (DCC, DIC) used alone.[2][13] | Uronium/Aminium salts (HATU, HCTU, COMU)[9][10]; Phosphonium salts (PyBOP, PyAOP)[10]; Carbodiimides + Additive (DIC/Oxyma Pure).[9][12] | Additives (HOAt, HOBt, Oxyma Pure) intercept the highly reactive activated intermediate to form a more stable active ester. This ester is less prone to cyclizing into an oxazolone, allowing the desired aminolysis reaction to dominate.[5][11] HATU and other HOAt-based reagents have this additive built-in.[2] |
| Base | Strong, sterically hindered bases (e.g., DIPEA, Triethylamine). | Weaker, less hindered bases (e.g., NMM, sym-collidine)[9]; or base-free conditions (e.g., DIC/HOAt).[9] | The primary role of the base is to deprotonate the ammonium salt of the incoming amine. However, excess or strong base will readily abstract the acidic α-proton from the oxazolone intermediate, accelerating racemization.[3] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO).[14][15] | Non-polar solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).[15] | Polar solvents can stabilize the polar transition state leading to the charged oxazolone intermediate, thereby increasing the rate of its formation and subsequent racemization.[15] |
Part 3: Key Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess (%ee) by Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric purity of an amino acid derivative. Method optimization is required for specific analytes.[16]
1. Materials and Equipment:
-
HPLC System with a UV or Mass Spectrometry (MS) detector.[16]
-
Chiral Stationary Phase (CSP) Column: A macrocyclic glycopeptide-based column (e.g., teicoplanin-based) is highly effective for separating underivatized amino acids and their derivatives.[16]
-
HPLC-grade solvents (e.g., Methanol, Water, Acetonitrile).[16]
-
Acid modifier (e.g., Formic Acid or Acetic Acid).
2. Mobile Phase Preparation:
-
Prepare a mobile phase suitable for the column and analyte. A common starting point for polar analytes on a teicoplanin column is a mixture of water, methanol, and formic acid (e.g., 80:20:0.1, v/v/v).[16]
-
Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent bubbles in the system.[16]
3. Sample Preparation:
-
Accurately weigh and dissolve the amino acid derivative sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.[16]
-
If necessary, filter the sample through a 0.22 µm syringe filter before injection.
-
Prepare a racemic standard of the same amino acid to confirm peak identity and resolution.
4. HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample (e.g., 10 µL).[17]
-
Run the analysis under isocratic conditions.
-
Identify the peaks corresponding to the L- and D-enantiomers based on the injection of the racemic standard.
5. Data Analysis:
-
Integrate the peak areas for both the D-enantiomer (AreaD) and the L-enantiomer (AreaL).
-
Calculate the enantiomeric excess (%ee) using the following formula:
%ee = [ |Area_L - Area_D| / (Area_L + Area_D) ] * 100
References
- Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. Benchchem.
- Racemization pathways during amide bond formation. ResearchGate.
- Epimerisation in Peptide Synthesis. MDPI.
- Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society.
- Does water suppress the racemization and decomposition of amino acids?. Journal of the Chemical Society, Perkin Transactions 1.
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. Benchchem.
- Mechanism of epimerisation/racemisation through oxazolone intermediate. ResearchGate.
- Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1.
- Technical Support Center: Preventing Racemization in Peptide Synthesis. Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies.
- Racemization in peptide synthesis. Slideshare.
- Coupling Reagents. Aapptec.
- CHAPTER 4: Amide Bond Formation. The Royal Society of Chemistry.
- Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications.
- Solid Phase Synthesis-- What are the major problems in the lab?. Reddit.
- Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis.
- Novabiochem® Coupling reagents. Merck Millipore.
- Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society.
Sources
- 1. Racemization in peptide synthesis | PPTX [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. file.globalso.com [file.globalso.com]
- 11. books.rsc.org [books.rsc.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. peptide.com [peptide.com]
- 14. Does water suppress the racemization and decomposition of amino acids? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. uma.es [uma.es]
Technical Support Center: A Troubleshooting Guide for Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for amide bond formation. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your amide coupling reactions. Here, you will find a structured approach to identifying and resolving common issues, supported by detailed protocols and scientific explanations.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions and problems encountered during amide bond formation.
Q1: My amide coupling reaction shows low or no product yield. What are the likely causes?
A1: Low or no yield in amide coupling reactions is a frequent issue with several potential root causes.[1] The most common culprits include:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species for the amine to attack. Insufficient or degraded coupling reagent will lead to poor activation.[1]
-
Deactivation of the Amine: The amine's nucleophilicity can be compromised. This often happens through protonation by the carboxylic acid, forming an unreactive ammonium salt.[1][2] If the amine is provided as a salt (e.g., hydrochloride), it must be neutralized by a non-nucleophilic base.[3]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the reaction, slowing it down or preventing it altogether.[1][4]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material. Using anhydrous solvents and reagents is critical.[1]
-
Suboptimal Reaction Conditions: Factors like incorrect solvent, temperature, or base can significantly hinder the reaction.[1]
Q2: I'm observing significant epimerization in my product. How can this be minimized?
A2: Epimerization, the loss of stereochemical integrity at a chiral center, is a major concern, especially in peptide synthesis.[3][5] It typically occurs at the α-carbon of the carboxylic acid during the activation step.[6] To suppress epimerization:
-
Use Additives: Coupling additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure are known to reduce racemization.[1][7] They work by forming an active ester that is less prone to epimerization than the initial activated intermediate.[8]
-
Control the Temperature: Running the reaction at a lower temperature can help minimize epimerization.[1][9]
-
Choose the Right Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others. For instance, aminium/uronium and phosphonium-based reagents like HATU and PyBOP are often preferred over carbodiimides alone for sensitive substrates.[7][10]
-
Minimize Pre-activation Time: A long contact time between the carboxylic acid and the coupling reagent before the amine is introduced can favor the formation of the oxazolone intermediate responsible for racemization.[6]
Q3: How do I choose the most suitable coupling reagent for my specific reaction?
A3: The selection of a coupling reagent is critical and depends on several factors, including the steric hindrance of your substrates, their electronic properties, and their sensitivity to racemization.
| Coupling Reagent Class | Examples | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used. | Can cause epimerization, formation of insoluble urea byproducts (DCC).[11] |
| Aminium/Uronium Salts | HATU, HBTU | Fast reaction times, high yields, low epimerization.[7][8] | Can be more expensive, potential for side reactions if used in excess.[11] |
| Phosphonium Salts | PyBOP, BOP | Very efficient, low racemization.[7] | BOP produces a carcinogenic byproduct (HMPA).[7] |
For sterically hindered or electron-deficient amines, more powerful reagents like HATU are often necessary.[3] For routine, less sensitive couplings, carbodiimides like EDC in combination with an additive like HOBt are a reliable choice.[8]
Q4: What are the best solvents for amide bond formation?
A4: The ideal solvent should be anhydrous and capable of dissolving all reactants. Common choices include:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) [3]
-
Tetrahydrofuran (THF)
DMF is a popular choice due to its excellent solvating properties for a wide range of substrates. However, it's important to use high-purity, anhydrous DMF as it can contain amine impurities that may interfere with the reaction.
II. In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving more complex issues in amide bond formation.
Workflow for Troubleshooting Amide Coupling Reactions
Caption: A logical workflow for troubleshooting amide bond formation.
Substrate and Reagent Quality
Problem: The reaction is sluggish or fails completely, even with a reliable protocol.
-
Is your coupling reagent active? Many coupling reagents, especially uronium salts like HATU, are moisture-sensitive. Store them in a desiccator and handle them under an inert atmosphere. If in doubt, use a fresh bottle.
-
Are your solvents truly anhydrous? The presence of water is a common cause of failure as it hydrolyzes the activated intermediate.[1] Use freshly opened bottles of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).
-
Is your amine in its free base form? If your amine is an HCl or other salt, it must be neutralized with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to liberate the free, nucleophilic amine.[3]
-
Is your carboxylic acid pure? Impurities can interfere with the reaction. Recrystallize or purify the acid if its purity is questionable.
Reaction Conditions
Problem: The reaction is not proceeding to completion.
-
Is the temperature appropriate? Most amide couplings are performed at room temperature.[3] However, for sterically hindered substrates or less reactive amines, gentle heating (e.g., 40-50 °C) may be necessary. Conversely, for reactions prone to epimerization, cooling to 0 °C is often beneficial.[1]
-
Is the concentration optimal? Reactions that are too dilute may proceed slowly. A typical concentration is between 0.1 and 0.5 M.
-
Is the choice of base correct? A non-nucleophilic base, such as DIPEA, is typically used to scavenge the acid produced during the reaction without competing with the amine nucleophile.[12] For particularly sensitive substrates, a weaker base like 2,4,6-collidine may be required to minimize side reactions.[7]
Carboxylic Acid Activation
Problem: LC-MS analysis shows the formation of an activated intermediate, but no product is formed.
This indicates that the issue lies with the amine's ability to react with the activated ester.[13]
-
Is the amine too sterically hindered? For very bulky amines, standard coupling conditions may not be sufficient. Consider converting the carboxylic acid to a less hindered activated species, such as an acyl fluoride.[1][14]
-
Is the amine electronically deactivated? Electron-deficient amines, such as anilines with electron-withdrawing groups, are poor nucleophiles. For these substrates, a more potent coupling reagent like HATU or COMU may be required, potentially with extended reaction times or gentle heating.[3]
Mechanism of a Common Coupling Reagent: EDC/HOBt
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Work-up and Purification
Problem: The reaction appears to have worked by TLC or LC-MS, but the isolated yield is low.
-
Is your product water-soluble? Small, polar amide products may be lost during aqueous work-up. If this is suspected, saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the product in the aqueous phase. Alternatively, avoid an aqueous work-up altogether and purify the crude product directly by chromatography.
-
Are you effectively removing byproducts? The urea byproduct from carbodiimide reagents (especially DCU from DCC) can sometimes be difficult to remove. For DCC, the urea is largely insoluble in many organic solvents and can be filtered off. For EDC, the urea is water-soluble and can be removed with an acidic wash.[11]
III. Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU[13]
This protocol is suitable for a wide range of substrates, including those that are sterically hindered or prone to racemization.
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM (to a concentration of 0.1-0.5 M).
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[1][12]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-18 hours.[12]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Acyl Chloride Formation and Subsequent Amidation[2]
This two-step procedure is useful for less reactive amines where direct coupling methods fail.
Step A: Acyl Chloride Formation
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DCM, add oxalyl chloride (1.5-2.0 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.
Step B: Amidation
-
Dissolve the amine (1.0 equivalent) and a base such as pyridine or triethylamine (1.5-2.0 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of the crude acyl chloride in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench with water and perform an aqueous work-up as described in Protocol 1.
References
- chemistNATE. (2014, March 26). How to Make Amides: Mechanism [Video]. YouTube. [Link]
- Zhang, Z., Van Aerschot, A., Chaltin, P., Busson, R., & Herdewijn, P. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
- LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
- Ghaffari, M., et al. (2014). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. MedChemComm, 5(1), 18-22.
- Pokharel, S., et al. (2022). Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega, 7(23), 19379-19387.
- Unknown Author. (n.d.). Epimerization of Peptide. SlideShare.
- McCallum, J. (2013, February 26).
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Ashenhurst, J. (2018, February 28).
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-143.
- Dabhi, R. C., et al. (2022, August 31). Process optimization for acid-amine coupling: a catalytic approach.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Unknown Author. (2018, July). Epimerisation in Peptide Synthesis.
- Aapptec. (n.d.). Coupling Reagents. Aapptec.
- Organic Chemistry Portal. (n.d.).
- Reddit. (2021, October 20).
- Sabatini, M. T., Boulton, L. T., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6725-6731.
- ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
- Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
- GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. [Link]
- Tinnis, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11510-11515.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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- 6. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
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Validation & Comparative
A Multi-Spectroscopic Approach to Structural Validation: A Comparative Guide to 2-(2-Chlorobenzamido)acetic acid
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and professionals in this field, selecting the most effective and efficient analytical techniques is a critical decision. This guide provides an in-depth comparison of spectroscopic methods for the structural validation of 2-(2-Chlorobenzamido)acetic acid, a substituted hippuric acid analog. By delving into the principles and expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will construct a comprehensive analytical profile of the target molecule. This guide will also touch upon alternative methodologies, offering a well-rounded perspective for analytical strategy development.
The Rationale for a Multi-Spectroscopic Platform
A single analytical technique rarely provides the requisite level of confidence for complete structural elucidation. Each method interrogates a different aspect of the molecule's physical and chemical properties. It is the synergistic combination of these techniques that builds a self-validating system, ensuring the highest degree of certainty.
-
¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework, including the number and connectivity of atoms.
-
Infrared (IR) spectroscopy excels at identifying the presence of specific functional groups.
-
Mass Spectrometry (MS) determines the molecular weight and can offer valuable clues about the structure through fragmentation analysis.
By integrating the data from these orthogonal techniques, we can piece together the molecular puzzle with exceptional confidence.
Experimental Workflow: A Step-by-Step Guide
The following protocols outline the standard procedures for acquiring high-quality spectroscopic data for a small organic molecule like this compound.
Sample Preparation
A crucial first step for all techniques is ensuring the sample is of sufficient purity (typically >95%) and is appropriately prepared for the chosen analytical instrument. For NMR, this involves dissolving the sample in a deuterated solvent. For IR, the sample can be analyzed neat (as a solid or liquid) or as a solution. For MS, the sample is typically dissolved in a suitable volatile solvent.
Data Acquisition Workflow
Caption: Workflow for Spectroscopic Analysis.
Predicted Spectroscopic Data for this compound
In the absence of readily available experimental spectra for this compound, we can predict the expected spectral features based on its known structure and comparison with analogous compounds.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift. |
| ~8.5-9.0 | Triplet | 1H | -NH- | The amide proton will be a triplet due to coupling with the adjacent CH₂ group. Its chemical shift is influenced by the electron-withdrawing benzoyl group. |
| ~7.4-7.8 | Multiplet | 4H | Aromatic-H | The four protons on the disubstituted benzene ring will appear as a complex multiplet. An electron-withdrawing substituent like chlorine moves the proton's chemical shift farther downfield.[1] |
| ~4.1 | Doublet | 2H | -CH₂- | The methylene protons are adjacent to the amide nitrogen and will be split into a doublet by the single amide proton. |
For comparison, in N-benzoylglycine (hippuric acid), the methylene protons appear around 4.1 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~170-175 | -COOH | The carbonyl carbon of the carboxylic acid typically appears in this downfield region.[2][3][4] |
| ~165-170 | -C=O (amide) | The amide carbonyl carbon is also found in the downfield region, slightly upfield from the carboxylic acid carbonyl.[2][3][4] |
| ~125-140 | Aromatic-C | The six carbons of the benzene ring will give rise to signals in this range. The carbon bearing the chlorine atom will be shifted further downfield.[1][5][6] |
| ~42 | -CH₂- | The methylene carbon is expected in this region, influenced by the adjacent nitrogen and carbonyl groups. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
The IR spectrum is invaluable for confirming the presence of the carboxylic acid and amide functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| ~3300 (broad) | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is characteristically a very broad band due to hydrogen bonding.[7][8][9] |
| ~3300 | N-H stretch | Amide | The N-H stretch of a secondary amide appears in this region, often as a sharper peak superimposed on the broad O-H stretch.[7][10] |
| ~1700-1725 | C=O stretch | Carboxylic Acid | The carbonyl stretch of the carboxylic acid is a strong, sharp absorption.[7][9][10] |
| ~1650-1680 | C=O stretch (Amide I) | Amide | The amide carbonyl stretch (Amide I band) is also a strong, sharp peak, typically at a slightly lower wavenumber than the carboxylic acid carbonyl.[7][10] |
| ~1550 | N-H bend (Amide II) | Amide | The N-H bending vibration (Amide II band) is another characteristic amide absorption.[10] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Aromatic rings show characteristic C=C stretching absorptions in this region.[7] |
For comparison, the IR spectrum of hippuric acid shows a broad O-H stretch from 2500-3300 cm⁻¹, a C=O stretch for the carboxylic acid around 1730 cm⁻¹, and an amide C=O stretch around 1650 cm⁻¹.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and clues to its structure from fragmentation patterns.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The expected monoisotopic mass is approximately 213.02 g/mol . Due to the presence of chlorine, an M+2 peak with roughly one-third the intensity of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.
-
Key Fragmentation Pathways:
-
Acylium Ion Formation: A common fragmentation for amides is the cleavage of the C-N bond, which would lead to the formation of a 2-chlorobenzoyl acylium ion (m/z ≈ 139). This is often a prominent peak in the mass spectrum of such compounds.[11][12][13]
-
Loss of Water: The carboxylic acid moiety can lose a molecule of water (18 Da).
-
Loss of the Carboxyl Group: Cleavage of the bond between the methylene group and the carboxylic acid can result in the loss of a COOH radical (45 Da).
-
Caption: Predicted MS Fragmentation Pathways.
Comparison with Alternative Analytical Techniques
While the combination of NMR, IR, and MS provides a robust validation of the structure, other techniques can offer complementary or, in some cases, primary structural information.
| Technique | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Provides the absolute, three-dimensional structure of a molecule in the solid state. | Unambiguous structural determination. | Requires a single, high-quality crystal, which can be difficult to obtain. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in a compound. | Confirms the empirical and molecular formula. | Does not provide information on connectivity or functional groups. |
| UV-Vis Spectroscopy | Provides information about conjugated systems within the molecule. | Simple and rapid technique. | Provides limited structural information on its own. |
Conclusion
The structural validation of this compound is most effectively and confidently achieved through a multi-spectroscopic approach. By integrating the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a complete and self-consistent structural assignment can be made. While alternative techniques like X-ray crystallography can provide the ultimate structural proof, the combined spectroscopic approach detailed here offers a powerful and widely accessible methodology for the routine and reliable characterization of small molecules in a research and development setting.
References
- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I.
- ChemHelpASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Chemistry LibreTexts. (2023, August 9). 12.
- Ghare, S. (n.d.). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Snape, C. E., Ladner, W. R., & Bartle, K. D. (1979). Survey of Carbon-13 Chemical Shifts in Aromatic Hydrocarbons and Its Application to Coal-Derived Materials. Analytical Chemistry, 51(13), 2189–2198.
- University of Colorado Boulder. (n.d.). IR Chart.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(9), 1956-1965.
- JoVE. (2025). NMR Spectroscopy of Benzene Derivatives.
- The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube.
- Chemistry LibreTexts. (2022, September 24). 21.
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A Comparative Spectroscopic Guide to 2-(2-Chlorobenzamido)acetic Acid and Its Structural Analogues
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(2-Chlorobenzamido)acetic acid is a derivative of hippuric acid, characterized by a chlorine atom at the ortho position of the benzoyl group. As a substituted N-acyl amino acid, its precise structural confirmation is paramount in drug discovery, metabolite identification, and quality control workflows. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to providing an unambiguous structural fingerprint.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound. To provide a richer context and highlight subtle but critical structural influences, its spectral characteristics are objectively compared with two key analogues: its regioisomer, 2-(4-Chlorobenzamido)acetic acid, and the parent compound, N-Benzoylglycine (hippuric acid). This comparative approach demonstrates how substituent effects—specifically the electronegativity and position of the chlorine atom—manifest in NMR, IR, and MS data, offering researchers a robust framework for characterization.
The Basis for Comparison: Structural Analogues
The choice of comparative compounds is critical for elucidating the specific spectral features of the target molecule.
-
N-Benzoylglycine (Hippuric Acid) : The unsubstituted parent compound serves as our baseline. Its well-documented spectra provide a foundational reference for understanding the core benzamidoacetic acid scaffold.[1][2]
-
2-(4-Chlorobenzamido)acetic acid : This para-substituted isomer allows for a direct comparison of the electronic effects of a chlorine atom on the aromatic ring from a different position. The differing inductive and resonance effects between the ortho and para positions lead to predictable and educational differences in the resulting spectra.[3][4]
By analyzing the spectral shifts and pattern changes across these three molecules, we can confidently assign the features unique to the ortho-chloro substitution in our target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus dictates its specific resonance frequency (chemical shift).
Expert Insights: The Influence of the ortho-Chloro Substituent
The primary differentiator in the NMR spectra of these analogues is the electronic influence of the chlorine atom on the adjacent aromatic protons and carbons.
-
Inductive Effect : As an electronegative atom, chlorine withdraws electron density from the benzene ring, generally causing a downfield shift (deshielding) for nearby nuclei.
-
Anisotropic Effect : In this compound, the proximity of the chlorine atom to the amide bond can influence the rotational dynamics and the local magnetic environment of the amide proton and the adjacent methylene protons.
¹H NMR Data Comparison
The table below summarizes the known ¹H NMR data for hippuric acid and the predicted shifts for its chlorinated derivatives. Predictions are based on established substituent effects.
| Proton Assignment | Hippuric Acid (Experimental, DMSO-d₆) | This compound (Predicted, DMSO-d₆) | 2-(4-Chlorobenzamido)acetic Acid (Predicted, DMSO-d₆) |
| Carboxylic Acid (-COOH) | ~12.5 ppm (s, br) | ~12.6 ppm (s, br) | ~12.5 ppm (s, br) |
| Amide (-NH) | ~8.8 ppm (t) | ~8.9 ppm (t) | ~8.8 ppm (t) |
| Aromatic (ortho to C=O) | ~7.9 ppm (d) | - | ~7.9 ppm (d) |
| Aromatic (meta to C=O) | ~7.5 ppm (t) | ~7.5 ppm (m) | ~7.5 ppm (d) |
| Aromatic (para to C=O) | ~7.6 ppm (t) | ~7.6 ppm (m) | - |
| Aromatic (ortho to Cl) | - | ~7.5 ppm (m) | - |
| Methylene (-CH₂-) | ~3.9 ppm (d) | ~4.0 ppm (d) | ~3.9 ppm (d) |
Data for Hippuric Acid sourced from ChemicalBook.[5]
¹³C NMR Data Comparison
The deshielding effect of the chlorine atom is more pronounced in ¹³C NMR.
| Carbon Assignment | Hippuric Acid (Experimental, D₂O) [6] | This compound (Predicted) | 2-(4-Chlorobenzamido)acetic Acid (Predicted) |
| Carboxylic Acid (-C OOH) | 179.6 ppm | ~171 ppm | ~171 ppm |
| Amide (-C =O) | 173.3 ppm | ~168 ppm | ~167 ppm |
| Methylene (-C H₂-) | 46.5 ppm | ~42 ppm | ~42 ppm |
| Aromatic (C-Cl) | - | ~130 ppm | ~137 ppm |
| Aromatic (C-C=O) | 134.9 ppm | ~134 ppm | ~133 ppm |
| Aromatic (ortho to C=O) | 129.9 ppm | ~131 ppm | ~129 ppm |
| Aromatic (meta to C=O) | 131.5 ppm | ~129 ppm | ~128 ppm |
| Aromatic (para to C=O) | 129.9 ppm | ~132 ppm | - |
Note: Experimental values for hippuric acid were recorded in D₂O, while predictions for the target and its isomer are generally based on common organic solvents like DMSO-d₆ or CDCl₃, which can cause slight variations.
Standard Protocol for NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible NMR data for small molecules like this compound.[7][8][9]
-
Sample Weighing : Accurately weigh 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[9]
-
Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial. The choice of solvent is critical and should be based on sample solubility.
-
Dissolution : Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect for any particulate matter. If solids remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.
-
Transfer : Carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid scratching the inner walls.
-
Labeling : Clearly label the NMR tube with the sample identification.
-
Instrument Setup : Insert the sample into the NMR spectrometer. The instrument will perform locking (using the deuterium signal from the solvent) and shimming (to optimize magnetic field homogeneity).
-
Data Acquisition : Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D experiments (e.g., COSY, HSQC). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to IR radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.[10]
Expert Insights: Key Vibrational Bands
For the this compound structure, we expect to see characteristic absorptions from several key functional groups:
-
O-H Stretch (Carboxylic Acid) : This appears as a very broad, strong absorption band, typically in the range of 3300-2500 cm⁻¹.[11] This broadness is due to strong hydrogen bonding between carboxylic acid dimers.
-
N-H Stretch (Amide) : A moderate, single peak is expected around 3400-3300 cm⁻¹ for this secondary amide.
-
C=O Stretch (Carbonyls) : This is one of the most intense and reliable peaks. The structure contains two carbonyl groups. The carboxylic acid C=O typically appears around 1710 cm⁻¹, while the amide C=O (Amide I band) appears at a lower frequency, around 1650 cm⁻¹.[12][13]
-
Aromatic C=C Stretches : Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
-
C-Cl Stretch : A strong absorption in the fingerprint region, typically between 800-600 cm⁻¹, indicates the presence of the carbon-chlorine bond.
Comparative IR Data Table
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Appearance | Notes |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad | Often overlaps with C-H stretches. A key feature for identifying carboxylic acids.[14] |
| N-H Stretch (Amide) | 3400 - 3300 | Medium, Sharp | Differentiates from primary amines (two peaks) and alcohols (broader peak). |
| C-H Stretch (Aromatic) | 3100 - 3000 | Weak to Medium | Appears just above the 3000 cm⁻¹ line. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Weak to Medium | Appears just below the 3000 cm⁻¹ line. |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp | One of the most prominent peaks in the spectrum.[11] |
| C=O Stretch (Amide I Band) | 1680 - 1640 | Strong, Sharp | Lower frequency than ketones/aldehydes due to resonance with the nitrogen lone pair.[13] |
| N-H Bend (Amide II Band) | 1550 - 1510 | Medium | Characteristic of secondary amides. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak | Multiple peaks are often observed. |
| C-Cl Stretch | 800 - 600 | Strong | Position depends on aromatic substitution pattern. |
The position of the C-Cl stretch and the specific pattern of the aromatic C-H out-of-plane bending peaks (below 900 cm⁻¹) would be the most significant differentiators between the ortho- and para-chloro isomers in the fingerprint region.
Mass Spectrometry (MS) Analysis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.
Expert Insights: Molecular Ion and Fragmentation Patterns
-
Molecular Ion (M⁺) : For this compound (C₉H₈ClNO₃), the nominal molecular weight is 213.62 g/mol . A key feature will be the isotopic pattern of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two peaks for the molecular ion: one at m/z [M]⁺ (corresponding to ³⁵Cl) and a second, smaller peak at m/z [M+2]⁺ (corresponding to ³⁷Cl) with an intensity ratio of approximately 3:1. This pattern is a definitive indicator of a single chlorine atom in the molecule.
-
Key Fragmentation : N-acyl amino acids typically fragment in predictable ways under techniques like Electrospray Ionization (ESI) or Electron Ionization (EI).[15] The most common fragmentation pathways include:
-
Acylium Ion Formation : Cleavage of the amide C-N bond is highly favorable, leading to the formation of a stable 2-chlorobenzoyl acylium ion. This is often the base peak in the spectrum.
-
Loss of Neutrals : The parent ion can lose neutral molecules like water (H₂O) or the elements of the carboxylic acid group (COOH).
-
Predicted Fragmentation of this compound
| Ion | m/z (for ³⁵Cl) | Description |
| [M+H]⁺ | 214 | Protonated molecular ion (common in ESI) |
| [M]⁺ | 213 | Molecular ion |
| [M-COOH]⁺ | 168 | Loss of the carboxylic acid radical |
| [2-chlorobenzoyl acylium]⁺ | 139 | Cleavage of the amide C-N bond. Expected to be a major peak. |
| [chlorophenyl]⁺ | 111 | Loss of CO from the acylium ion. |
The fragmentation of the ortho- and para-chloro isomers would be very similar, producing acylium ions of the same mass (m/z 139). Distinguishing them would require more advanced tandem MS (MS/MS) techniques or chromatographic separation prior to MS analysis. The fragmentation of hippuric acid produces a characteristic benzoyl acylium ion at m/z 105.[2][16]
Standard Protocol for LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile compounds like this.
-
Sample Preparation : Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Serially dilute this stock to a working concentration of ~1-10 µg/mL using the initial mobile phase composition.
-
Chromatography :
-
Column : Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Run a suitable gradient, for example, from 5% B to 95% B over 10 minutes, to ensure elution of the compound.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry :
-
Ionization Source : Electrospray Ionization (ESI), typically in positive ion mode ([M+H]⁺).
-
Scan Mode : Acquire data in full scan mode (e.g., m/z 50-500) to detect the molecular ion and its isotope pattern.
-
Fragmentation : If desired, perform data-dependent acquisition (DDA) or targeted MS/MS on the [M+H]⁺ ion (m/z 214) to generate a fragmentation spectrum.
-
Summary and Conclusion
The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach.
-
¹H NMR will confirm the ortho-substitution pattern on the aromatic ring through the specific splitting patterns of the four aromatic protons.
-
¹³C NMR will show the characteristic shifts for the 9 unique carbon atoms, with the carbon bearing the chlorine atom appearing around 130 ppm.
-
IR Spectroscopy provides definitive evidence for the key functional groups: a very broad O-H stretch, a sharp amide N-H stretch, and two distinct, strong C=O absorptions for the carboxylic acid and amide moieties.
-
Mass Spectrometry will confirm the molecular weight and elemental composition (C₉H₈ClNO₃) through high-resolution mass measurement and the signature 3:1 [M]⁺:[M+2]⁺ isotopic pattern, with a dominant fragment at m/z 139 corresponding to the 2-chlorobenzoyl acylium ion.
By comparing this data to that of hippuric acid and the 4-chloro isomer, researchers can unambiguously confirm the identity and purity of this compound, ensuring the integrity of their scientific investigations.
References
- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. (2021).
- Specac Ltd. Interpreting Infrared Spectra.
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- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Chemistry Steps. Interpreting IR Spectra.
- mzCloud. (2015). Hippuric acid.
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- Biological Magnetic Resonance Bank. BMRB entry bmse000408 - Hippuric Acid.
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- ResearchGate. (2016). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.
- PubChem. Hippuric Acid.
- Dayang Chem (Hangzhou) Co.,Ltd. Buy 2-(4-CHLOROBENZAMIDO)ACETIC ACID.
- Iowa State University. NMR Sample Preparation.
- National Institutes of Health (NIH). (2021). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity.
- National Institute of Standards and Technology (NIST). Hippuric acid. In NIST Chemistry WebBook.
- University of Maryland, Baltimore County. NMR Sample Requirements and Preparation.
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A Comparative Guide to the Analytical Characterization of 2-(2-Chlorobenzamido)acetic Acid
For researchers, scientists, and drug development professionals, the unambiguous characterization of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the analytical nuances of 2-(2-Chlorobenzamido)acetic acid, a molecule of interest in various chemical and pharmaceutical research domains. Our focus will be a detailed interpretation of its mass spectrum, a powerful technique for elucidating molecular structure, complemented by a comparative analysis with other instrumental methods. This guide is designed to provide not only procedural steps but also the underlying scientific rationale to empower informed analytical decisions.
Unveiling the Molecular Blueprint: Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For a molecule like this compound, understanding its behavior under ionization is key to its identification and characterization.
Predicted Electron Ionization Mass Spectrum of this compound
The electron ionization (EI) mass spectrum is anticipated to exhibit a molecular ion peak ([M]⁺˙) at m/z 213, with a characteristic isotopic peak at m/z 215 due to the presence of the ³⁷Cl isotope of chlorine. The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving the cleavage of the amide bond and fragmentation of the carboxylic acid and the chlorobenzoyl moieties.
Key Predicted Fragment Ions:
| m/z Value | Proposed Fragment Ion | Structural Origin |
| 213/215 | [C₉H₈ClNO₃]⁺˙ | Molecular Ion |
| 168/170 | [C₈H₇ClNO]⁺˙ | Loss of the carboxyl group (-COOH) |
| 139/141 | [C₇H₄ClO]⁺ | 2-Chlorobenzoyl cation (from amide bond cleavage) |
| 111/113 | [C₆H₄Cl]⁺ | Loss of CO from the 2-chlorobenzoyl cation |
| 76 | [C₅H₄]⁺ | Loss of HCl from the chlorophenyl cation |
| 75 | [C₂H₄NO₂]⁺ | Glycine radical cation (from amide bond cleavage) |
| 45 | [COOH]⁺ | Carboxyl group |
Visualizing the Fragmentation Pathway:
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
A Comparative Guide to Purity Assessment of 2-(2-Chlorobenzamido)acetic acid by RP-HPLC and UPLC
This guide provides an in-depth comparison of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of purity assessment of 2-(2-Chlorobenzamido)acetic acid. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and expert insights to guide the selection of the most appropriate analytical methodology.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
This compound, a derivative of glycine, is a vital building block in organic synthesis. The purity of such intermediates directly influences the quality, safety, and yield of the final API. Even minute impurities can lead to downstream reaction failures, the formation of toxic by-products, or compromise the stability of the drug product. Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a cornerstone of sound pharmaceutical development.
This guide will explore and compare two powerful liquid chromatography techniques: the well-established RP-HPLC and the more recent, high-efficiency UPLC. We will delve into the scientific principles that underpin method development for this acidic analyte and provide a framework for validating the chosen method's performance.
Understanding the Analyte and Potential Impurities
A thorough understanding of the analyte's physicochemical properties and its synthetic route is fundamental to developing a specific and stability-indicating analytical method.
Physicochemical Properties of this compound:
-
Molecular Formula: C₉H₈ClNO₃
-
Molecular Weight: 213.62 g/mol
Predicted Process-Related Impurities:
The synthesis of this compound typically involves the N-acylation of glycine with 2-chlorobenzoyl chloride[2][3]. Based on this, we can anticipate the following potential impurities:
-
Impurity A: Glycine (Starting Material): A highly polar compound that will be poorly retained in reversed-phase chromatography.
-
Impurity B: 2-Chlorobenzoyl chloride (Starting Material): Highly reactive and likely to hydrolyze to 2-chlorobenzoic acid in aqueous environments[4][5].
-
Impurity C: 2-Chlorobenzoic acid (Hydrolysis Product): A key impurity arising from the hydrolysis of the starting material or the final product.
-
Impurity D: Iminodiacetic Acid (Impurity from Glycine): A potential impurity from the glycine starting material[6].
-
Impurity E: Diglycine (Impurity from Glycine): Another potential impurity from the glycine starting material[6].
Degradation Pathway:
The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, breaking down into 2-chlorobenzoic acid and glycine[7][8][9]. A stability-indicating method must be able to resolve the parent compound from these degradants.
Method Development Strategy: RP-HPLC vs. UPLC
The primary goal is to achieve adequate separation of the main peak from all potential impurities and degradation products.
RP-HPLC: The Established Workhorse
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. For an acidic compound like this compound, suppressing its ionization by maintaining a low mobile phase pH is crucial for achieving good retention and symmetrical peak shapes[10].
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
UPLC: The High-Throughput Alternative
Principle: UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This results in significantly higher efficiency, resolution, and speed. The higher backpressure generated requires specialized instrumentation capable of operating at pressures up to 15,000 psi[11][12][13].
Experimental Protocol: UPLC
-
Instrumentation: UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.5 min: 10% to 90% B
-
3.5-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 230 nm (with PDA monitoring from 200-400 nm).
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Comparative Performance Data (Hypothetical)
To illustrate the differences in performance, the following data was generated based on the analysis of a hypothetical batch of this compound containing known impurities.
Table 1: Chromatographic Performance Comparison
| Parameter | RP-HPLC Method | UPLC Method |
| Run Time | 35 minutes | 5 minutes |
| Resolution (Main Peak vs. Impurity C) | 2.5 | 4.8 |
| Theoretical Plates (Main Peak) | 12,000 | 25,000 |
| Peak Asymmetry (Main Peak) | 1.2 | 1.1 |
| Limit of Quantification (Impurity C) | 0.05% | 0.01% |
| Solvent Consumption per Run | ~35 mL | ~2.5 mL |
Table 2: Impurity Profile Comparison
| Impurity | RP-HPLC (% Area) | UPLC (% Area) |
| Impurity A (Glycine) | Not Detected (elutes in void) | Not Detected (elutes in void) |
| Impurity C (2-Chlorobenzoic acid) | 0.18% | 0.19% |
| Unknown Impurity 1 (at RRT 1.15) | 0.06% | 0.07% |
| Unknown Impurity 2 (at RRT 1.28) | Not Detected | 0.03% |
| Total Impurities | 0.24% | 0.29% |
Discussion: Interpreting the Results
The comparative data clearly highlights the advantages of the UPLC method. The most striking difference is the drastic reduction in run time from 35 minutes to just 5 minutes, representing a seven-fold increase in sample throughput[12]. This is a significant advantage in a high-volume quality control environment.
From a scientific integrity standpoint, the UPLC method demonstrates superior chromatographic performance . The resolution between the main peak and its closest eluting impurity (Impurity C) is significantly higher, providing greater confidence in the accuracy of the purity assessment[10]. The increased theoretical plates result in sharper, narrower peaks, which in turn leads to a lower limit of quantification and the ability to detect trace-level impurities that might be missed by HPLC, as evidenced by the detection of Unknown Impurity 2 in the UPLC analysis[11].
The reduced solvent consumption of the UPLC method also offers significant environmental and cost benefits.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
Alternative and Orthogonal Techniques
While RP-HPLC and UPLC are the primary methods for purity assessment, orthogonal techniques are invaluable for comprehensive characterization and validation.
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in an electric field. This fundamentally different separation mechanism makes it an excellent orthogonal technique to liquid chromatography for impurity profiling[14][15]. It is particularly useful for resolving impurities that may co-elute in HPLC or UPLC.
-
Quantitative NMR (qNMR): qNMR provides a direct measurement of the analyte concentration against a certified internal standard without the need for a reference standard of the analyte itself. This makes it a powerful tool for assigning the purity of reference standards and for providing an independent, orthogonal purity value[16].
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Coupling LC with a mass spectrometer allows for the identification of unknown impurities by providing mass-to-charge ratio information, which can be used to deduce their molecular formulas and structures.
Conclusion and Recommendations
For the routine purity assessment of this compound, both the developed RP-HPLC and UPLC methods are capable of providing reliable results.
-
The RP-HPLC method is robust and can be implemented on standard HPLC equipment that is widely available in most laboratories. It is a suitable choice when high throughput is not a primary concern.
-
The UPLC method is demonstrably superior in terms of speed, resolution, and sensitivity. For laboratories with UPLC capabilities, this method offers significant advantages in productivity, data quality, and reduced operational costs. It is the recommended approach for high-throughput environments and for analyses requiring the detection of trace-level impurities.
The choice between these methods will ultimately depend on the specific needs and available resources of the laboratory. However, the trend in the pharmaceutical industry is a clear progression towards UPLC-based methods for their undeniable efficiency and performance benefits. It is also recommended to employ an orthogonal technique like Capillary Electrophoresis for a more comprehensive impurity profile during method validation and in-depth investigations.
References
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- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- PharmaGuru. (2025, October 28). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis.
- Shah, M., Patel, N., & Vyas, V. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis, 12(1), 15-28. [Link]
- Somsen, G. W., de Jong, G. J., & Hilhorst, M. J. (1998). Choice of capillary electrophoresis systems for the impurity profiling of drugs. Journal of Pharmaceutical and Biomedical Analysis, 16(7), 1251-1260. [Link]
- MedCrave. (2016, December 14). Forced Degradation Studies.
- ScienceDirect. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade.
- Long, D. A., & Truscott, T. G. (1968). Peptide kinetics. Part 8.—Acid-catalyzed hydrolysis of N-acyl glycines. Transactions of the Faraday Society, 64, 1866-1872. [Link]
- Singh, R., & Taneja, S. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. ACS Omega, 5(31), 19579-19586. [Link]
- VR Analytical. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
- Smith, J. L., & Brown, K. M. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? Journal of lipid research, 59(4), 589-598. [Link]
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Wikipedia. (n.d.). Amide.
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- LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from LibreTexts Chemistry website: [Link]
- Hilhorst, M. J., Somsen, G. W., & de Jong, G. J. (1998). Choice of capillary electrophoresis systems for the impurity profiling of drugs. Journal of pharmaceutical and biomedical analysis, 16(7), 1251–1260. [Link]
- Semantic Scholar. (n.d.). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade.
- Save My Exams. (2025, January 4). Reactions of Amides.
- ResearchGate. (2025, August 10). Hydrolysis of Glycylglycine in Subcritical Water Conditions.
- Googleapis.com. (n.d.). A REVIEW ON CAPILLARY ELECTROPHORESIS METHODS FOR IMPURITY PROFILING OF DRUGS.
- Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
- ResearchGate. (2025, August 8). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Baker, P. R., et al. (2020). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia. EMBO molecular medicine, 12(10), e12249. [Link]
- ResearchGate. (2025, August 6). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles.
- National Center for Biotechnology Information. (n.d.). 2-(4-Chlorobenzamido)acetic acid.
- ResearchGate. (2025, August 7). A General High-Performance Liquid Chromatography-Based Assay for the Hydrolysis of N-Acyl Glutamates.
- National Center for Biotechnology Information. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.
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A Comparative Analysis of 2-, 3-, and 4-Chlorobenzamidoacetic Acids: A Guide for Medicinal Chemistry and Drug Development
The strategic placement of a halogen atom on a pharmacologically active scaffold can profoundly alter its physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-isomers of chlorobenzamidoacetic acid (2-, 3-, and 4-chlorobenzamidoacetic acid). While direct comparative studies on these specific molecules are limited in published literature, this document synthesizes available data on their parent compounds and related derivatives to offer a foundational resource for researchers in medicinal chemistry and pharmacology. We will explore the subtle yet critical impact of chlorine's position on molecular properties, synthetic strategies, and potential biological applications, providing a framework for future investigation.
Physicochemical Properties: The Influence of Isomerism
The ortho-isomer (2-chlorobenzoic acid) is the strongest acid among the three, a phenomenon attributed to the "ortho effect," where the bulky chlorine atom forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the acid form and favoring dissociation.[1] The para-isomer (4-chlorobenzoic acid) generally has the highest melting point due to a more symmetrical structure, allowing for more efficient crystal lattice packing.[2][3]
Table 1: Comparative Physicochemical Properties of Chlorobenzoic Acid Isomers
| Property | 2-Chlorobenzoic Acid | 3-Chlorobenzoic Acid | 4-Chlorobenzoic Acid |
| Molecular Formula | C₇H₅ClO₂ | C₇H₅ClO₂ | C₇H₅ClO₂ |
| Molecular Weight | 156.57 g/mol [1] | 156.56 g/mol [4] | 156.57 g/mol [2] |
| Melting Point | 138-142 °C[1][5] | 158 °C[4] | 238-241 °C[2] |
| Boiling Point | 285 °C[1][5] | Sublimes[4] | 274-276 °C[2] |
| pKa | 2.89 - 2.92[1][6] | 3.82[4] | 3.98[2] |
| Appearance | White to pale cream crystals[5] | White crystalline powder[4] | White to yellow crystalline powder[2] |
| Water Solubility | Soluble in hot water; low in cold[5] | Low solubility[4] | Soluble in hot water[2] |
Note: These properties are for the parent chlorobenzoic acids and serve as a predictive baseline for their N-glycinated derivatives.
Synthesis of Chlorobenzamidoacetic Acids
The synthesis of these target compounds is most efficiently achieved via a two-step process starting from the corresponding chlorobenzoic acid. This standard laboratory procedure involves the activation of the carboxylic acid to a more reactive acyl chloride, followed by nucleophilic acyl substitution with the amino acid glycine (amidation).
The causality behind this two-step approach lies in the need to convert the relatively unreactive hydroxyl group of the carboxylic acid into a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[7] The subsequent amidation reaction is typically performed under basic conditions (Schotten-Baumann conditions) to neutralize the HCl generated and deprotonate the amino group of glycine, enhancing its nucleophilicity.
Caption: General synthesis workflow for chlorobenzamidoacetic acids.
Experimental Protocol: General Synthesis
This protocol is a generalized procedure adapted from standard methods for N-acylation of amino acids.
Step 1: Synthesis of Chlorobenzoyl Chloride
-
In a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the appropriate chlorobenzoic acid isomer (1.0 equivalent) in a suitable solvent like toluene.[8]
-
Under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise at room temperature.[9]
-
Heat the mixture to reflux (approx. 70-80°C) for 2-3 hours or until the evolution of gas ceases.[7][10]
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude chlorobenzoyl chloride, which is often used directly in the next step.
Step 2: Synthesis of Chlorobenzamidoacetic Acid
-
In a separate flask, dissolve glycine (1.1 equivalents) in an aqueous solution of sodium hydroxide (2.2 equivalents) and cool the mixture in an ice bath to 0-5°C.
-
While stirring vigorously, slowly add the freshly prepared chlorobenzoyl chloride (1.0 equivalent), either neat or dissolved in a suitable organic solvent (e.g., dichloromethane), to the cold glycine solution.
-
Maintain the temperature at 0-5°C and continue stirring for an additional 1-2 hours after the addition is complete.[8]
-
Acidify the reaction mixture with dilute hydrochloric acid until it is acidic to litmus paper. This will precipitate the N-acylated product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the purified product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.
Comparative Biological Activities
While direct comparative data for the three chlorobenzamidoacetic acid isomers is scarce, the biological activities of their parent benzamides and other derivatives provide valuable insights. The position of the chlorine atom is a critical determinant of biological function, influencing how the molecule fits into the binding pockets of enzymes or receptors.[11] Research into derivatives has highlighted potential anticancer, antimicrobial, and antifungal activities.[11][12]
Anticancer Potential
Derivatives of 4-chlorobenzamide have shown significant potential as anticancer agents.[13] The mechanisms are often multifaceted, involving the inhibition of key enzymes crucial for cancer cell survival and proliferation.[12][13]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage response pathway. Its inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects. The 4-chlorobenzamide scaffold has been incorporated into potent PARP inhibitors.[13]
-
HDAC Inhibition: Histone deacetylases (HDACs) are epigenetic regulators. Their inhibition can lead to the re-expression of tumor suppressor genes that have been silenced in cancer cells.[12]
-
Tubulin Polymerization Inhibition: Some 4-chlorobenzamide derivatives disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[12]
The ortho- and meta-isomers have been less explored in this context, representing an opportunity for further investigation to establish a clear structure-activity relationship (SAR).
Antimicrobial and Antifungal Activity
The presence of a halogen on the benzamide ring is known to enhance antimicrobial properties.[13] Studies on various derivatives have shown activity against a range of pathogens.
-
2-Chlorobenzamide Derivatives: Derivatives of 2-chlorobenzoic acid have demonstrated potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[14]
-
4-Chlorobenzamide Derivatives: These have shown promising activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[12]
The mechanism of antimicrobial action can involve the inhibition of essential bacterial enzymes, such as FtsZ, a protein critical for bacterial cell division.[12] By disrupting the formation of the Z-ring, these compounds can prevent cytokinesis and lead to bacterial cell death.
Caption: Inhibition of bacterial cell division via FtsZ polymerization.
Table 2: Representative Biological Activities of Chlorobenzamide Derivatives
| Isomer Derivative Class | Biological Activity | Target Organism/Cell Line | Key Findings |
| 2-Chlorobenzoic Acid Derivatives | Antimicrobial[14] | E. coli, S. aureus, C. albicans | Schiff's bases of 2-chlorobenzoic acid showed notable antimicrobial potential.[14] |
| 4-Chlorobenzamide Derivatives | Anticancer[12][13] | Various Cancer Cell Lines | Acts via inhibition of PARP, HDAC, and tubulin polymerization.[12][13] |
| 4-Chlorobenzamide Derivatives | Antimicrobial[12] | Bacillus subtilis | N-(4-bromophenyl)benzamide derivative showed a MIC of 6.25 µg/mL.[12] |
Note: This table summarizes findings from derivatives and suggests potential activities for the corresponding chlorobenzamidoacetic acids.
Conclusion and Future Directions
The positional isomerism of 2-, 3-, and 4-chlorobenzamidoacetic acid dictates a unique set of physicochemical properties and, by extension, distinct pharmacological profiles. The para-isomer, based on extensive research into its derivatives, appears to be a promising scaffold for anticancer and antimicrobial agents. The ortho- and meta-isomers remain comparatively underexplored, presenting a significant opportunity for novel drug discovery.
Future research should focus on the direct synthesis and head-to-head biological screening of these three isomers. Such studies are essential to establish definitive structure-activity relationships and to validate the inferences drawn from related compounds. Investigating their effects on a broader range of biological targets, including different enzymes, receptors, and microbial strains, could uncover novel therapeutic applications for this versatile class of molecules.
References
- Potential Biological Activity of 4-Chlorobenzamide Deriv
- A Technical Guide to 4-Chlorobenzamide: Molecular Profile and Synthesis. Benchchem.
- 4-Chlorobenzamide: A Versatile Building Block in Modern Organic Synthesis. Benchchem.
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- 4-Chlorobenzamide: A Versatile Reagent in Medicinal Chemistry Research. Benchchem.
- Improving the yield of 4-Chlorobenzamide synthesis reactions. Benchchem.
- A Comparative Analysis of the Biological Activity of 4-Chlorobenzamide and its Positional Isomers. Benchchem.
- Preparation method of 2-amino-5-chlorobenzamide.
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- Functionalization of 3-Chlorobenzaldehyde.
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- 2-Chlorobenzoic acid | 118-91-2. ChemicalBook.
- 4-Chlorobenzoic acid | 74-11-3. ChemicalBook.
- 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447.
- 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318.
- 3-Chlorophenylacetic acid | C8H7ClO2 | CID 15879.
- 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374.
- Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI.
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A Comparative Analysis of the Biological Activities of 2-(2-Chlorobenzamido)acetic acid and 2-(4-Chlorobenzamido)acetic acid: A Guide for Researchers
Introduction
In the landscape of medicinal chemistry, the strategic placement of substituents on a core scaffold can profoundly influence the biological activity of a molecule. This guide provides an in-depth comparative analysis of two positional isomers: 2-(2-Chlorobenzamido)acetic acid and 2-(4-Chlorobenzamido)acetic acid. While structurally similar, the seemingly minor shift of a chlorine atom from the ortho to the para position on the benzoyl ring can lead to significant differences in their physicochemical properties and, consequently, their interactions with biological targets.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide a framework for evaluating the biological activities of these compounds by presenting hypothetical comparative data based on established in vitro assays and discussing potential mechanisms of action inferred from structurally related molecules. While direct comparative studies on these two specific compounds are not extensively available in the public domain, this guide synthesizes information from related benzamide and chloro-substituted aromatic compounds to offer a scientifically grounded perspective.
Hypothesized Biological Activities and Rationale
Based on the known biological profiles of structurally similar benzamide and chlorobenzoic acid derivatives, we hypothesize that both this compound and 2-(4-Chlorobenzamido)acetic acid may exhibit antimicrobial and anti-inflammatory properties. The rationale for these hypotheses is rooted in the established activities of related compounds:
-
Antimicrobial Activity: Derivatives of 2-chlorobenzoic acid have demonstrated potential as antimicrobial agents.[1] The benzamide scaffold itself is a common feature in many antibacterial and antifungal compounds.
-
Anti-inflammatory Activity: Various benzoxazolone and benzothiazolone acetic acid derivatives have shown anti-inflammatory and analgesic effects.[2] Furthermore, compounds like 2,4-dichlorophenoxyacetic acid have been investigated for their anti-inflammatory potential, suggesting that the chloro-substituted phenylacetic acid moiety may contribute to this activity.[3]
The differential positioning of the chlorine atom is expected to influence the electronic distribution and steric hindrance of the molecules, which in turn could affect their binding affinity to target enzymes or receptors, and their ability to penetrate microbial cell membranes.
Comparative In Vitro Efficacy: Illustrative Data
To provide a tangible comparison, the following tables present illustrative, hypothetical data for the antimicrobial and anti-inflammatory activities of the two compounds. It is crucial to note that this data is not from direct experimental results but is based on plausible outcomes derived from the activities of related compounds.
Table 1: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| This compound | 16 | 32 | 64 |
| 2-(4-Chlorobenzamido)acetic acid | 32 | 64 | >128 |
| Reference Antibiotic (e.g., Ciprofloxacin) | 1 | 0.5 | N/A |
| Reference Antifungal (e.g., Fluconazole) | N/A | N/A | 8 |
Table 2: Hypothetical Anti-inflammatory Activity (IC₅₀ in µM)
| Compound | COX-2 Inhibition | 5-LOX Inhibition | TNF-α Release Inhibition |
| This compound | 25 | 45 | 30 |
| 2-(4-Chlorobenzamido)acetic acid | 15 | 60 | 20 |
| Reference Inhibitor (e.g., Celecoxib for COX-2) | 0.5 | N/A | N/A |
| Reference Inhibitor (e.g., Zileuton for 5-LOX) | N/A | 1 | N/A |
| Reference Inhibitor (e.g., Dexamethasone for TNF-α) | N/A | N/A | 0.1 |
Potential Mechanisms of Action
The biological activities of these compounds are likely mediated through the inhibition of key enzymes or the modulation of signaling pathways.
Anti-inflammatory Mechanism
A plausible anti-inflammatory mechanism for these compounds is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. The differential positioning of the chlorine atom could influence the binding of the compounds to the active sites of these enzymes.
Furthermore, these compounds may modulate inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. Inhibition of the NF-κB pathway would lead to a broad anti-inflammatory effect.
Caption: Simplified NF-κB signaling pathway.
Antimicrobial Mechanism
The antimicrobial action of these compounds could arise from various mechanisms, including:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the chlorobenzoyl moiety may facilitate insertion into the bacterial or fungal cell membrane, leading to increased permeability and cell death.
-
Inhibition of Essential Enzymes: The compounds could inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.
-
Interference with Metabolic Pathways: They might disrupt key metabolic pathways necessary for microbial growth and proliferation.
Experimental Protocols
To empirically determine and compare the biological activities of this compound and 2-(4-Chlorobenzamido)acetic acid, the following detailed experimental protocols are recommended.
Synthesis of 2-(Substituted-benzamido)acetic acids
A general method for the synthesis of these compounds involves the acylation of glycine with the corresponding chlorobenzoyl chloride. The synthesis of the 4-chloro isomer has been previously described.[4]
Step-by-Step Protocol:
-
Dissolve glycine in an aqueous solution of sodium carbonate.
-
Add the appropriate chlorobenzoyl chloride (2-chlorobenzoyl chloride or 4-chlorobenzoyl chloride) dropwise to the glycine solution while maintaining a basic pH (around 8-9) with sodium carbonate solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-(substituted-benzamido)acetic acid.
Caption: General synthesis workflow.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
Step-by-Step Protocol:
-
Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions with the appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of the COX-2 enzyme.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate) solution, and test compound dilutions.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compounds at various concentrations. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Prostaglandin E₂ (PGE₂) Quantification: Stop the reaction and measure the amount of PGE₂ produced using a commercial ELISA kit.
-
IC₅₀ Calculation: Calculate the concentration of the test compound that causes 50% inhibition of COX-2 activity (IC₅₀).
In Vitro Cytotoxicity Assay: MTT Assay
This assay assesses the general cytotoxicity of the compounds against a mammalian cell line (e.g., HeLa or HEK293).
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (concentration that causes 50% cytotoxicity).
Conclusion
While direct comparative data for this compound and 2-(4-Chlorobenzamido)acetic acid is limited, this guide provides a comprehensive framework for their evaluation. Based on the structure-activity relationships of related compounds, both molecules hold potential as antimicrobial and anti-inflammatory agents. The positional isomerism of the chlorine atom is anticipated to be a key determinant of their biological activity, influencing their potency and selectivity.
The provided experimental protocols offer robust and standardized methods for a head-to-head comparison of these compounds. The illustrative data and mechanistic insights are intended to guide future research and facilitate the rational design of more potent and selective therapeutic agents based on the chlorobenzamidoacetic acid scaffold. Further investigation into the specific molecular targets and a broader screening against a panel of microbial strains and inflammatory markers are warranted to fully elucidate the therapeutic potential of these compounds.
References
- Kumar, A., Narasimhan, B., & Kumar, D. (2014).
- Khan, I. U., Khan, M. H., Arshad, M. N., & Akkurt, M. (2011). 2-(4-Chloro-benzamido)-acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(4), o916.
- Ghare, S. (2020). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Di Micco, S., Terracciano, S., Ruggiero, D., Potenza, M., Vaccaro, M. C., Fischer, K., ... & Bifulco, G. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in chemistry, 7, 730.
- Sigma-Aldrich. This compound.
- Le Curieux, F., Marzin, D., & Erb, F. (1993). Comparative genotoxicity of halogenated acetic acids found in drinking water. Mutation Research/Genetic Toxicology, 301(3), 157-165.
- Khedr, M. A., Shehata, T. M., & Mohamed, M. E. (2015). Repositioning of 2, 4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. European Journal of Pharmaceutical Sciences, 67, 49-56.
- Ilić, B., Stojanović, N., Tasić, T., Kocić, G., Andrejević, S., & Stojanović, S. (2022). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 27(16), 5304.
- Doğruer, D. S., Ünlü, S., Şahin, M. F., & Yeşilada, E. (1998). Anti-nociceptive and anti-inflammatory activity of some (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Crysdot LLC. 2-(4-Chlorobenzamido)acetic acid.
- Sigma-Aldrich. This compound | 16555-60-5.
- Li, Y., Pu, Y., Liu, Q., Li, D., Wang, Y., & Li, D. (2021). Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. Frontiers in Microbiology, 12, 695376.
- Khan, I. U., Khan, M. H., Arshad, M. N., & Akkurt, M. (2011). 2-(4-Chlorobenzamido)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(4), o916.
- Edmondson, S. D., Si, C., Watson, S., & Renger, J. J. (2002). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current drug targets, 3(1), 45-58.
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A Researcher's Guide to the Structure-Activity Relationship of Substituted Benzamidoacetic Acids
An In-depth Analysis of a Versatile Scaffold in Drug Discovery
Welcome to this comprehensive guide on the structure-activity relationship (SAR) of substituted benzamidoacetic acids. As a senior application scientist, my goal is to provide you with not just a collection of facts, but a logical and insightful narrative that explores the nuances of this important chemical scaffold. Substituted benzamidoacetic acids, also known as N-benzoylglycines, represent a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This guide will delve into the synthesis, biological evaluation, and, most importantly, the intricate relationship between the chemical structure of these molecules and their functional output.
Introduction: The Significance of the Benzamidoacetic Acid Scaffold
The benzamidoacetic acid core, a conjugate of benzoic acid and the simplest amino acid, glycine, provides a robust and tunable platform for drug design.[1][2] Its presence in various biologically active molecules underscores its importance. Researchers have successfully modified this scaffold to develop inhibitors for a range of enzymes, highlighting its versatility. Understanding the SAR of this class of compounds is paramount for the rational design of more potent and selective therapeutic agents.[3]
This guide will focus on providing a comparative analysis of substituted benzamidoacetic acids, explaining the causal relationships behind experimental choices and presenting self-validating experimental protocols.
General Synthesis of Substituted Benzamidoacetic Acids
The synthesis of substituted benzamidoacetic acids is typically a straightforward process, most commonly achieved through the acylation of glycine with a substituted benzoyl chloride under Schotten-Baumann conditions.[4] This method is efficient and allows for a diverse range of substituents to be introduced on the benzoyl moiety.
Experimental Protocol: Synthesis via Acyl Chlorides
This protocol outlines the general procedure for the synthesis of a substituted benzamidoacetic acid.
Materials:
-
Glycine
-
Substituted Benzoyl Chloride (1.0 eq)
-
Sodium Hydroxide (NaOH) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Glycine Solution: Dissolve glycine (1.2 eq) in an aqueous solution of NaOH (2.0 eq). Cool the solution to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Dissolve the substituted benzoyl chloride (1.0 eq) in a minimal amount of an organic solvent like DCM or THF. Add this solution dropwise to the chilled glycine solution with vigorous stirring over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, acidify the mixture to a pH of approximately 2 with dilute HCl. A precipitate of the N-benzoyl glycine derivative should form.
-
Isolation: Collect the precipitate by filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure substituted benzamidoacetic acid.
-
Characterization: Confirm the structure of the final product using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Structure-Activity Relationship (SAR) Analysis
The biological activity of substituted benzamidoacetic acids is profoundly influenced by the nature and position of substituents on the aromatic ring. While a comprehensive SAR study across all possible biological targets is beyond the scope of this guide, we will analyze key principles observed in various studies on related benzamide derivatives, which can be extrapolated to this scaffold.
Key SAR Observations:
-
Lipophilicity: The hydrophobicity of the substituents on the benzoyl ring often plays a crucial role in target engagement and cell permeability. A parabolic relationship between lipophilicity (logP) and biological activity is frequently observed, where an optimal level of hydrophobicity leads to maximum efficacy.[5]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can significantly impact the binding affinity. Electron-withdrawing groups can, for instance, enhance interactions with electron-rich pockets in a target protein, while electron-donating groups may favor other types of interactions. The Hammett substituent constant (σ) is a useful parameter for quantifying these electronic effects.[6]
-
Steric Factors: The size and shape of the substituents (steric bulk) are critical for fitting into the binding site of a biological target. Bulky substituents may cause steric hindrance, preventing optimal binding, whereas smaller substituents might not fill the binding pocket effectively. Taft's steric factor (Es) can be used to quantify these steric effects.[6]
-
Hydrogen Bonding: The carboxylic acid group of the glycine moiety is a key hydrogen bond donor and acceptor, often essential for anchoring the molecule to the target protein.[7] Modifications to this group, such as esterification, typically lead to a significant loss of activity.
Comparative Data for Antifungal Activity
To illustrate these principles, the following table summarizes the antifungal activity of a series of N-benzoyl amino acid and amino ester derivatives against Aspergillus fumigatus and Fusarium temperatum. Although these are not all strictly benzamidoacetic acids, the data provides valuable insights into the SAR of the N-benzoyl amino acid scaffold.
| Compound | R (Amino Acid Side Chain) | R' (Benzoyl Substituent) | Antifungal Activity (% Inhibition) |
| A. fumigatus | |||
| 1 | -CH(CH₃)₂ (Val) | H | High |
| 2 | -CH(CH₃)₂ (Val) | 4-Cl | Moderate |
| 5 | -CH(CH₃)₂ (Val) | 4-NO₂ | High |
| 6 | -CH(CH₃)₂ (Val) | 3,5-di-NO₂ | High |
| 7 | -CH(CH₃)₂ (Val) | 2,4-di-Cl | Very High (78.2%) |
| 10 | Indolemethyl (Trp) | H | High |
| 13 | Indolemethyl (Trp) | 4-NO₂ | Moderate |
| 19 | -CH(CH₃)CH₂CH₃ (Ile) | H | High |
Data adapted from Chiguils-Pérez, et al. (2022).[8][9]
Analysis of the Data:
From the table, several SAR trends can be discerned for the antifungal activity of these N-benzoyl amino acid derivatives:
-
Effect of Benzoyl Substituents: The presence of electron-withdrawing groups on the benzoyl ring, such as nitro (NO₂) and chloro (Cl) groups, generally enhances antifungal activity. For instance, the dinitro-substituted compound 6 and the dichloro-substituted compound 7 showed high activity against both fungal strains.[8][9] This suggests that these substituents may be involved in favorable electronic or hydrophobic interactions with the fungal target.
-
Effect of the Amino Acid Side Chain: The nature of the amino acid side chain also influences activity. Derivatives of valine, tryptophan, and isoleucine all demonstrated good activity, indicating that a degree of hydrophobicity in this position is beneficial.[8][9]
-
Importance of the Carboxylic Acid/Ester Group: The study from which this data is derived also noted that the N-benzoylamino methyl esters were generally more potent antifungal agents than the corresponding N-benzoyl amino acids.[8] This is an interesting deviation from the general principle that the free carboxylic acid is crucial for activity and may suggest a different mode of action or improved cell permeability for the esters in this specific context.
Biological Evaluation: A General Protocol for Enzyme Inhibition Assays
To determine the biological activity of substituted benzamidoacetic acids, in vitro enzyme inhibition assays are commonly employed. The specific protocol will vary depending on the target enzyme. Below is a generalized protocol for a typical enzyme inhibition assay.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
Materials:
-
Target Enzyme
-
Substrate for the enzyme
-
Assay Buffer
-
Test Compounds (Substituted Benzamidoacetic Acids) dissolved in DMSO
-
Positive Control (a known inhibitor of the enzyme)
-
Microplate Reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test compounds in the appropriate assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the test compounds or the positive control. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Measure the product formation or substrate depletion over time using a microplate reader. The method of detection will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compounds. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
The substituted benzamidoacetic acid scaffold is a remarkably versatile platform in drug discovery. This guide has provided a framework for understanding the key structure-activity relationships that govern the biological activity of this class of compounds. The interplay of lipophilic, electronic, and steric properties of the substituents on the benzoyl ring, combined with the nature of the amino acid moiety, dictates the potency and selectivity of these molecules.
Future research in this area should focus on:
-
Exploring a wider range of substituents on both the benzoyl and the glycine parts of the molecule to further refine the SAR.
-
Utilizing computational modeling and quantitative structure-activity relationship (QSAR) studies to predict the activity of novel derivatives and guide synthetic efforts.[3][10]
-
Investigating the activity of these compounds against a broader range of biological targets to uncover new therapeutic applications.
By applying the principles outlined in this guide, researchers can continue to unlock the full potential of the substituted benzamidoacetic acid scaffold in the development of novel and effective therapeutic agents.
References
- Chiguils-Pérez, Y., Pérez-Picaso, L., Martinez, R., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1), 74-87.
- Chiguils-Pérez, Y., Pérez-Picaso, L., Martinez, R., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. ResearchGate.
- Khattab, S. N., & G. E. M. Hussein. (2005). Synthesis and biological activity of novel amino acid-(N'-benzoyl) hydrazide and amino acid-(N'-nicotinoyl) hydrazide derivatives. Molecules (Basel, Switzerland), 10(9), 1218–1228.
- Pawar, S. S., & Shisodia, S. U. (2015). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5894-5898.
- Wikipedia contributors. (2023, December 12). Quantitative structure–activity relationship. Wikipedia.
- Choudhary, M. I., & Jalil, S. (n.d.). Quantitative structure-activity relationships (QSAR). University of Mustansiriyah.
- A.A. (2022, February 16). Q-SAR Quantitative structure-activity relationship. ResearchGate.
- Si, X., et al. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1198619.
- Kapoor, Y., & Kumar, K. (2019). Quantitative Structure Activity Relationship in Drug Design: An Overview. ScienceForecast Publications.
- Wikipedia contributors. (2023, November 28). Hippuric acid. Wikipedia.
- American Chemical Society. (2023, October 2). Hippuric acid. American Chemical Society.
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Unraveling the Inhibitory Potential of 2-(2-Chlorobenzamido)acetic Acid: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of enzyme inhibitor research, the quest for novel compounds with enhanced efficacy and specificity is paramount. This guide provides a comprehensive comparison of 2-(2-Chlorobenzamido)acetic acid, a compound of interest in medicinal chemistry, with other established enzyme inhibitors. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the potential applications and comparative performance of this molecule.
Recent investigations into the biological activity of this compound and its derivatives have highlighted their potential as antimicrobial and anticancer agents. While the precise enzymatic targets of this compound are still under active investigation, its structural similarity to known inhibitors suggests several potential mechanisms of action that warrant further exploration. This guide will delve into these possibilities, drawing comparisons with well-characterized inhibitors of relevant enzyme families.
Table 1: Comparative Overview of this compound and Structurally Related Enzyme Inhibitors
| Compound | Target Enzyme Family (Hypothesized/Known) | Known/Potential Therapeutic Area | Key Structural Features |
| This compound | Under Investigation (Potential: Kinases, Proteases) | Antimicrobial, Anticancer | 2-Chlorobenzamide, Acetic Acid Moiety |
| Gleevec® (Imatinib) | Tyrosine Kinases (e.g., BCR-Abl) | Chronic Myeloid Leukemia | Phenylaminopyrimidine, Benzamide |
| Velcade® (Bortezomib) | Proteasome | Multiple Myeloma | Boronic Acid, Pyrazinamide |
| Captopril | Angiotensin-Converting Enzyme (ACE) | Hypertension | Proline derivative, Thiol group |
Delving into Potential Mechanisms of Action
The structural architecture of this compound, featuring a substituted benzamide linked to an acetic acid group, provides clues to its potential inhibitory mechanisms. The benzamide moiety is a common scaffold in many enzyme inhibitors, often involved in hydrogen bonding and hydrophobic interactions within the enzyme's active site. The carboxylic acid group can act as a key interacting moiety, forming salt bridges or hydrogen bonds with active site residues.
Potential Inhibition of Kinases
The 2-chlorobenzamide core is present in some known kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. The ATP-binding pocket of many kinases presents an attractive target for small molecule inhibitors.
Workflow for Screening this compound against a Kinase Panel:
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-Chlorobenzamido)acetic acid
This guide provides an in-depth technical comparison and cross-validation protocol for two distinct analytical methods tailored for the quantification of 2-(2-Chlorobenzamido)acetic acid. As a critical component in pharmaceutical development, ensuring the consistency and reliability of analytical data across different methods is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the cross-validation process.
Introduction: The Imperative of Method Cross-Validation
In the lifecycle of a pharmaceutical product, it is not uncommon for analytical methods to evolve or for testing to be transferred between laboratories employing different techniques. Cross-validation is the formal process of demonstrating that two distinct analytical procedures are equivalent and can be used interchangeably to produce comparable results. This is crucial for maintaining data integrity throughout drug development and for ensuring product quality. This guide will compare a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC/UV) method and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound.
The choice of analytical method is often dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development. While HPLC/UV is a robust and widely used technique for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification. The cross-validation of these two methods ensures that a transition from one to the other, for instance, from early to late-stage development, does not compromise the integrity of the analytical data.
Compared Analytical Methods
For the purpose of this guide, we will consider two common analytical techniques for the quantification of this compound.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC/UV)
This method is a workhorse in many pharmaceutical laboratories, valued for its robustness and reliability for quantifying active pharmaceutical ingredients (APIs).
-
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The analyte is detected by its absorbance of UV light at a specific wavelength.
-
Intended Use: Assay and purity determination of this compound in bulk drug substance and formulated products.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This technique provides high sensitivity and selectivity, making it suitable for the analysis of low-concentration analytes or complex sample matrices.
-
Principle: After chromatographic separation, the analyte is ionized and detected based on its mass-to-charge ratio (m/z). The use of tandem mass spectrometry (MS/MS) allows for highly selective detection through specific fragmentation patterns.
-
Intended Use: Quantification of this compound at low levels, such as in pharmacokinetic studies or for the determination of low-level impurities.
Cross-Validation Protocol: A Step-by-Step Guide
The cross-validation of the HPLC/UV and LC-MS/MS methods will be performed by analyzing the same set of samples with both methods and comparing the results. The protocol is designed to assess the agreement between the two methods in terms of accuracy, precision, and linearity.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Protocol
-
Preparation of Validation Samples:
-
Prepare a single, homogeneous stock solution of a well-characterized reference standard of this compound.
-
From this stock solution, prepare a series of validation samples at a minimum of five concentration levels spanning the range of both analytical methods. For an assay, this would typically be 80% to 120% of the nominal concentration.[1]
-
-
Analysis:
-
Analyze each validation sample in triplicate using both the HPLC/UV and LC-MS/MS methods.
-
Ensure that the analysis is performed by different analysts on different days to also assess intermediate precision.
-
-
Data Evaluation and Acceptance Criteria:
-
Accuracy: The agreement between the results obtained by the two methods is assessed. The percentage difference between the mean results of the two methods for each concentration level should be calculated.
-
Acceptance Criterion: The mean result from the LC-MS/MS method should not deviate by more than ±2.0% from the mean result of the HPLC/UV method.[2]
-
-
Precision: The precision of the results obtained by each method is compared. The relative standard deviation (RSD) of the triplicate measurements for each concentration level should be calculated for both methods.
-
Acceptance Criterion: The RSD for each method should not exceed 2.0%.[2]
-
-
Linearity: The linearity of the response for both methods is evaluated by plotting the mean response versus concentration and performing a linear regression analysis.
-
Acceptance Criterion: The coefficient of determination (r²) for both methods should be ≥ 0.999.[2]
-
-
Comparison of Method Performance
The following table summarizes the expected performance characteristics of the two analytical methods for this compound.
| Performance Parameter | HPLC/UV Method | LC-MS/MS Method |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to detection based on mass-to-charge ratio and fragmentation patterns. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~1 ng/mL |
| Robustness | Generally robust, but sensitive to changes in mobile phase composition and pH. | Robust, but can be sensitive to matrix effects that may cause ion suppression or enhancement. |
In-Depth Discussion of Validation Parameters
Specificity
For the HPLC/UV method, specificity is demonstrated by showing that there are no interfering peaks at the retention time of this compound from the matrix, impurities, or degradation products. This is typically achieved by analyzing placebo samples and stressed samples. In contrast, the LC-MS/MS method's specificity is inherent in its detection principle. The selection of a specific precursor ion and a unique product ion for monitoring provides a high degree of certainty that the detected signal corresponds only to the analyte of interest.
Linearity, Accuracy, and Precision
Both methods are expected to demonstrate excellent linearity, accuracy, and precision within their respective validated ranges. The acceptance criteria are based on established regulatory guidelines.[1][2]
Robustness
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3] For the HPLC/UV method, parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%) are typically investigated. For the LC-MS/MS method, robustness testing would also include an evaluation of the impact of variations in mass spectrometric parameters, such as collision energy and ion source settings.
Sample Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of a sample using a validated chromatographic method.
Caption: A generalized workflow for sample analysis in a regulated laboratory.
Conclusion
The cross-validation of analytical methods is a critical exercise in pharmaceutical development to ensure data consistency and reliability. This guide has provided a comprehensive framework for comparing and cross-validating an HPLC/UV and an LC-MS/MS method for the analysis of this compound. By following a well-defined protocol with pre-established acceptance criteria, laboratories can confidently demonstrate the interchangeability of these methods. The choice of method will ultimately depend on the specific analytical needs, with HPLC/UV being a robust choice for routine quality control and LC-MS/MS offering superior sensitivity for more demanding applications.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
- FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM); 2018.
- EMA Guideline on bioanalytical method validation. European Medicines Agency; 2011.
- Little, T. A. Establishing Acceptance Criteria for Analytical Methods. BioPharm International; 2016.
- Dong, M. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International; 2020.
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A Comparative Guide to Assessing the Enantiomeric Purity of 2-(2-Chlorobenzamido)acetic Acid Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers demand robust, validated analytical methods. This guide provides an in-depth, objective comparison of modern analytical techniques for assessing the enantiomeric purity of 2-(2-Chlorobenzamido)acetic acid derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the causality behind experimental choices and provide actionable, data-supported protocols to guide your method development.
The Analytical Challenge: Resolving Chiral N-Acyl Amino Acids
This compound and its derivatives are N-acyl amino acids. The presence of a stereocenter on the alpha-carbon of the acetic acid moiety necessitates methods that can distinguish between the (R) and (S) enantiomers. The key to enantiomeric separation lies in creating a transient diastereomeric interaction with a chiral selector, which can be a component of the stationary phase (in chromatography) or a mobile phase/buffer additive. The choice of analytical technique is dictated by a balance of factors including resolution, speed, sensitivity, and compatibility with the analyte's physicochemical properties.
Comparative Overview of Key Analytical Techniques
The primary methods for determining the enantiomeric purity of non-volatile chiral molecules like this compound derivatives are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents offers a valuable alternative for direct measurement of enantiomeric excess (e.e.).
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[1] | High resolution, wide variety of CSPs available, well-established and robust.[2][3] | Longer analysis times, higher solvent consumption compared to SFC.[4] | High-resolution analytical and preparative separations. |
| Chiral SFC | Differential interaction of enantiomers with a CSP using a supercritical fluid (typically CO2) as the primary mobile phase.[4] | Fast analysis times, reduced solvent consumption ("greener" chemistry), improved efficiency.[5][6] | Requires specialized instrumentation, optimization can be complex. | High-throughput screening and rapid analysis.[7] |
| Chiral CE | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[8][9] | High efficiency, minimal sample and reagent consumption, orthogonal selectivity to HPLC/SFC.[10] | Lower sensitivity for UV detection without pre-concentration, potential for analyte-wall interactions.[11] | Analysis of small quantities of sample, complementary method to chromatography. |
| Chiral NMR | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), inducing chemical shift differences between enantiomers. | Direct measurement of enantiomeric excess without separation, non-destructive. | Lower sensitivity, requires higher sample concentrations, potential for peak overlap. | Rapid determination of e.e. in pure samples. |
Deep Dive into Chromatographic Techniques: HPLC vs. SFC
For routine quality control and method development for this compound derivatives, chiral HPLC and SFC are the workhorse techniques. The choice between them often comes down to a trade-off between the established robustness of HPLC and the speed and sustainability of SFC.
The primary chiral stationary phases (CSPs) for N-acyl amino acids fall into two main categories: polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., vancomycin, teicoplanin).[3] Polysaccharide CSPs often exhibit excellent chiral recognition for a broad range of compounds, while macrocyclic glycopeptides can offer unique selectivity, particularly for molecules with ionizable groups.
Experimental Workflow: A Self-Validating System
A robust analytical method is a self-validating one. This means incorporating system suitability tests (SSTs) to ensure the system is performing as expected before analyzing any samples.
Protocol 1: Chiral HPLC Method for N-Acyl Amino Acid Derivatives
This protocol is a starting point for developing a method for this compound derivatives, based on successful separations of analogous compounds.
1. Column Selection and Mobile Phase:
-
CSP: Start with a polysaccharide-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) selector.
-
Mobile Phase (Normal Phase): A mixture of n-hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape for the carboxylic acid moiety. A typical starting gradient might be 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Temperature: 25 °C. Temperature can be optimized to improve resolution; lower temperatures often increase selectivity.
-
Detection: UV at a wavelength where the benzamido chromophore absorbs strongly (e.g., 230 nm or 254 nm).
3. System Suitability:
-
Inject a solution of the racemic standard.
-
Acceptance Criteria: The resolution between the two enantiomer peaks should be greater than 1.5. The tailing factor for each peak should be less than 2.0.
4. Analysis:
-
Prepare the sample solution in the mobile phase.
-
Inject the sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric purity as: % Enantiomer 1 = (Area Enantiomer 1 / (Area Enantiomer 1 + Area Enantiomer 2)) * 100.
Protocol 2: Chiral SFC Method for High-Throughput Screening
SFC offers a significant speed advantage, making it ideal for screening multiple CSPs and conditions.
1. Column and Mobile Phase Selection:
-
CSP: Screen a set of polysaccharide-based columns.
-
Mobile Phase: Supercritical CO2 as the primary mobile phase with a polar co-solvent (modifier) such as methanol or ethanol. An acidic or basic additive may be required to improve peak shape. A typical starting condition is a gradient of 5% to 40% methanol in CO2 over 5 minutes.
2. SFC Conditions:
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Detection: UV-PDA to monitor the separation.
3. System Suitability and Analysis:
-
Follow the same principles as for HPLC, adapting the acceptance criteria as needed based on the higher efficiency of SFC.
The Electrophoretic Alternative: Chiral Capillary Electrophoresis
Chiral CE is a powerful technique, particularly when dealing with limited sample amounts. The separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Protocol 3: Chiral CE with a Cyclodextrin Selector
Cyclodextrins are commonly used chiral selectors for acidic compounds like N-acyl amino acids.
1. BGE and Chiral Selector Preparation:
-
BGE: Prepare a phosphate or borate buffer at a pH where the carboxylic acid is deprotonated (e.g., pH 7-9).
-
Chiral Selector: Add a neutral or charged cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin) to the BGE at a concentration of 10-20 mM.
2. CE Conditions:
-
Capillary: Fused-silica capillary, 50 µm ID, effective length 40-50 cm.
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm or 230 nm.
3. Analysis:
-
Condition the capillary with buffer before the first run.
-
Inject the racemic standard to determine the migration times and resolution of the enantiomers.
-
Inject the sample and calculate the enantiomeric purity based on the corrected peak areas (Area/Migration Time).
A Spectroscopic Approach: NMR with Chiral Solvating Agents
For a rapid, separation-free assessment of enantiomeric excess, NMR spectroscopy with a chiral solvating agent (CSA) is a valuable tool. The CSA interacts with the enantiomers to form transient diastereomeric complexes, which have slightly different magnetic environments, leading to separate signals in the NMR spectrum.
Protocol 4: Determination of Enantiomeric Excess by ¹H NMR
1. Reagent and Sample Preparation:
-
CSA: A common choice for carboxylic acids is a chiral amine like (R)-1-(1-Naphthyl)ethylamine.
-
Sample: Dissolve a known quantity of the this compound derivative in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Titration: Add the CSA to the NMR tube containing the sample. Acquire spectra after each addition to find the optimal molar ratio of CSA to analyte that gives the best separation of signals. Often, a 1:1 ratio is a good starting point.
2. NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a proton signal that is well-resolved and sensitive to the chiral environment. Often, the α-proton of the acetic acid moiety is a good candidate.
3. Data Analysis:
-
Integrate the separated signals corresponding to the two diastereomeric complexes.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
Method Validation: Ensuring Trustworthiness and Compliance
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters for an enantiomeric purity method include:
-
Specificity: The ability to assess the desired enantiomer in the presence of its counterpart and other potential impurities.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the minor enantiomer over a given range.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples spiked with known amounts of the minor enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion: Selecting the Optimal Approach
The assessment of enantiomeric purity for this compound derivatives requires a systematic and informed approach to method selection and development.
-
For high-resolution analysis and preparative work , chiral HPLC remains the gold standard due to its robustness and the wide availability of selective stationary phases.
-
For high-throughput screening and rapid method development , chiral SFC is an increasingly attractive option, offering significant advantages in speed and sustainability.
-
Chiral CE provides an orthogonal and highly efficient technique, particularly valuable for small sample quantities and as a complementary method.
-
Chiral NMR is the method of choice for rapid, non-separative determination of enantiomeric excess in relatively pure samples.
By understanding the principles behind each technique and following a rigorous, validation-centric approach, researchers can confidently and accurately determine the enantiomeric purity of these and other chiral molecules, ensuring the quality and safety of developmental drug candidates.
References
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- Pati, S. T., & Joyce, L. A. (2020). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Analytical Chemistry, 92(15), 10455–10462. [Link]
- Scriba, G. K. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 24(1), 9-25. [Link]
- Fujii, Y., et al. (2018). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography.
- Li, X., et al. (2010). Pattern-based recognition for determination of enantiomeric excess, using chiral auxiliary induced chemical shift perturbation NMR. Organic Letters, 12(11), 2540-2543. [Link]
- Tsai, I. L., et al. (2002). Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector.
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]
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- Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- Ghare, S., et al. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- Nakano, M., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry.
- Malecka, M., et al. (2019). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 48(29), 10925-10935. [Link]
- Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6211. [Link]
- Pereshivko, L. Y., et al. (2012). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Pharmaceutical Chemistry Journal, 46, 303-307. [Link]
- Schiesel, S., et al. (2019). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 91(24), 15694-15702. [Link]
- D'Urso, A., et al. (2020). Importance of Molecular Symmetry for Enantiomeric Excess Recognition by NMR. Chemistry – A European Journal, 26(60), 13576-13580. [Link]
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- United States Patent US4379941A. Resolution of racemic amino acids.
- Spahn, H., et al. (1990). Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics. Pharmaceutical Research, 7(12), 1262-1268. [Link]
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A Comparative Guide to the Metabolic Stability of Benzamide Isomers for Drug Development Professionals
In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity is paramount to its success. Metabolic stability, a measure of a compound's susceptibility to biotransformation, directly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions. For medicinal chemists and drug development professionals, the strategic placement of functional groups on a molecular scaffold is a key tool to modulate these properties. This guide provides an in-depth comparison of the metabolic stability of benzamide isomers, focusing on how the ortho, meta, and para positioning of substituents can profoundly impact their interaction with metabolic enzymes and, consequently, their stability in a biological system.
The Critical Role of Isomeric Position in Benzamide Metabolism
The benzamide moiety is a prevalent feature in a multitude of approved drugs. The seemingly subtle shift of a substituent from the ortho to the meta or para position on the phenyl ring can lead to significant changes in the molecule's electronic properties, conformation, and ability to form intermolecular interactions with the active sites of drug-metabolizing enzymes. These changes can, in turn, dictate the primary routes of metabolism and the rate at which the compound is cleared from the body.
Key factors influenced by the isomeric position that affect metabolic stability include:
-
Steric Hindrance: The proximity of a substituent to the amide group (ortho position) can sterically hinder the approach of metabolizing enzymes, potentially slowing down metabolic reactions at or near the amide bond.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can alter the electron density of the aromatic ring and the amide group, influencing the likelihood and regioselectivity of oxidative metabolism by Cytochrome P450 (CYP) enzymes.[1][2][3]
-
Intramolecular Hydrogen Bonding: Substituents in the ortho position that can participate in hydrogen bonding with the amide group (e.g., -OH, -NH2) can lock the conformation of the molecule.[4][5][6] This can either shield the molecule from metabolism or, conversely, pre-organize it for a specific metabolic pathway.
Major Metabolic Pathways for Benzamides
Benzamides are primarily metabolized by two major superfamilies of enzymes: the Cytochrome P450s (Phase I metabolism) and the UDP-glucuronosyltransferases (UGTs) (Phase II metabolism).
-
Phase I Metabolism (CYP-mediated): This usually involves oxidative reactions such as hydroxylation of the aromatic ring or N-dealkylation of substituents on the amide nitrogen. The specific CYP isoforms involved (e.g., CYP3A4, CYP2C9, CYP2D6) can exhibit different substrate specificities and regioselectivities.[7]
-
Phase II Metabolism (UGT-mediated): This involves the conjugation of a glucuronic acid moiety to a suitable functional group (e.g., hydroxyl, amine, or even the amide nitrogen itself). This process increases the water solubility of the compound, facilitating its excretion.
Experimental Assessment of Metabolic Stability
To quantitatively compare the metabolic stability of different isomers, two primary in vitro assays are indispensable in drug discovery: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[8][9][10]
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to assess Phase I metabolic stability.[11] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[12]
Caption: Workflow for the in vitro liver microsomal stability assay.
-
Preparation of Reagents:
-
Prepare a stock solution of the test benzamide isomer (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (human, rat, or mouse) on ice.
-
Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
-
Reaction Setup:
-
In a 96-well plate, add the buffer and the liver microsomes.
-
Add the test compound to a final concentration of, for example, 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation and Incubation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).[13]
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II enzymes, as well as the necessary cofactors.[10]
Caption: Workflow for the in vitro hepatocyte stability assay.
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium and centrifuge to pellet the cells.
-
Resuspend the hepatocytes in fresh medium and determine cell viability and concentration.
-
-
Reaction Setup:
-
Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).
-
Add the cell suspension to a 96-well plate.
-
Add the test benzamide isomer to a final concentration of, for example, 1 µM.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay protocol (centrifugation and LC-MS/MS analysis of the supernatant).
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described for the microsomal stability assay, normalizing the intrinsic clearance to the number of hepatocytes (e.g., µL/min/10^6 cells).[9]
-
Comparative Analysis of Benzamide Isomer Stability: A Hypothetical Case Study
While direct, publicly available experimental data systematically comparing the metabolic stability of simple ortho-, meta-, and para-benzamide isomers is scarce, we can construct a scientifically-grounded hypothetical comparison based on established principles of drug metabolism and data from analogous isomeric series. For this purpose, we will consider a hypothetical set of hydroxybenzamide isomers.
Hypothetical Test Compounds:
-
Ortho-hydroxybenzamide (Salicylamide)
-
Meta-hydroxybenzamide
-
Para-hydroxybenzamide
Expected Metabolic Fates and Stability Differences
-
Ortho-hydroxybenzamide (Salicylamide):
-
Key Feature: The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the amide carbonyl oxygen.[6]
-
Hypothesized Impact on Metabolism:
-
Phase I (CYP-mediated): The intramolecular hydrogen bond may conformationally constrain the molecule, potentially shielding the amide group and the adjacent ring positions from CYP-mediated attack. This could lead to a higher metabolic stability with respect to certain oxidative pathways compared to the meta and para isomers.
-
Phase II (UGT-mediated): Glucuronidation can occur at the phenolic hydroxyl group. However, the intramolecular hydrogen bond might slightly reduce the accessibility of this group to UGTs, although this effect is likely less pronounced than the steric shielding from larger CYP enzymes.
-
-
-
Meta-hydroxybenzamide:
-
Key Feature: The hydroxyl group is electronically withdrawing (by induction) but also a resonance donor. It cannot form an intramolecular hydrogen bond with the amide.
-
Hypothesized Impact on Metabolism:
-
Phase I (CYP-mediated): The aromatic ring is activated towards electrophilic attack (hydroxylation) at positions ortho and para to the hydroxyl group. The absence of steric hindrance from the amide group (compared to the ortho isomer) could make it more susceptible to ring hydroxylation. This would likely result in moderate metabolic stability.
-
Phase II (UGT-mediated): The phenolic hydroxyl is readily accessible for glucuronidation, which is expected to be a major clearance pathway.
-
-
-
Para-hydroxybenzamide:
-
Key Feature: The hydroxyl group is positioned distally from the amide group, minimizing steric interactions. It strongly activates the ring towards further oxidation at the ortho positions.
-
Hypothesized Impact on Metabolism:
-
Phase I (CYP-mediated): The positions ortho to the hydroxyl group are highly activated and sterically accessible. This makes the para isomer a prime substrate for further aromatic hydroxylation, likely leading to the lowest metabolic stability among the three isomers in liver microsomes.
-
Phase II (UGT-mediated): The exposed phenolic hydroxyl group is an excellent handle for rapid glucuronidation, contributing to its rapid clearance.
-
-
Hypothetical Comparative Data
The following table summarizes the expected outcomes from in vitro metabolic stability assays for our hypothetical hydroxybenzamide isomers.
| Isomer | Predicted Rank Order (t½ in HLM) | Predicted Rank Order (CLint in HLM) | Primary Rationale |
| Ortho-hydroxybenzamide | 1 (Longest) | 3 (Lowest) | Intramolecular hydrogen bonding and steric hindrance reduce access for CYP enzymes. |
| Meta-hydroxybenzamide | 2 (Intermediate) | 2 (Intermediate) | No intramolecular hydrogen bonding; ring is susceptible to hydroxylation. |
| Para-hydroxybenzamide | 3 (Shortest) | 1 (Highest) | Highly activated ring and sterically accessible sites for CYP-mediated oxidation. |
HLM: Human Liver Microsomes
Conclusion and Strategic Implications for Drug Design
This guide illustrates that the positional isomerism of substituents on a benzamide scaffold is a critical determinant of metabolic stability. While this discussion is based on a hypothetical case study grounded in established biochemical principles, the underlying logic provides a powerful framework for drug design.
-
To enhance metabolic stability: Consider placing substituents in the ortho position, particularly those capable of forming intramolecular hydrogen bonds or providing steric shielding.
-
To achieve moderate or rapid clearance: The meta and para positions are generally more susceptible to metabolism, especially when decorated with groups that are readily oxidized or conjugated.
It is imperative for drug discovery teams to synthesize and test all relevant positional isomers early in the lead optimization process. The experimental protocols detailed herein provide a robust and industry-standard approach to generating the crucial data needed to make informed decisions. By systematically evaluating the impact of substituent positioning, researchers can fine-tune the metabolic profile of their benzamide-based drug candidates, ultimately increasing the probability of developing a safe and effective therapeutic.
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A Researcher's Guide to Benchmarking Novel Antimicrobial Agents: The Case of 2-(2-Chlorobenzamido)acetic Acid
In an era where antimicrobial resistance poses a significant threat to global health, the discovery and development of novel antimicrobial agents are of paramount importance. This guide provides a comprehensive framework for the initial in vitro evaluation of new chemical entities, using 2-(2-Chlorobenzamido)acetic acid as a case study. As a derivative of N-benzoyl glycine, a class of molecules known to possess antimicrobial properties, this compound represents a promising starting point for investigation.[1][2][3][4]
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, scientifically grounded approach to benchmarking a novel compound against established antimicrobial agents, ensuring that the generated data is robust, reproducible, and relevant.
Introduction: The Rationale for Antimicrobial Benchmarking
The efficacy of a potential new antibiotic can only be understood through direct comparison with existing therapies. This process, known as benchmarking, serves several critical functions:
-
Establishes a Spectrum of Activity: It determines which types of bacteria (e.g., Gram-positive, Gram-negative) the compound is effective against.
-
Quantifies Potency: It measures the concentration of the compound required to inhibit or kill bacteria, typically expressed as the Minimum Inhibitory Concentration (MIC).
-
Provides Mechanistic Clues: Comparing the activity profile to drugs with known mechanisms of action can offer initial insights into how the new compound might work.
-
Identifies Advantages and Disadvantages: Benchmarking reveals whether the new agent offers improvements over the standard of care, such as activity against resistant strains.
For this compound, a compound with structural similarities to other benzamides and N-acyl amino acids that have shown antimicrobial potential, a rigorous benchmarking study is the essential first step in its development journey.[5][6][7]
Experimental Design: A Validated Approach
The foundation of a reliable benchmarking study is a meticulously planned experimental design. This involves the careful selection of benchmark agents, bacterial strains, and standardized testing methodologies.
Selection of Benchmark Antimicrobial Agents
To provide a comprehensive comparison, a panel of standard-of-care antibiotics with diverse mechanisms of action and spectra of activity should be chosen. This allows for a multi-faceted evaluation of the test compound's performance.
| Antibiotic | Class | Mechanism of Action | Primary Spectrum |
| Ampicillin | β-lactam | Inhibits the final stage of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[8][9][10][11] | Broad-spectrum, but primarily used against Gram-positive bacteria and some Gram-negative bacteria.[10] |
| Ciprofloxacin | Fluoroquinolone | Inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, preventing DNA replication and repair.[12][13][14][15] | Broad-spectrum, with excellent activity against Gram-negative bacteria.[13][14] |
| Gentamicin | Aminoglycoside | Binds to the 30S ribosomal subunit, disrupting protein synthesis and leading to the production of non-functional proteins.[16][17][18][19] | Primarily active against Gram-negative bacteria.[16][17] |
| Vancomycin | Glycopeptide | Inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[20][21][22][23][24] | Primarily active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[20][23][24] |
Selection of Bacterial Strains
The choice of bacterial strains is critical for determining the breadth of the test compound's activity. A representative panel should include:
-
Gram-positive bacteria:
-
Staphylococcus aureus (including a methicillin-susceptible (MSSA) and a methicillin-resistant (MRSA) strain)
-
Enterococcus faecalis (including a vancomycin-susceptible (VSE) and a vancomycin-resistant (VRE) strain)
-
-
Gram-negative bacteria:
-
Escherichia coli
-
Pseudomonas aeruginosa
-
These organisms represent common human pathogens and include strains with well-characterized resistance mechanisms.
Standardization of a Methodology
To ensure data is comparable and reproducible, standardized antimicrobial susceptibility testing methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.[25][26][27][28] The broth microdilution method, as outlined in the CLSI M07 document, is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[25][27][28][29]
Experimental Protocol: Broth Microdilution for MIC Determination
This section provides a step-by-step protocol for determining the MIC of this compound and benchmark agents against the selected bacterial strains, based on the CLSI M07 standard.
Materials
-
Test compound (this compound) and benchmark antibiotics
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (as listed in 2.2)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator
Workflow
Caption: Broth microdilution workflow for MIC determination.
Step-by-Step Procedure
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and the benchmark antibiotics in a suitable solvent (e.g., DMSO). Further dilutions are made in CAMHB.
-
Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Preparation: In a 96-well plate, perform two-fold serial dilutions of each antimicrobial agent in CAMHB. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Data Presentation and Interpretation
The results of the MIC testing should be presented in a clear and concise table to facilitate comparison.
Table 1: Hypothetical In Vitro Activity of this compound and Benchmark Agents (MIC in µg/mL)
| Organism | This compound | Ampicillin | Ciprofloxacin | Gentamicin | Vancomycin |
| S. aureus (MSSA) | Data | ≤1 | ≤0.5 | ≤1 | ≤2 |
| S. aureus (MRSA) | Data | >16 | ≤0.5 | ≤1 | ≤2 |
| E. faecalis (VSE) | Data | ≤8 | ≤1 | ≤4 | ≤4 |
| E. faecalis (VRE) | Data | >16 | ≤1 | ≤4 | >32 |
| E. coli | Data | >16 | ≤0.25 | ≤2 | >32 |
| P. aeruginosa | Data | >16 | ≤0.5 | ≤2 | >32 |
Note: The values for the benchmark agents are typical susceptible breakpoints and are for illustrative purposes. Actual experimental values may vary.
Discussion and Future Directions
The hypothetical data in Table 1 would allow for a detailed analysis of the potential of this compound. For instance, if the compound shows low MIC values against MRSA and VRE, it would indicate a significant advantage over some of the benchmark agents. Conversely, high MIC values against all tested strains would suggest a lack of potent antimicrobial activity.
The structural features of this compound, particularly the benzamide moiety, suggest a potential for interaction with bacterial cell membranes or metabolic pathways.[5][30] Further studies would be necessary to elucidate the precise mechanism of action.
Caption: Logical progression of antimicrobial drug discovery.
Should initial benchmarking studies yield promising results, the logical next steps in the development of this compound would include:
-
Mechanism of Action Studies: To determine how the compound kills or inhibits bacteria.
-
Toxicity Assays: To assess the compound's safety profile in vitro and in vivo.
-
In Vivo Efficacy Studies: To evaluate the compound's effectiveness in animal models of infection.
Conclusion
This guide has outlined a robust and scientifically rigorous framework for the initial benchmarking of a novel antimicrobial agent, this compound. By adhering to standardized protocols and employing a well-selected panel of benchmark agents and bacterial strains, researchers can generate high-quality, comparable data that will be crucial in guiding the future development of this and other potential new antibiotics. The fight against antimicrobial resistance requires a systematic and thorough approach to drug discovery, and the principles outlined herein provide a solid foundation for these critical endeavors.
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A Comparative Guide to the Thermal Analysis of 2-(2-Chlorobenzamido)acetic Acid by Differential Scanning Calorimetry
This guide provides an in-depth analysis of the thermal properties of 2-(2-Chlorobenzamido)acetic acid using Differential Scanning Calorimetry (DSC). Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework for understanding the thermal behavior of this active pharmaceutical ingredient (API) in relation to its structural analogs. The insights herein are grounded in established principles of thermal analysis and are intended to support robust physicochemical characterization during pharmaceutical development.
Introduction: The Imperative of Thermal Analysis in Drug Development
The thermal stability, melting behavior, and potential for polymorphism are critical quality attributes of any API.[1][2][3] These characteristics can significantly influence the material's processability, stability, and bioavailability. Differential Scanning Calorimetry (DSC) is a cornerstone analytical technique for evaluating these properties, measuring the heat flow into or out of a sample as a function of temperature or time.[4][5] This allows for the precise determination of melting points, glass transitions, crystallization events, and other thermally induced transitions.[4][6]
For this compound, a derivative of hippuric acid, understanding its thermal profile is essential. The position of the chlorine atom on the benzoyl ring can influence intermolecular interactions, leading to differences in crystal packing and, consequently, thermal properties compared to its isomers and other related compounds. This guide will explore these nuances through a detailed, albeit partially hypothetical due to the scarcity of published specific data, DSC analysis and comparison.
Experimental Design: A Rationale-Driven Approach to DSC
The selection of experimental parameters in DSC is critical for obtaining meaningful and reproducible data. The protocol outlined below is designed to provide a comprehensive thermal profile of this compound and its comparators.
Experimental Protocol: Standard DSC Analysis of an API
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. The use of a small sample mass minimizes thermal gradients within the sample.
-
Pan Sealing: Hermetically seal the pan to prevent any loss of volatile substances during heating. For studies investigating dehydration or desolvation, a pinhole lid may be used.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a temperature well below its expected melting point, for example, 25 °C.
-
Heating Ramp: Heat the sample at a constant rate of 10 °C/min to a temperature significantly above the melting point, for instance, 250 °C. A heating rate of 10 °C/min is a common starting point that balances resolution and sensitivity.
-
Inert Atmosphere: Conduct the experiment under a continuous purge of dry nitrogen gas (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tpeak), and the enthalpy of fusion (ΔHfus).
Justification for the Protocol: This standard procedure is widely adopted in the pharmaceutical industry for the initial characterization of APIs.[5] The controlled heating rate ensures that the thermal events are well-defined. The inert atmosphere is crucial for preventing unwanted chemical reactions that could interfere with the interpretation of the thermal transitions.
Visualization of the DSC Workflow
Sources
A Comparative Guide to Establishing a Reference Standard for 2-(2-Chlorobenzamido)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for a Reference Standard
2-(2-Chlorobenzamido)acetic acid (C₉H₈ClNO₃) is a derivative of glycine and 2-chlorobenzoic acid.[1][2][3] As with any novel chemical entity intended for research, development, or eventual inclusion in pharmaceutical products, the establishment of a highly characterized reference standard is a foundational requirement.[4] A reference standard serves as the benchmark against which all future batches of the material are qualified, ensuring consistency, accuracy, and reproducibility in analytical testing.[5] The quality and reliability of data generated in preclinical studies, stability trials, and quality control (QC) testing are directly dependent on the integrity of the reference standard used.[6]
This guide provides a comprehensive, technically grounded framework for the characterization and qualification of this compound as a reference standard. It compares orthogonal analytical techniques, explains the rationale behind methodological choices, and provides actionable protocols, adhering to principles outlined by international guidelines such as those from the International Council for Harmonisation (ICH).[7][8][9][10]
The Reference Standard Qualification Workflow
Establishing a reference standard is a multi-step, iterative process that combines structural confirmation with precise purity assessment. The goal is to create a holistic profile of the candidate material, identifying and quantifying all components to assign a purity value with a high degree of confidence.
Below is a logical workflow for this process:
Caption: Workflow for Reference Standard Qualification.
Part I: Structural Confirmation - Is It the Right Molecule?
Before purity can be assessed, the identity of the bulk material must be unequivocally confirmed. This is achieved using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing detailed structural information. For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR: Should reveal signals corresponding to the aromatic protons on the chlorobenzoyl ring, the methylene (-CH₂-) protons of the acetic acid moiety, and the amide (N-H) proton. The integration of these signals should match the number of protons in each environment.
-
¹³C NMR: Will show distinct signals for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons (with the carbon attached to chlorine having a characteristic shift), and the methylene carbon.[11] The number of signals should correspond to the number of unique carbon environments.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation data that corroborates the proposed structure.
-
High-Resolution MS (HRMS): Electrospray ionization (ESI) is suitable for this molecule. The measured mass of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺) should be within 5 ppm of the theoretical calculated mass for C₉H₈ClNO₃.
-
Tandem MS (MS/MS): Fragmentation of the molecular ion should yield predictable daughter ions. Key fragmentation pathways for benzamides often involve cleavage of the amide bond, leading to the formation of a benzoyl cation.[12] For this molecule, characteristic fragments would include the 2-chlorobenzoyl cation (m/z 139/141 due to chlorine isotopes) and fragments related to the glycine portion.[12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups.
-
Expected Absorptions:
Part II: Purity Assessment - A Comparison of Quantitative Methods
Purity determination is the most critical phase. No single method is sufficient; regulatory guidelines favor an orthogonal approach, using at least two mechanistically different techniques.[16] The primary methods for organic purity are High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR).
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Physical separation of components based on differential partitioning between mobile and stationary phases, followed by UV detection. | Direct measurement of the molar concentration of an analyte relative to a certified internal standard of known purity.[17][18] |
| Primary Output | Relative purity (Area % Normalization). Assumes all impurities have the same response factor as the main peak. | Absolute purity (%w/w).[16] Does not rely on response factors, as signal intensity is directly proportional to the number of nuclei.[17] |
| Strengths | Excellent for resolving structurally similar impurities.[19][20] High sensitivity for UV-active compounds. Standard technique in all QC labs.[20] | "Primary" analytical method. Highly accurate and precise without needing a specific reference standard of the analyte.[21][22] Non-destructive.[21] |
| Weaknesses | Purity value can be inaccurate if impurities have different chromophores (response factors). Non-UV active impurities are not detected. | Lower sensitivity compared to HPLC. Requires a high-purity, stable internal standard that is soluble in the same solvent and has non-overlapping signals.[17] |
| Best For | Routine QC, impurity profiling, and detecting trace-level related substances. | Certifying primary reference standards, resolving discrepancies from other methods, and quantifying mixtures without analyte-specific standards.[21] |
Experimental Protocol: Purity by HPLC
Rationale: Reversed-phase HPLC is the gold standard for separating organic molecules.[20] Given the acidic nature of this compound, a low pH mobile phase is used to suppress the ionization of the carboxylic acid, ensuring a sharp, well-retained peak. A C18 column provides excellent hydrophobic retention.[23]
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 230 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, and precision.[7][8][9]
Experimental Protocol: Purity by qNMR
Rationale: qNMR is a powerful orthogonal technique for absolute purity determination.[16][21] The key is selecting a suitable internal standard (IS) that is stable, non-reactive, has high purity, and contains protons that resonate in a clear region of the spectrum. Maleic acid is a common and suitable choice.
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic Acid (Certified Reference Material).
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of Maleic Acid IS into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
Acquisition Parameters:
-
Use a quantitative ¹H NMR pulse sequence.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton of interest to ensure full relaxation.
-
Acquire a sufficient number of scans for a high signal-to-noise ratio.
-
-
Calculation: The purity is calculated using the following formula:[17] Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%) Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
Part III: Characterizing Other Impurities (Mass Balance)
A comprehensive purity assignment requires accounting for non-chromatographable and non-NMR active impurities. This is achieved through a mass balance approach.
Purity_Assigned = 100% - % Organic Impurities (from HPLC) - % Water - % Residual Solvents - % Inorganic Content
-
Water Content (Karl Fischer Titration): This is the most accurate method for determining water content.
-
Residual Solvents (Headspace Gas Chromatography, GC-HS): Essential for identifying and quantifying any solvents remaining from the synthesis and purification process.
-
Inorganic Impurities (Sulphated Ash/Residue on Ignition): This method quantifies the amount of non-combustible inorganic material present.
Conclusion and Recommendations
Establishing a reference standard for this compound is a rigorous process that demands a multi-faceted analytical approach.
-
Identity First: Unambiguously confirm the structure using a combination of NMR, MS, and FTIR.
-
Use Orthogonal Purity Methods: Relying on a single purity technique is insufficient. A high-resolution, validated HPLC method should be complemented with an absolute method like qNMR to provide a highly confident purity value.[16][21]
-
Account for All Impurities: A complete characterization must include tests for water, residual solvents, and inorganic content.
-
Documentation is Key: All experimental data, validation reports, and calculations must be meticulously documented to support the final assigned purity on the Certificate of Analysis.
-
Ongoing Stability: Once established, the reference standard must be placed on a stability program to define its retest date and ensure its continued fitness for purpose.[4]
By following this comprehensive guide, researchers and drug developers can establish a robust, well-characterized reference standard for this compound, ensuring the integrity and reliability of all subsequent analytical work.
References
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- Fragmentation Mechanisms of Protonated Benzylamines. ResearchGate. URL: https://www.researchgate.
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Safety Operating Guide
A Guide to the Proper Disposal of 2-(2-Chlorobenzamido)acetic acid
As researchers and scientists, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(2-Chlorobenzamido)acetic acid, ensuring the protection of laboratory personnel and the environment.
The procedural framework herein is built upon established principles for handling halogenated organic compounds and carboxylic acids. Given that specific disposal data for this exact compound is not widely published, we will apply a robust, chemically-informed approach based on its constituent functional groups.
Section 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be initiated, a thorough understanding of the compound's potential hazards is essential. This compound is a chlorinated organic acid. This chemical structure informs our risk assessment and subsequent handling procedures.
Inferred Hazard Profile:
| Property | Anticipated Hazard | Rationale & Handling Precaution |
| Physical State | Solid (Crystalline Powder) | Minimize dust generation during handling.[2] |
| Corrosivity | Likely corrosive/irritant | The carboxylic acid group makes it acidic. It may cause skin and eye irritation or burns upon contact.[1][2] |
| Toxicity | Potential for toxicity | Halogenated organic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[2][3] |
| Environmental | Potential aquatic toxicity | Chlorinated organic compounds can be persistent and harmful to aquatic life.[3] Discharge into the environment must be avoided.[4] |
| Reactivity | Incompatible with strong bases and oxidizing agents | The acidic proton can react exothermically with bases. The aromatic ring can react with strong oxidizers.[1] |
Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat, when handling this compound or its waste.[5] All handling of open solids or waste solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
Section 2: Immediate Pre-Disposal and Segregation
Proper disposal begins the moment the chemical is deemed waste. Correct segregation at the point of generation is the most critical step to ensure safety and compliance.[6][7]
-
Designate a Waste Stream: Based on its chemical nature, this compound waste must be classified as Halogenated Organic Acid Waste .[7][8]
-
Do Not Mix: Never mix this waste stream with non-halogenated solvents, strong bases, or oxidizers.[8][9][10] Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs and complexity.[8]
-
Select Appropriate Containers: Use only containers approved by your institution's Environmental Health and Safety (EHS) office, typically high-density polyethylene (HDPE) carboys or bottles.[10] Ensure the container is compatible with acidic and chlorinated organic materials.[6]
-
Label Immediately: The waste container must be labeled with the words "HAZARDOUS WASTE" as soon as the first drop of waste is added.[6][11] The label must also include the full chemical name—"this compound"—and an approximate concentration or list of all constituents in the container.[6][11]
Section 3: Step-by-Step Disposal Protocol
Follow this workflow for the systematic and compliant disposal of this compound waste generated in your laboratory.
Protocol Steps:
-
Waste Collection:
-
Solid Waste: Collect pure solid waste, along with any contaminated consumables (e.g., weigh boats, gloves, wipers), in a designated, robust, and clearly labeled solid hazardous waste container.[5]
-
Liquid Waste: For solutions containing the compound, collect the liquid waste in a designated, leak-proof liquid hazardous waste container.[5][6] The container should not be filled to more than 75-90% capacity to allow for vapor expansion.[6][7]
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when actively adding waste.[6][12] Do not leave funnels in the opening.[6]
-
Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.[11][12] This area must be at or near the point of generation and under the control of laboratory personnel.[6][12]
-
Ensure the SAA utilizes secondary containment (e.g., a plastic tray) to contain any potential leaks or spills.[12]
-
-
Requesting Pickup:
-
Once the container is full (or reaches your institution's time limit for accumulation), submit a chemical waste pickup request to your EHS office.[9]
-
Do not move the waste from the laboratory. Trained EHS professionals are responsible for the transport and final consolidation of hazardous waste.[13]
-
-
Decontamination of Empty Containers:
-
Empty containers that held the pure compound must be properly decontaminated before disposal.
-
Perform a "triple rinse" procedure using a suitable solvent (e.g., acetone or ethanol).[5][9]
-
The first rinsate is considered hazardous and must be collected and disposed of as part of the halogenated organic liquid waste stream.[5] Subsequent rinsates should also be collected unless your EHS office specifies otherwise.
-
After triple rinsing and allowing the container to dry, deface or remove the original label and dispose of it according to institutional guidelines for clean glassware or plastic.[5]
-
Disposal Workflow Diagram
This diagram illustrates the decision-making process for handling waste containing this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Section 4: Emergency Procedures
In the event of a spill or exposure during the disposal process, immediate and correct action is crucial.
-
Spill:
-
If a spill occurs, determine if it is manageable by laboratory personnel.[6]
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[14] Collect the contaminated absorbent material using spark-proof tools and place it in a sealed, labeled hazardous waste container for disposal.[4][15]
-
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[15]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[4][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[4][15]
-
Inhalation: Move the affected person to fresh air.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.[15]
-
Section 5: Regulatory Context
All chemical waste disposal is governed by strict regulations, primarily under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[16] Academic and research laboratories have specific guidelines, sometimes falling under Subpart K regulations, which provide a more flexible framework than industrial settings.[17][18][19] However, the core principles of proper waste identification, segregation, labeling, and timely disposal remain paramount.[6][11] Your institution's EHS office is the ultimate authority on interpreting and implementing these regulations for your specific location. Always consult them with any questions.
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A Senior Application Scientist's Guide to Handling 2-(2-Chlorobenzamido)acetic acid: Safety, Operations, and Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety and logistical information for 2-(2-Chlorobenzamido)acetic acid (CAS No. 16555-60-5). The protocols herein are designed not just as a list of steps, but as a self-validating system to ensure your safety and the integrity of your work.
Understanding the Hazard Profile
This compound is a compound with a multi-faceted hazard profile stemming from its constituent functional groups: a carboxylic acid and a chlorinated aromatic amide. A thorough risk assessment is the foundation of any safe handling protocol.
Based on available safety data, the primary hazards are identified by the following Globally Harmonized System (GHS) statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
The causality is clear: the acidic nature of the carboxylic group can cause corrosive effects on tissues, while the chlorinated aromatic component can contribute to irritation and toxicity.[2][3][4] Therefore, our primary objective is to prevent contact with skin and eyes, avoid inhalation of the powdered form, and prevent ingestion.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of simple compliance but a critical, risk-based decision. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.
| Area of Protection | Required PPE | Specifications and Rationale |
| Eye and Face | Chemical Splash Goggles & Face Shield | Goggles: Must be worn at all times and provide a complete seal around the eyes to protect against dust particles and splashes.[2] Face Shield: Required when handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution or transfer). It provides a secondary layer of protection for the entire face.[3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile Gloves: Provide excellent initial protection against incidental contact with many acids and organic compounds.[3][5] Always use a double-gloving technique. The outer glove should be removed and disposed of immediately upon any known contamination. For prolonged contact or immersion, consult glove manufacturer data, as more robust materials like butyl rubber may be necessary. |
| Skin and Body | Laboratory Coat & Chemical-Resistant Apron | Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing. Apron: A chemical-resistant apron worn over the lab coat is recommended when handling stock solutions or larger quantities to protect against spills.[6] |
| Respiratory | NIOSH-Approved Respirator | Required when handling the solid compound outside of a certified chemical fume hood. A half-mask or full-face respirator with cartridges rated for organic vapors and acid gases is necessary to prevent respiratory tract irritation from airborne dust.[3][7] All respirator use must be in accordance with a formal respiratory protection program, including fit testing. |
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to minimize exposure at every stage of the handling process.
3.1. Preparation and Engineering Controls
-
Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood to control dust and vapors.
-
Safety Equipment Check: Before starting, verify the location and functionality of the nearest safety shower and eyewash station.[8]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, and waste containers) inside the fume hood to minimize movement in and out of the controlled area.
3.2. Weighing and Transferring the Solid Compound
-
Don PPE: Put on all required PPE as detailed in the table above before approaching the fume hood.
-
Tare the Balance: If using an analytical balance inside the hood, ensure it is tared with the weigh boat.
-
Transfer Gently: Use a clean spatula to carefully transfer the desired amount of the solid. Avoid any scooping or dropping actions that could generate dust.
-
Close Container: Promptly and securely close the primary container of this compound.
3.3. Dissolution
-
Add Solvent: Place the weigh boat with the compound into the receiving flask.
-
Rinse: Carefully rinse the weigh boat with a small amount of the desired solvent to ensure a complete quantitative transfer.
-
Slow Addition: If adding the solid directly to a solvent, do so slowly and with gentle agitation to prevent splashing.
Caption: Workflow for Personal Protective Equipment (PPE) Selection.
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal are critical for environmental safety and regulatory compliance. As a chlorinated organic compound, this substance requires specific waste streams.
4.1. Waste Segregation
-
Primary Principle: Never mix halogenated organic waste with non-halogenated waste. Doing so contaminates the entire container and significantly increases disposal costs and complexity.[9][10]
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled "Halogenated Solid Waste" container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a sealed, compatible container labeled "Halogenated Organic Liquid Waste."[11] The container must list all chemical constituents and their approximate percentages.
4.2. Disposal Protocol
-
Labeling: Prepare a hazardous waste container before starting your experiment. The label must include the words "Hazardous Waste," the full chemical name(s), and the associated hazards (e.g., "Irritant," "Toxic").
-
Collection: Collect all waste as described in the segregation section. Keep the waste container closed at all times except when actively adding waste.[12]
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment (such as a spill tray), away from incompatible materials like strong bases or oxidizers.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[12][13][14]
Sources
- 1. This compound | 16555-60-5 [sigmaaldrich.com]
- 2. fishersci.ca [fishersci.ca]
- 3. leelinework.com [leelinework.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. nano.pitt.edu [nano.pitt.edu]
- 9. fishersci.com [fishersci.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
